2-Bromo-4-t-butyl-1-fluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-tert-butyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKDGLOIVDKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499491 | |
| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34252-94-3 | |
| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-4-t-butyl-1-fluorobenzene: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-4-t-butyl-1-fluorobenzene (CAS No. 34252-94-3), a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to explore the causal relationships behind its synthesis, the nuances of its reactivity, and its strategic application in constructing complex molecular architectures.
Strategic Importance and Molecular Profile
This compound is a polysubstituted arene whose value lies in the strategic placement of its functional groups.[1] The presence of a bromine atom provides a versatile handle for a multitude of cross-coupling reactions, serving as a primary point for molecular elaboration.[1] Simultaneously, the fluorine and tert-butyl groups are not mere spectators; they play a crucial role in modulating the electronic and steric properties of the molecule and its derivatives. The electron-withdrawing nature of fluorine can enhance metabolic stability and binding affinity in pharmaceutical compounds, while the bulky tert-butyl group influences conformation and solubility.[2] This unique combination makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and purification.
| Property | Value | Source(s) |
| CAS Number | 34252-94-3 | [5][6][7] |
| Molecular Formula | C₁₀H₁₂BrF | [5][6] |
| Molecular Weight | 231.10 g/mol | [6] |
| IUPAC Name | 2-bromo-4-tert-butyl-1-fluorobenzene | [6] |
| Boiling Point | 62-63 °C at 3 Torr | [5] |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [5] |
| XLogP3 | 4.4 | [5][6] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Storage Temperature | Room temperature | [5] |
Synthesis and Mechanistic Rationale
A common and scalable synthesis for this compound involves a two-step sequence starting from fluorobenzene. This pathway is logical as it first installs the sterically directing tert-butyl group before the final bromination step.
Synthetic Workflow Diagram
Caption: Catalytic cycle for Buchwald-Hartwig Amination.
Protocol: General Procedure for Buchwald-Hartwig Amination [8]
-
Inert Atmosphere: Add this compound (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XantPhos, 2-4 mol%) to an oven-dried Schlenk flask.
-
Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the mixture with vigorous stirring, typically to 80-110 °C, and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it in vacuo, and purify the residue by flash column chromatography.
2. Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species (boronic acid or ester). [9][10]This reaction is fundamental to synthesizing biaryl structures prevalent in pharmaceuticals and organic electronics. [10][11]
Caption: Catalytic cycle for Suzuki-Miyaura Coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling [12]
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent: Evacuate and backfill the flask with an inert gas. Add a solvent system, often a mixture like dioxane/water or toluene/ethanol/water.
-
Reaction: Heat the mixture with vigorous stirring to reflux (typically 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with an organic solvent, and wash with water to remove the base and boron byproducts.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by chromatography or recrystallization.
B. Grignard Reagent Formation
Formation of the corresponding Grignard reagent provides a potent carbon nucleophile for reaction with various electrophiles (e.g., aldehydes, ketones, CO₂). The C-Br bond is selectively targeted over the much less reactive C-F bond. [13] Causality Note: Grignard reactions are notoriously sensitive to moisture and can be difficult to initiate due to a passivating magnesium oxide layer. [14]Chemical (e.g., I₂, 1,2-dibromoethane) or mechanical activation of the magnesium is crucial for success. [14][15] Protocol: Grignard Reagent Formation and Trapping [15]
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under a strong flow of inert gas. Add a single crystal of iodine. Gently warm with a heat gun until the purple iodine vapor deposits on the metal surface. Cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium. Add ~10% of a solution of this compound (1.0 eq) in anhydrous THF. Gentle warming or sonication may be required to initiate the reaction, evidenced by bubbling or a slight exotherm.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the addition is complete and the magnesium is consumed, cool the resulting dark Grignard solution (e.g., to 0 °C). Slowly add the desired electrophile (e.g., a solution of an aldehyde in THF, or bubble dry CO₂ gas through the solution).
-
Quench and Workup: After the reaction with the electrophile is complete, quench carefully by slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product by standard methods such as column chromatography.
Safety and Handling
As with any laboratory chemical, proper handling is paramount.
-
Hazards: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [6]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood. [16]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [16]* Storage: Store in a tightly sealed container in a cool, dry place at room temperature. [5]* Fire: The compound is combustible. [17]In case of fire, use dry powder or carbon dioxide extinguishers. [16]
Conclusion
This compound is more than a simple halogenated aromatic; it is a strategically designed building block that offers chemists regioselective control for constructing complex molecules. Its robust performance in cornerstone reactions like Suzuki and Buchwald-Hartwig couplings, combined with the property-modulating effects of its fluoro and tert-butyl substituents, secures its role as an indispensable tool in the libraries of medicinal and materials chemists. A thorough understanding of its synthesis and reactivity profile, as detailed in this guide, is key to unlocking its full synthetic potential.
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Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Physicochemical properties of 2-Bromo-4-t-butyl-1-fluorobenzene
An In-depth Technical Guide to 2-Bromo-4-t-butyl-1-fluorobenzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, and applications of this compound (CAS No: 34252-94-3). As a polysubstituted halogenated arene, this compound is a versatile synthetic intermediate with significant potential in the pharmaceutical, agrochemical, and materials science sectors.[1] This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into its handling and utilization in synthetic workflows.
Molecular Identity and Core Physicochemical Properties
This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a tert-butyl group.[2] The spatial arrangement of these functional groups—particularly the ortho-bromo and para-tert-butyl substituents relative to the fluorine atom—imparts a unique reactivity profile, making it a valuable building block in complex organic synthesis.[1][3]
Molecular Structure
The structural arrangement of the molecule is fundamental to its chemical behavior. The bulky tert-butyl group exerts significant steric and electronic effects, while the two different halogen atoms (bromine and fluorine) offer distinct opportunities for regioselective chemical transformations.
Caption: 2D structure of this compound.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical data sources. These parameters are critical for reaction planning, safety assessments, and purification procedures.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-4-tert-butyl-1-fluorobenzene | [2] |
| CAS Number | 34252-94-3 | [2][4][5] |
| Molecular Formula | C₁₀H₁₂BrF | [2][4] |
| Molecular Weight | 231.10 g/mol | [2] |
| Boiling Point | 62-63 °C at 3 Torr | [4] |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [4] |
| LogP (Octanol/Water) | 3.8857 | [4][6] |
| XLogP3 | 4.4 | [2][4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 230.01064 Da | [2][4] |
Spectroscopic Profile and Characterization
While specific spectra are proprietary to individual suppliers, the expected spectroscopic data can be predicted based on the molecular structure. Experimental verification is always recommended for definitive identification.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring, with coupling patterns influenced by both fluorine and adjacent protons.
-
¹³C NMR: The carbon NMR spectrum should reveal signals for the four distinct aromatic carbons (two of which are substituted), the quaternary carbon of the tert-butyl group, and the methyl carbons. The carbons bonded to fluorine and bromine will exhibit characteristic chemical shifts and may show C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The exact mass is 230.01064 Da.[2][4]
-
Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic C-H stretching vibrations from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-F and C-Br stretching bands.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its halogen substituents. This allows it to serve as a versatile building block for constructing more complex molecules, a cornerstone of modern drug discovery.[7][8][9]
-
Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[7][8] This allows for the selective introduction of aryl, vinyl, or alkynyl groups at the bromine position, while leaving the fluorine atom intact for potential subsequent transformations or for its beneficial effects on drug properties like metabolic stability.[10][11]
-
Electrophilic Aromatic Substitution: The tert-butyl group is an activating, ortho-para directing group, while the halogens are deactivating but also ortho-para directing. The interplay of these electronic and steric effects will govern the regioselectivity of further substitutions on the aromatic ring.
-
Grignard/Organolithium Formation: The bromo-substituent can be converted into a Grignard reagent or undergo lithium-halogen exchange to form an organolithium species, creating a nucleophilic carbon center for reaction with various electrophiles.[3]
Key Applications in Research and Development
Halogenated aromatic compounds are crucial precursors in multiple high-value chemical industries.
-
Pharmaceutical Synthesis: This molecule is an important intermediate for creating active pharmaceutical ingredients (APIs).[7][8][9] The fluorinated aromatic moiety is a common feature in many modern drugs, as fluorine can enhance metabolic stability, binding affinity, and bioavailability.[10][11]
-
Agrochemical Development: It serves as a building block for novel pesticides, herbicides, and fungicides, where the specific substitution pattern can contribute to target selectivity and efficacy.[7][8]
-
Materials Science: The compound can be used to synthesize functional monomers for specialty polymers or organic electronic materials where the halogenated aromatic core can tune electronic and physical properties.[7]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
According to GHS classifications, this compound is associated with the following hazards:
-
H335: May cause respiratory irritation.[2]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[12][13]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[12][13] Wash hands thoroughly after handling. Keep away from ignition sources.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4][13] Recommended long-term storage is often at 2-8°C.[13]
Experimental Protocols
The following protocols are provided as examples of standard laboratory procedures involving this compound.
Protocol: Determination of Boiling Point (Micro Scale)
This protocol describes a standard method for determining the boiling point of a small liquid sample at reduced pressure, a critical step for verifying purity and planning distillations.
Causality: At its boiling point, a liquid's vapor pressure equals the surrounding atmospheric pressure. By reducing the system pressure with a vacuum pump, the temperature required to reach this equilibrium is lowered, preventing potential decomposition of the compound at higher temperatures.
Caption: Workflow for micro-scale boiling point determination under vacuum.
Protocol: Suzuki-Miyaura Cross-Coupling Reaction (General Procedure)
This protocol illustrates the utility of this compound as a substrate in a Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.
Causality: This reaction utilizes a palladium catalyst to couple an organoboron compound (boronic acid) with an organohalide. The base is essential for the transmetalation step of the catalytic cycle. The choice of solvent and ligand is crucial for reaction efficiency and preventing catalyst decomposition. The C-Br bond is selectively cleaved over the more stable C-F bond.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
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Whitepaper: A Comprehensive Guide to the Synthesis of 2-Bromo-4-t-butyl-1-fluorobenzene
Executive Summary
This technical guide provides a detailed, in-depth exploration of a robust synthetic route for producing 2-Bromo-4-t-butyl-1-fluorobenzene, a key building block in medicinal chemistry and materials science.[1][2] The synthesis commences with the commercially available 4-tert-butylaniline and proceeds through a logical three-step sequence: regioselective bromination, diazotization, and a subsequent Balz-Schiemann reaction. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines the critical safety considerations necessary for successful execution. The causality behind experimental choices is explained to provide researchers with a framework for potential optimization and adaptation.
Introduction: Significance of Fluorinated Aromatic Scaffolds
Halogenated aromatic compounds are fundamental intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The introduction of fluorine into an aromatic ring can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a highly valuable strategy in drug design. The target molecule, this compound, possesses three distinct points of functionality—a fluorine atom, a bromine atom, and a sterically influential tert-butyl group. This arrangement allows for sequential, site-selective modifications, such as palladium-catalyzed cross-coupling reactions, making it a versatile precursor for complex molecular architectures.[2]
Overall Synthetic Strategy
The transformation of 4-tert-butylaniline to this compound is most effectively achieved via a three-step sequence. This strategy is predicated on the powerful directing effects of the amino group and the well-established reliability of diazonium salt chemistry.
-
Step 1: Ortho-Bromination: The synthesis begins with the regioselective bromination of 4-tert-butylaniline. The strongly activating amino group directs electrophilic substitution to the ortho and para positions. With the para position blocked by the bulky tert-butyl group, bromination occurs selectively at the ortho position.
-
Step 2: Diazotization: The resulting 2-bromo-4-tert-butylaniline is then converted into a diazonium salt. This classic transformation involves treating the aromatic amine with nitrous acid, generated in situ, under cold, acidic conditions.[4][5]
-
Step 3: Balz-Schiemann Fluorination: The final step involves the substitution of the diazonium group with fluorine. The Balz-Schiemann reaction is the classical and most reliable method for this transformation, proceeding through a thermally decomposed diazonium tetrafluoroborate intermediate.[6][7][8] This method provides a much safer and more practical pathway for introducing fluorine into aromatic systems compared to direct fluorination, which is notoriously hazardous.[6]
Below is a graphical representation of the synthetic workflow.
Caption: High-level overview of the 3-step synthesis.
In-Depth Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
-
Step 1: Electrophilic Aromatic Bromination: N-bromosuccinimide (NBS) serves as the source of the electrophilic bromine. The lone pair on the amino group of 4-tert-butylaniline attacks the bromine atom of NBS, leading to the formation of a sigma complex (arenium ion). The stability of this intermediate is enhanced by resonance, with the positive charge delocalized over the ring and onto the nitrogen atom. Subsequent deprotonation by the succinimide anion restores aromaticity, yielding the ortho-brominated product.
-
Step 2: Diazotization: This process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically fluoroboric acid (HBF₄) in this context.[5] The nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amine of 2-bromo-4-tert-butylaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the diazonium ion (-N₂⁺).
-
Step 3: Balz-Schiemann Reaction: The diazonium cation, formed in the presence of fluoroboric acid, precipitates as the relatively stable 2-bromo-4-tert-butylbenzenediazonium tetrafluoroborate salt.[6] Gentle heating of this isolated salt causes it to decompose.[6] The C-N bond cleaves heterolytically, releasing nitrogen gas—a thermodynamically highly favorable process. The resulting aryl cation is then rapidly attacked by a fluoride ion from the BF₄⁻ counterion to form the final product, this compound.
The mechanistic pathway is illustrated below.
Caption: Key mechanistic stages of the synthesis.
Detailed Experimental Protocol
Safety Precaution: This synthesis involves hazardous materials, including N-bromosuccinimide (corrosive), fluoroboric acid (highly corrosive and toxic), and potentially unstable diazonium salts. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Part I: Synthesis of 2-Bromo-4-tert-butylaniline
-
Rationale: Acetonitrile or DMF are chosen as solvents due to their ability to dissolve the starting aniline and the NBS reagent. The reaction is initiated at 0 °C to control the exothermic nature of the bromination and improve selectivity, then allowed to warm to room temperature to ensure completion.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (1.0 eq) in acetonitrile (approx. 0.3 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-4-tert-butylaniline as a colorless or yellow oil.[9]
Part II: Synthesis of this compound
-
Rationale: The diazotization must be performed at low temperatures (0-5 °C) as diazonium salts are thermally unstable and can decompose violently.[8] Fluoroboric acid is used both as the acid catalyst for diazotization and as the source of the tetrafluoroborate counterion needed for the Balz-Schiemann step.[6][8]
-
Reaction Setup: To a flask suitable for the scale, add 2-bromo-4-tert-butylaniline (1.0 eq) and fluoroboric acid (HBF₄, 48% aqueous solution, ~3.0 eq).
-
Cooling: Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline mixture, keeping the temperature strictly below 5 °C. The formation of the diazonium tetrafluoroborate salt is often indicated by the formation of a thick precipitate.
-
Isolation of Intermediate: After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0 °C. Collect the precipitated diazonium salt by vacuum filtration. Wash the solid with cold water, followed by cold ethanol, and finally cold diethyl ether to facilitate drying. Caution: Do not scrape the dry diazonium salt, as it can be explosive when dry. Handle with extreme care.
-
Thermal Decomposition (Balz-Schiemann): Gently heat the dried diazonium salt in a flask equipped with a condenser and a trap for the evolved gases (N₂ and BF₃). The decomposition usually begins at a mild temperature.[6] Heat until gas evolution ceases.
-
Purification: The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.
Data Presentation
Table 1: Reagent and Product Properties
| Compound Name | Starting Material/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-tert-Butylaniline | Starting Material | 769-92-6 | C₁₀H₁₅N | 149.23 |
| 2-Bromo-4-tert-butylaniline | Intermediate | 103273-01-4 | C₁₀H₁₄BrN | 228.13[10] |
| This compound | Final Product | 34252-94-3 | C₁₀H₁₂BrF | 231.10[11] |
Table 2: Key Reaction Parameters
| Step | Reaction | Key Reagents | Temperature | Typical Time | Expected Yield |
| 1 | Bromination | NBS, Acetonitrile | 0 °C to RT | 12-18 h | 80-90%[9] |
| 2 | Diazotization | NaNO₂, HBF₄ | 0-5 °C | 1-2 h | High (used directly) |
| 3 | Fluorination | Diazonium Salt | Gentle Heating | 0.5-1 h | Variable, 40-70% |
Conclusion
The synthesis outlined in this guide represents an efficient and reliable method for the preparation of this compound from 4-tert-butylaniline. The pathway leverages fundamental and well-understood organic transformations, including regioselective electrophilic bromination and the robust Balz-Schiemann reaction. By carefully controlling reaction conditions, particularly temperature during the diazotization and decomposition steps, researchers can safely and effectively produce this valuable synthetic intermediate. The detailed mechanistic insights and procedural guidelines provided herein serve as a comprehensive resource for professionals in drug development and chemical research.
References
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- Wikipedia. Sandmeyer reaction.
- YouTube. Balz Schiemann Reaction Trick | Aromatic Fluorination Made Easy.
- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides.
- Indian Academy of Sciences. A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- BLDpharm. 2-Bromo-4-(tert-butyl)-1-fluorobenzene.
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- ResearchGate. The diazotization process of aryl amines in presence of saccharin and tert-butyl nitrite.
- Knowledge. Applications of 2-Bromo-4-tert-butyl-1-iodo-benzene.
- PubChem. 2-Bromo-4-chloro-1-fluorobenzene.
- Google Patents. Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
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- ChemicalBook. 4-tert-Butylaniline synthesis.
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An In-Depth Technical Guide to the Solubility of 2-Bromo-4-t-butyl-1-fluorobenzene in Organic Solvents
Foreword: Navigating the Synthesis Landscape
In the realm of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the seamless transition of a molecule from a laboratory curiosity to a scalable intermediate is paramount. 2-Bromo-4-t-butyl-1-fluorobenzene stands as a key building block in the synthesis of complex molecular architectures.[1][2] Its utility in creating novel therapeutics and crop protection agents necessitates a comprehensive understanding of its fundamental physicochemical properties.[1] Chief among these is solubility. The efficiency of reaction kinetics, the ease of purification, and the viability of formulation are all intrinsically linked to how well this compound dissolves in various organic solvents.
This guide is crafted for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple recitation of data to provide a foundational understanding of the principles governing the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a robust framework for its experimental determination, empowering you to generate reliable and application-specific solubility profiles.
Molecular Profile and Theoretical Solubility Considerations
A molecule's structure is the primary determinant of its solubility characteristics. The principle of "like dissolves like" serves as a reliable starting point for predicting solubility behavior.[3] Let's dissect the molecular structure of this compound to anticipate its interactions with various organic solvents.
Key Structural Features:
-
Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character.
-
Halogen Substituents (Bromo and Fluoro): The bromine and fluorine atoms introduce polarity to the molecule due to their electronegativity. However, their contribution to overall polarity is moderate.
-
Tert-Butyl Group: This bulky, nonpolar alkyl group significantly enhances the lipophilicity (affinity for nonpolar environments) of the molecule.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrF | [4] |
| Molecular Weight | 231.10 g/mol | [4] |
| Predicted XLogP3 | 4.4 | [4] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 (Fluorine) | [5] |
| Boiling Point | 62-63 °C (at 3 Torr) | [5] |
The high predicted XLogP3 value of 4.4 strongly indicates that this compound is a lipophilic, or "fat-loving," compound, suggesting poor solubility in water and a preference for nonpolar organic solvents.[4][6] The absence of hydrogen bond donors and only one acceptor further points towards limited solubility in protic, hydrogen-bonding solvents like water and lower alcohols.[5]
Based on this analysis, we can make the following qualitative predictions:
-
High Solubility is Expected in: Nonpolar and weakly polar aprotic solvents such as hexane, toluene, diethyl ether, and dichloromethane. The large tert-butyl group and the overall nonpolar character of the molecule will favor interactions with these solvents.
-
Moderate Solubility is Expected in: More polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate. While these solvents have polar character, they lack strong hydrogen-bonding capabilities.
-
Low to Negligible Solubility is Expected in: Polar protic solvents such as methanol, ethanol, and water. The energy required to disrupt the strong hydrogen-bonding network of these solvents to accommodate the nonpolar solute is energetically unfavorable.
A Validated Experimental Protocol for Solubility Determination: The Shake-Flask Method
To move from theoretical predictions to actionable quantitative data, a standardized experimental approach is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (ensure purity is known)
-
A range of organic solvents of interest (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker bath or incubator with agitation capabilities
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
A validated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant.[7]
-
Phase Separation and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
Visualizing the Workflow
Caption: Workflow for the experimental determination of solubility via the shake-flask method.
Safety and Handling Considerations
As with any chemical substance, proper safety precautions are essential when handling this compound.
-
Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[8] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Concluding Remarks for the Practicing Scientist
While a definitive, published quantitative solubility profile for this compound in a wide array of organic solvents remains to be broadly documented, a strong predictive framework can be established based on its molecular structure. The inherent lipophilicity of this compound, driven by the bulky tert-butyl group and aromatic core, suggests a high affinity for nonpolar organic solvents.
For the drug development professional and process chemist, this guide provides a robust, self-validating experimental protocol to generate the precise solubility data required for process optimization, reaction design, and formulation development. The principles and methodologies outlined herein are designed to be directly applicable in a laboratory setting, fostering a deeper understanding of this critical physicochemical parameter and enabling the more efficient utilization of this compound as a valuable synthetic intermediate.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 17, 2026.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 17, 2026.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 17, 2026.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 17, 2026.
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- AK Scientific, Inc. (n.d.).
- Unknown. (n.d.).
- Fisher Scientific Company. (2025, December 19).
- TCI Chemicals. (2025, March 28).
- Thermo Fisher Scientific. (2013, October 17).
- LabSolu. (n.d.). This compound. Retrieved January 17, 2026.
- PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Retrieved January 17, 2026.
- BLDpharm. (n.d.). 34252-94-3|2-Bromo-4-(tert-butyl)-1-fluorobenzene. Retrieved January 17, 2026.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents. Retrieved January 17, 2026.
- BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry. Retrieved January 17, 2026.
- United States Biological. (n.d.). 415941 this compound CAS: 34252-94-3. Retrieved January 17, 2026.
- Thermo Scientific Chemicals. (n.d.). 1-Bromo-4-tert-butylbenzene, 97%. Retrieved January 17, 2026.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorophenol. Retrieved January 17, 2026.
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A Senior Application Scientist's Guide to Sourcing and Validating High-Purity 2-Bromo-4-t-butyl-1-fluorobenzene for Pharmaceutical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-4-t-butyl-1-fluorobenzene in Synthesis
This compound (CAS No. 34252-94-3) is a halogenated aromatic compound that serves as a critical building block in modern medicinal and agrochemical synthesis.[1][2] Its strategic value lies in its unique trifunctional substitution pattern: a fluorine atom, a bromine atom, and a bulky tert-butyl group. This arrangement provides a versatile scaffold for constructing complex molecular architectures.[3]
The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise introduction of new carbon-carbon or carbon-heteroatom bonds.[1][2][3] The tert-butyl group provides steric bulk, which can be used to modulate molecular conformation and improve selectivity for biological targets.
Given its role as a foundational intermediate, the procurement of this reagent at demonstrably high purity is not merely a matter of quality control but a prerequisite for reproducible and successful drug discovery campaigns. The presence of isomeric or process-related impurities can lead to unforeseen side reactions, complicate purification of downstream products, and compromise the integrity of biological data. This guide provides a comprehensive framework for navigating the commercial supplier landscape and implementing a robust, self-validating system for quality assessment.
The Commercial Supplier Landscape
This compound is a readily available compound that has reached commercial mass production.[4] It is offered by a range of primary manufacturers and distributors who cater to the research and bulk chemical markets. The key differentiators among suppliers are typically the guaranteed purity level, the quality and completeness of accompanying documentation (e.g., Certificate of Analysis), and available pack sizes.
| Property | Value | Source |
| CAS Number | 34252-94-3 | [5][6][7] |
| Molecular Formula | C₁₀H₁₂BrF | [4][6][8][9] |
| Molecular Weight | 231.11 g/mol | [6][8][9] |
| Appearance | Liquid | [8] |
| Boiling Point | 62-63 °C (at 3 Torr) | [4] |
| Density (Predicted) | ~1.309 g/cm³ | [4] |
| InChIKey | ADCKDGLOIVDKBH-UHFFFAOYSA-N | [6][8] |
Table 1: Key Physicochemical Properties of this compound.
Below is a comparative table of prominent commercial suppliers. This list is representative and not exhaustive; researchers are encouraged to explore multiple vendors to find the best fit for their specific timeline, scale, and budget requirements.
| Supplier | Typical Purity Offered | Notes |
| Sigma-Aldrich (Merck) | 97% | A well-established supplier with extensive documentation and global distribution.[8] |
| BLDpharm | Purity levels may vary | Often provides access to detailed analytical data like NMR and HPLC upon request.[10] |
| Matrix Scientific | 95+% | Specializes in building blocks for medicinal chemistry.[4] |
| AK Scientific | Purity levels may vary | Offers a range of research chemicals with various pack sizes.[4] |
| American Custom Chem | 95% | Provides specialty and fine chemicals.[4] |
| LookChem / ChemicalBook | Varies (Aggregators) | These platforms list multiple suppliers, allowing for price and availability comparisons.[4][11] |
Table 2: Representative Commercial Suppliers of this compound.
A Framework for Purity Validation: Beyond the Supplier's CoA
While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, independent verification is a cornerstone of scientific integrity. The choice of analytical method depends on the nature of the compound and likely impurities. For a volatile, non-chiral small molecule like this compound, Gas Chromatography is the workhorse technique for purity assessment.[12]
Core Analytical Techniques for Purity Assessment
-
Gas Chromatography (GC): This is the premier technique for separating and quantifying volatile impurities.[12] When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data based on the area-percent principle. For definitive identification of unknown peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the industry standard.[12]
-
High-Performance Liquid Chromatography (HPLC): While GC is often sufficient, HPLC is invaluable for detecting any non-volatile or thermally labile impurities that would not be amenable to GC analysis.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for confirming the compound's structural identity. The presence of unexpected signals can indicate impurities. Furthermore, Quantitative NMR (qNMR) can be used for an absolute purity determination without relying on a specific reference standard for the compound itself.[12]
Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)
This protocol describes a self-validating system for assessing the purity of commercially supplied this compound.
1. Objective: To quantify the purity of the target compound and separate it from potential volatile impurities, such as starting materials or isomers from the synthesis process.
2. Materials & Instrumentation:
- Gas Chromatograph equipped with a Flame Ionization Detector (FID).
- GC Column: A medium-polarity column such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane) is recommended for resolving halogenated aromatic compounds.[14]
- Sample: this compound.
- Solvent: High-purity Hexane or Ethyl Acetate.
- Autosampler vials and caps.
3. Sample Preparation:
- Prepare a stock solution by dissolving ~50 mg of the compound in 10 mL of solvent.
- Create a dilute sample for injection by transferring 100 µL of the stock solution into a vial containing 900 µL of solvent (a 1:10 dilution). This minimizes the risk of column overloading.
4. GC-FID Methodological Parameters:
- Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
- Injection Volume: 1.0 µL.
- Inlet Temperature: 250°C.
- Split Ratio: 50:1 (adjust as needed to ensure sharp peaks without overloading).
- Oven Temperature Program:
- Initial Temperature: 80°C, hold for 2 minutes.
- Ramp: Increase at 15°C/min to 260°C.
- Final Hold: Hold at 260°C for 5 minutes.
- Causality: This program provides a good balance between resolving early-eluting volatile impurities and ensuring that any higher-boiling point contaminants are eluted from the column.[14]
- Detector Temperature: 280°C (FID).
5. Data Analysis & System Trustworthiness:
- Purity Calculation: The purity is determined by the area percent method.
- Purity (%) = (Area of the main product peak / Total area of all integrated peaks) x 100
- Self-Validation:
- Blank Injection: Run a solvent blank first to ensure the system and solvent are free of interfering peaks.
- Repeat Injections: Inject the sample in triplicate to ensure the reproducibility of retention time and peak area. The relative standard deviation (RSD) of the main peak area should be less than 2%.
- Peak Tailing: The main peak should be symmetrical. A tailing factor significantly greater than 1.5 may indicate an issue with the column or sample activity, compromising the accuracy of the integration.
Safety, Handling, and Storage
Proper handling of halogenated organic compounds is essential for laboratory safety. The information presented here is a summary; always consult the full Safety Data Sheet (SDS) provided by the supplier before use.[15][16][17]
-
Hazard Identification:
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[15]
-
-
Storage and Stability:
Conclusion
This compound is a valuable and accessible building block for pharmaceutical and scientific research. The key to its successful application lies in a diligent approach to sourcing and quality validation. By partnering with reputable suppliers and implementing a robust, in-house analytical verification system, researchers can ensure the chemical integrity of their starting materials. This foundational step is critical for generating reproducible data, streamlining synthesis campaigns, and ultimately accelerating the drug discovery process.
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- This compound | 34252-94-3. ChemicalBook.
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- Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermedi
- A Technical Guide to 4-(Benzyloxy)
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An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-t-butyl-1-fluorobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and core applications of 2-Bromo-4-t-butyl-1-fluorobenzene (CAS No: 34252-94-3). As a valued intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials, a thorough understanding of its chemical personality is paramount for ensuring laboratory safety and experimental success. This document moves beyond a simple recitation of safety data, offering a deeper, scientifically-grounded perspective on why certain procedures are critical.
Section 1: Compound Profile and Hazard Identification
This compound is a substituted aromatic hydrocarbon. Its utility in cross-coupling reactions and other synthetic transformations stems from the presence of the bromo and fluoro substituents on the benzene ring, which provide handles for selective chemical modifications.
1.1: Physicochemical Data
A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrF | PubChem |
| Molecular Weight | 231.10 g/mol | PubChem |
| Boiling Point | 62-63 °C at 3 Torr | LookChem |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | LookChem |
| Storage Temperature | Room temperature | LookChem |
1.2: GHS Hazard Classification and Toxicological Insights
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. This compound is classified with the following hazards:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]
Expert Insight: The irritant nature of this compound is a common feature of many halogenated aromatic hydrocarbons. The electronegativity of the halogen atoms can influence the electron density of the aromatic ring, potentially leading to interactions with biological macromolecules in the skin, eyes, and respiratory tract, resulting in an inflammatory response. While specific toxicological data for this compound is limited, studies on related brominated aromatic compounds suggest that hepatotoxicity (liver damage) can be a concern with prolonged or high-level exposure.[2][3] The metabolism of these compounds can sometimes lead to the formation of reactive intermediates that can cause cellular damage.[4][5]
Section 2: Prudent Practices for Handling and Storage
A proactive approach to safety is non-negotiable in a laboratory setting. The following protocols are designed to minimize the risk of exposure and ensure the integrity of the compound.
2.1: Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is a well-designed workspace and appropriate personal protective equipment.
-
Ventilation: All manipulations of this compound, including weighing, transferring, and setting up reactions, should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.[7]
-
Skin and Body Protection: A laboratory coat must be worn at all times. For larger scale operations, a chemically resistant apron is recommended.[7]
2.2: Storage and Incompatibility
Proper storage is critical not only for safety but also for maintaining the chemical's purity and reactivity.
-
Storage Conditions: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from sources of ignition, as many organic compounds have the potential to be flammable.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. The rationale behind this is that the aromatic ring, while relatively stable, can be susceptible to oxidation under harsh conditions, potentially leading to uncontrolled exothermic reactions. It is also prudent to avoid strong bases and reactive metals, as these can initiate unintended coupling or dehalogenation reactions.[8][9]
Section 3: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
3.1: First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. It is crucial to remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
3.2: Accidental Release Measures
In the event of a spill, a calm and methodical response is essential.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the material.
-
Clean-up: Carefully collect the absorbed material and any contaminated debris into a designated, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.
Section 4: A Practical Application - Suzuki-Miyaura Cross-Coupling
To illustrate the practical application and associated safety considerations, a detailed protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
4.1: Experimental Protocol
Reaction: The palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware (round-bottom flask and condenser) and ensure it is dry. Purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as the palladium catalyst, particularly in its active Pd(0) state, can be sensitive to oxygen.
-
Reagent Addition: To the reaction flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent to the reaction mixture. Degassing the solvent (by sparging with an inert gas or through freeze-pump-thaw cycles) is important to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.
4.2: Workflow and Safety Considerations Diagram
The following diagram illustrates the key steps and safety checkpoints in the Suzuki-Miyaura coupling workflow.
Caption: Workflow for a Suzuki-Miyaura coupling reaction with integrated safety checkpoints.
Section 5: Waste Disposal
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound and its waste products require specific disposal procedures.
-
Segregation: All waste containing this compound, including residual amounts in containers, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.
-
Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal. These protocols are designed to be in compliance with local, state, and federal regulations.
Section 6: Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a culture of safety and a thorough understanding of its potential hazards. By adhering to the principles and protocols outlined in this guide—from meticulous preparation and the consistent use of personal protective equipment to a comprehensive understanding of emergency procedures and responsible waste disposal—researchers can confidently and safely unlock the synthetic potential of this important chemical intermediate.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]
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Toranzo EG, Gillesse T, Mendenhall M, Traiger GJ, Riley PG, Hanzlik RP, Wiley RA. Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results. Toxicol Appl Pharmacol. 1978 Nov;46(2):339-47. [Link]
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Wiśniewska-Knypl J, Wróblewska K. [Toxicity of selected brominated aromatic compounds]. Med Pr. 1996;47(2):189-98. [Link]
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Utah State University. Incompatible Chemicals. Office of Research Environmental Health and Safety. [Link]
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LookChem. This compound. [Link]
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Hanzlik RP, Bhatia P, Stitt R, Traiger GJ. Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes. Mol Pharmacol. 1980 Sep;18(2):221-6. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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St. Olaf College. List of Incompatible Chemicals – Laboratory Safety. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Plaa GL, Ayotte P, Bailey J, et al. Potential tolerance against bromobenzene-induced acute hepatotoxicity due to prior subchronic exposure. J Toxicol Environ Health. 1991;34(3):357-371. [Link]
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- 2. Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential tolerance against bromobenzene-induced acute hepatotoxicity due to prior subchronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 9. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
The Strategic Deployment of 2-Bromo-4-t-butyl-1-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the intricate landscape of medicinal chemistry, the selection of starting materials and key intermediates is a critical determinant of success in any drug discovery program. The strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 2-Bromo-4-t-butyl-1-fluorobenzene (CAS No. 34252-94-3) has emerged as a valuable and versatile building block, offering a unique combination of chemical handles that can be exploited to construct complex molecular architectures with therapeutic potential. This technical guide provides an in-depth analysis of the potential applications of this compound, grounded in the principles of medicinal chemistry and supported by practical insights for researchers, scientists, and drug development professionals.
At its core, the utility of this compound lies in the strategic arrangement of its three key substituents: a bromine atom, a fluorine atom, and a tertiary-butyl group. Each of these moieties imparts distinct properties that can be leveraged to address common challenges in drug design, such as metabolic instability, poor bioavailability, and off-target effects. This guide will dissect the individual contributions of these functional groups and explore how their synergistic interplay makes this compound a compelling starting point for the synthesis of novel therapeutic agents.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a building block is paramount for predicting its behavior in both chemical reactions and biological systems. The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrF | [1] |
| Molecular Weight | 231.10 g/mol | [1] |
| Boiling Point | 62-63 °C (at 3 Torr) | LookChem |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | LookChem |
| LogP (Predicted) | 3.88570 | LookChem |
| XLogP3 | 4.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
The Triumvirate of Functionality: A Deeper Dive into the Roles of Fluoro, Bromo, and t-Butyl Groups
The strategic value of this compound stems from the distinct and complementary roles of its three key functional groups. Understanding these individual contributions is essential for rationally designing synthetic routes and predicting the properties of the resulting molecules.
The Fluorine Advantage: Enhancing Metabolic Stability and Binding Affinity
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for improving a range of pharmacokinetic and physicochemical properties. The fluorine atom in this compound can:
-
Block Metabolic Oxidation: The strong carbon-fluorine bond can prevent metabolic oxidation at the site of fluorination, a common pathway for drug deactivation. This can lead to increased metabolic stability and a longer plasma half-life.
-
Modulate pKa: As the most electronegative element, fluorine can exert a strong inductive effect, influencing the acidity or basicity of nearby functional groups. This can be crucial for optimizing a drug's solubility, permeability, and target engagement.
-
Enhance Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate.
-
Improve Membrane Permeability: The lipophilic nature of the fluorine atom can enhance a molecule's ability to cross biological membranes, which is often a prerequisite for reaching its intracellular target.
The Bromine Handle: A Gateway to Molecular Complexity
The bromine atom on the aromatic ring serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, enabling the rapid generation of diverse chemical libraries for biological screening. Key reactions involving the bromine atom include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.
-
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
-
Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.
-
Carbonylation: Introduction of a carbonyl group, as demonstrated in the synthesis of autotaxin inhibitors.
The ability to selectively functionalize the bromine position provides a powerful tool for structure-activity relationship (SAR) studies, allowing for the systematic exploration of chemical space around the core scaffold.
The t-Butyl Group: A Modulator of Steric and Physicochemical Properties
The tertiary-butyl group is a bulky, non-polar moiety that can significantly influence a molecule's properties. In the context of this compound, the t-butyl group can:
-
Provide Steric Shielding: The bulkiness of the t-butyl group can sterically hinder adjacent functional groups from enzymatic degradation, thereby enhancing metabolic stability.
-
Influence Receptor Binding: The size and shape of the t-butyl group can be critical for fitting into a specific binding pocket of a protein target, leading to increased potency and selectivity.
-
Modulate Lipophilicity: The non-polar nature of the t-butyl group increases the overall lipophilicity of the molecule, which can impact its solubility, permeability, and plasma protein binding.
It is important to note that while the t-butyl group can offer advantages, it can also be a site of metabolic oxidation. Therefore, its inclusion in a drug candidate should be carefully considered and evaluated in the context of the overall metabolic profile of the molecule.
Potential Therapeutic Applications: From Oncology to Virology
The unique combination of functional groups in this compound makes it a promising starting material for the synthesis of a wide range of biologically active molecules. While specific, publicly available examples of its direct use in late-stage clinical candidates are limited, its potential can be inferred from its application in early-stage drug discovery and the known activities of structurally related compounds.
Case Study: Synthesis of Autotaxin Inhibitors for Oncology and Fibrosis
A notable application of this compound is in the synthesis of inhibitors of autotaxin (ATX). ATX is an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various pathological processes, including cancer progression, fibrosis, and inflammation. Inhibiting ATX is therefore a promising therapeutic strategy for these diseases.
A patent application describes the use of this compound as a key intermediate in the preparation of substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin. The synthesis involves a palladium-catalyzed carbonylation of the bromo-substituent to introduce a methyl ester group, which is a precursor to the final amide functionality.
This example highlights the practical utility of this compound in accessing complex molecular scaffolds with therapeutic potential.
Potential as a Building Block for Kinase Inhibitors
The general structure of this compound makes it an attractive scaffold for the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted aromatic core, and the ability to functionalize the bromine position through cross-coupling reactions allows for the introduction of various hinge-binding motifs and other pharmacophoric elements. While no specific examples directly utilizing this compound have been identified in the public domain, its potential as a starting material in this area is significant.
Exploration in Antiviral and Agrochemical Discovery
The principles of medicinal chemistry often translate to the discovery of new agrochemicals and antiviral agents. The incorporation of fluorine and a bulky lipophilic group, such as the t-butyl group, are common strategies in the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability. Similarly, the development of novel antiviral agents often relies on the synthesis of diverse libraries of small molecules for high-throughput screening, a process for which this compound is well-suited as a versatile starting material.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols provide general procedures for key cross-coupling reactions that can be applied to this compound. These are intended as a starting point for optimization by experienced synthetic chemists.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Under a positive pressure of argon, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-4-t-butyl-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered and Electronically Modified Substrates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide is instrumental in the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.
This document provides a detailed guide to the Suzuki coupling of 2-Bromo-4-t-butyl-1-fluorobenzene, a substrate that presents a confluence of steric and electronic challenges. The ortho-bromo substituent, flanked by a bulky tert-butyl group, creates significant steric hindrance around the reaction center. Furthermore, the presence of a fluorine atom, while often beneficial for the pharmacokinetic properties of the final product, introduces electronic modifications that can influence the reactivity of the aryl halide.
These application notes are designed to provide not just a protocol, but a strategic guide for successfully navigating these challenges. We will delve into the rationale behind the selection of each reaction component, from the palladium catalyst and its coordinating ligand to the base and solvent system, grounding our recommendations in established mechanistic principles.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three key steps, commencing with an active Palladium(0) species. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing the reaction for challenging substrates.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This step is often rate-limiting, particularly with sterically hindered or electron-rich aryl halides.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this exchange.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Strategic Selection of Reaction Components for a Challenging Substrate
The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst system and reaction conditions to overcome the inherent steric and electronic hurdles.
The Catalyst System: Palladium Precatalyst and Ligand
For sterically demanding substrates, the choice of the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps.[2] They promote the formation of highly reactive, monoligated palladium species, which are less sterically encumbered and thus more readily undergo oxidative addition.
Recommended Catalyst System:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective choice.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective ligand for challenging Suzuki couplings due to its bulk and electron-donating properties.[2] The use of SPhos has been shown to be remarkably efficient for the cross-coupling of unactivated aryl chlorides and bromides.[2]
The Base: Activating the Boronic Acid and Facilitating Transmetalation
The base plays a crucial role in the transmetalation step. For sterically hindered couplings, a moderately strong base is often required.
Recommended Base:
-
Potassium Phosphate (K₃PO₄): This base is highly effective in many challenging Suzuki-Miyaura reactions.[3][4] Its use in a mixture of an organic solvent and water is common.
The Solvent System: Ensuring Solubility and Promoting Reactivity
A suitable solvent system must solubilize all reaction components and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used with an inorganic base).
Recommended Solvent System:
-
Toluene and Water: A biphasic mixture of toluene and water is a robust choice for this type of reaction. Toluene provides a good medium for the organic components, while water is necessary to dissolve the potassium phosphate base.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific arylboronic acids.
| Reagent/Component | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 231.12 | 1.0 | 1.0 | 231 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.53 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| Toluene | - | - | - | 5 mL |
| Water | - | - | - | 1 mL |
Reaction Setup and Execution:
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 231 mg), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 425 mg).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use a fresh batch of palladium precatalyst and ligand. |
| Insufficiently active base | Switch to a stronger base such as Cs₂CO₃. Ensure the base is finely powdered. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the aryl halide. Ensure thorough degassing of solvents. |
| Protodeboronation of boronic acid | Use anhydrous solvents and ensure the base is dry. Minimize reaction time once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound, while presenting steric and electronic challenges, can be successfully achieved through the strategic selection of a bulky, electron-rich phosphine ligand such as SPhos, in combination with an appropriate palladium precatalyst and a suitable base. The detailed protocol provided serves as a robust starting point for the synthesis of a variety of substituted 4-t-butyl-2-fluoro-biphenyls, which are valuable scaffolds in drug discovery and materials science. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, is critical for achieving high yields and minimizing side reactions.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
McLaughlin, M. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Org. Lett.2005 , 7 (22), 4875–4878. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696. [Link]
-
Liu, L.; Zhang, S.; Chen, H.; Lv, Y.; Zhu, J.; Zhao, Y. Mechanistic Insight Into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates With Arylboronic Acids: Potassium Phosphate Is Not a Spectator Base but Is Involved in the Transmetalation Step in the Suzuki-Miyaura Reaction. Chem. Asian J.2013 , 8 (11), 2592-5. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2010 , 132 (40), 14073–14075. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
- Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979, (19), 866-867.
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Suzuki reaction. In Wikipedia; 2023. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Thomas, A. A.; Soule, J.-F.; Doucet, H. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Org. Chem. Front.2014 , 1, 433-437. [Link]
-
Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions. This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds. [Link]
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- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Chemoselective Formation and In-Situ Quantification of 4-t-Butyl-2-fluorophenylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis and quantification of the Grignard reagent, 4-t-butyl-2-fluorophenylmagnesium bromide, from its corresponding aryl halide, 2-Bromo-4-t-butyl-1-fluorobenzene. The protocol emphasizes the chemoselective nature of the reaction, leveraging the differential reactivity of carbon-halogen bonds. We detail the mechanistic principles, a step-by-step experimental protocol, a robust method for in-situ concentration determination via titration, and a troubleshooting guide to address common challenges. This reagent is a valuable intermediate in medicinal chemistry, enabling the introduction of the sterically hindered and electronically modified 4-t-butyl-2-fluorophenyl moiety into complex molecular architectures.
Mechanistic Insights and Strategic Considerations
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1] This reaction transforms an electrophilic carbon in the aryl halide into a highly nucleophilic, carbanionic carbon in the organomagnesium species.[2][3] The reaction proceeds on the surface of the magnesium metal, often via a single-electron transfer (SET) mechanism that generates radical intermediates.[4][5]
The Principle of Chemoselectivity
The successful synthesis of 4-t-butyl-2-fluorophenylmagnesium bromide hinges on the selective reaction at the C-Br bond while leaving the C-F bond intact. This selectivity is governed by the bond dissociation energies and the overall reactivity of the carbon-halogen bonds with magnesium. The established order of reactivity for aryl halides in Grignard formation is:
I > Br > Cl >> F [6]
The carbon-fluorine bond is significantly stronger and less polarizable than the carbon-bromine bond, rendering it largely unreactive under standard Grignard formation conditions. This intrinsic difference in reactivity allows for the precise and high-yield formation of the desired organometallic reagent without scrambling or side reactions involving the fluoride substituent.
Influence of Substituents
-
Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom can slightly influence the reactivity of the adjacent C-Br bond. More importantly, its presence in the final Grignard reagent can impact the reagent's stability and subsequent reactivity.
-
Para-tert-Butyl Group: This bulky alkyl group provides significant steric hindrance. While its position is remote from the reaction center and unlikely to impede the magnesium insertion, it profoundly influences the steric environment of the resulting Grignard reagent, which can be advantageous for controlling selectivity in subsequent nucleophilic addition or cross-coupling reactions.[7]
Potential Side Reactions
While the reaction is highly selective, awareness of potential side reactions is critical for optimization:
-
Wurtz Coupling: The newly formed Grignard reagent (R-MgX) can react with the unreacted starting material (R-X) to form a biaryl byproduct (R-R).[8] This is minimized by the slow, controlled addition of the aryl bromide to the magnesium suspension, which maintains a low concentration of the aryl halide in the reaction mixture.
-
Benzyne Formation: The formation of a Grignard reagent ortho to a halogen can potentially lead to the formation of a highly reactive benzyne intermediate via elimination.[9][10] Given the poor leaving group ability of fluoride, this pathway is considered a minor risk under the described conditions but remains a theoretical possibility.
Experimental Protocols
Strict adherence to anhydrous and anaerobic conditions is paramount for the success of any Grignard reaction.[8][11] All glassware should be flame- or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous grade, preferably distilled from an appropriate drying agent.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Three-neck round-bottom flask |
| Magnesium turnings (99.8%+) | Reflux condenser with drying tube (CaCl₂) |
| Anhydrous Tetrahydrofuran (THF) | Pressure-equalizing dropping funnel |
| Iodine (crystal, as initiator) | Magnetic stirrer and stir bar |
| (-)-Menthol (for titration) | Inert gas line (N₂ or Ar) with bubbler |
| 1,10-Phenanthroline (for titration) | Syringes and needles |
| Anhydrous Toluene (for titration) | Heating mantle or water bath |
Protocol 1: Synthesis of 4-t-Butyl-2-fluorophenylmagnesium Bromide
-
Apparatus Setup: Assemble a dry three-neck flask with a stir bar, reflux condenser, and dropping funnel. Purge the entire system with inert gas for 10-15 minutes.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single small crystal of iodine. The iodine will sublime upon gentle warming and react with the magnesium surface, evidenced by the disappearance of its characteristic brown/violet color.[1][12] This step is crucial for removing the passivating magnesium oxide layer.
-
Initiation: Add a small volume of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 5-10% of this solution to the stirred magnesium suspension.
-
The reaction may require gentle warming with a heat gun or water bath to initiate. Successful initiation is marked by a noticeable exotherm, gentle refluxing of the solvent, and the appearance of a cloudy, gray-brown color.[8][13]
-
Addition: Once the reaction is self-sustaining, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle, controlled reflux. Use a cooling bath if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature or with gentle heating (40-50 °C) to ensure all the magnesium and aryl bromide have reacted. The final solution should appear as a dark gray to brown suspension.
Workflow for Grignard Reagent Synthesis
Caption: A streamlined workflow for the synthesis of the Grignard reagent.
Protocol 2: Quantification by Direct Titration
The concentration of the newly prepared Grignard reagent must be determined before use in subsequent stoichiometric reactions. This protocol is adapted from the well-established Watson-Eastham method.[14]
-
Titrant Preparation: Prepare a standardized solution of approximately 1.0 M (-)-menthol in anhydrous toluene.
-
Sample Preparation: Under an inert atmosphere, add ~5 mg of 1,10-phenanthroline indicator to a dry flask with a stir bar. Add 2 mL of anhydrous THF to dissolve the indicator.
-
Using a calibrated syringe, carefully withdraw a precise aliquot (e.g., 1.00 mL) of the Grignard solution, ensuring no solid magnesium is transferred, and add it to the indicator solution. The solution should immediately turn a deep violet or burgundy color, indicating the formation of a charge-transfer complex between the Grignard reagent and the indicator.[14]
-
Titration: Titrate the Grignard sample by adding the standardized (-)-menthol solution dropwise from a burette or syringe with vigorous stirring.
-
Endpoint: The endpoint is reached upon the complete disappearance of the colored complex, resulting in a colorless or pale yellow solution.[15][16] This sharp color change signifies that all active Grignard reagent has been quenched by the alcohol titrant.
-
Calculation: The concentration of the Grignard reagent is calculated using the formula: Molarity (RMgX) = [Molarity (Menthol) × Volume (Menthol)] / Volume (RMgX)
Data Presentation: Typical Reaction Parameters
The following table summarizes the typical parameters for the synthesis and quantification protocol.
| Parameter | Value/Description | Rationale/Notes |
| Synthesis | ||
| This compound | 1.0 eq | Limiting reagent. |
| Magnesium Turnings | 1.2 - 1.5 eq | A slight excess ensures complete conversion of the aryl halide. |
| Solvent | Anhydrous THF | Ethereal solvents are essential to solvate and stabilize the Grignard reagent.[12] |
| Initiation | Iodine, gentle heat | Required to break the passivating MgO layer on the magnesium surface.[1] |
| Reaction Temperature | 30 °C to Reflux | The reaction is exothermic; rate is controlled by the addition of the aryl halide. |
| Expected Concentration | 0.5 - 1.0 M | Typical concentration in THF, dependent on initial reagent amounts. |
| Titration | ||
| Titrant | ~1.0 M (-)-Menthol in Toluene | (-)-Menthol is a stable, non-hygroscopic solid, making it a reliable primary standard.[14] |
| Indicator | 1,10-Phenanthroline | Forms a distinctively colored complex with the active Grignard reagent.[16] |
| Endpoint | Disappearance of deep color | A sharp and easily observable endpoint. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Inactive magnesium surface (oxide layer).[8] 2. Wet solvent, reagents, or glassware.[17] 3. Aryl bromide is not concentrated enough at the surface. | 1. Activate Mg with more iodine, a few drops of 1,2-dibromoethane, or by crushing turnings with a glass rod.[12] 2. Ensure all components are rigorously dried. Use freshly distilled solvents. 3. Stop stirring to allow the dense aryl bromide to settle on the Mg. Apply gentle, localized heat. |
| Low yield or concentration. | 1. Incomplete reaction. 2. Premature quenching by moisture or air. 3. Significant Wurtz coupling side reaction.[8] | 1. Extend the final stirring period or gently heat the mixture to drive to completion. 2. Improve inert atmosphere technique; check for leaks in the system. 3. Ensure slow, dropwise addition of the aryl bromide to a vigorously stirred Mg suspension. |
| Titration endpoint is unclear or fades quickly. | 1. Inhomogeneous Grignard solution. 2. Impurities in the Grignard solution (e.g., magnesium alkoxides). | 1. Allow solids to settle before taking an aliquot or filter through a plug of glass wool under inert gas. 2. The titration method is generally selective for the active Grignard reagent. Ensure vigorous stirring during titration. |
Safety Precautions
-
Grignard Reagents: Are highly reactive, pyrophoric (especially if solvent evaporates), and react violently with water, alcohols, and other protic sources. Handle exclusively under an inert atmosphere.
-
Solvents: Diethyl ether and THF are extremely flammable. Perform all operations in a well-ventilated fume hood away from ignition sources.
-
Reagents: this compound is an irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Conclusion
The chemoselective synthesis of 4-t-butyl-2-fluorophenylmagnesium bromide is a reliable and efficient process when conducted under strictly controlled anhydrous conditions. The differential reactivity of the C-Br and C-F bonds allows for a clean transformation. Accurate quantification of the reagent via in-situ titration is a critical step that ensures reproducibility and stoichiometric control in subsequent synthetic applications, making this a robust protocol for researchers in organic and medicinal chemistry.
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
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Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]
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PubMed Central. (2020). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]
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Chem Help ASAP. (2019, October 23). preparation of Grignard reagents [Video]. YouTube. Retrieved from [Link]
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Synthesis of Biaryl Compounds Using 2-Bromo-4-t-butyl-1-fluorobenzene: An Application Guide for Researchers
Introduction: The Significance of Biaryl Scaffolds and the Utility of 2-Bromo-4-t-butyl-1-fluorobenzene
Biaryl motifs are fundamental structural units in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] Their unique conformational properties and electronic characteristics make them privileged scaffolds in drug discovery. The strategic incorporation of fluorine into these molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3][4][5] this compound emerges as a highly valuable and versatile building block for the synthesis of these complex biaryl compounds. The presence of the bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the ortho-fluorine atom and the para-tert-butyl group introduce specific steric and electronic features that can be exploited to fine-tune the properties of the final product. The bulky tert-butyl group, for instance, can influence the dihedral angle of the biaryl system, impacting its conformational dynamics and biological activity. This guide provides detailed protocols and technical insights for the application of this compound in the synthesis of biaryl compounds, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of carbon-carbon and carbon-heteroatom bonds, offering a powerful toolkit for the construction of complex molecular architectures.[3] For a sterically hindered and electronically modified substrate such as this compound, the choice of the appropriate catalytic system is paramount to achieving high yields and selectivities.
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds and organic halides.[2][6][7] Its broad functional group tolerance and the relatively low toxicity of the boron-containing reagents make it a preferred method in many synthetic campaigns.[6][7]
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][3] The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[7]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 231 mg), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 110 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF/H₂O | 90 |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds.[8][9] This reaction has become indispensable in medicinal chemistry for the preparation of aryl and heteroaryl amines, which are prevalent in many biologically active molecules.[8]
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[8][9] Reductive elimination from this complex furnishes the desired aryl amine and regenerates the active Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the reductive elimination steps, particularly with sterically demanding substrates.[8]
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine. The choice of base and ligand is critical and may require optimization for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol% Pd)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk flask equipped with a magnetic stir bar: tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 13.7 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 231 mg) and the secondary amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 |
| Pd(OAc)₂ | BrettPhos | LHMDS | THF | 80 |
Troubleshooting and Optimization
Low yields or incomplete reactions in cross-coupling reactions involving sterically hindered substrates like this compound can often be attributed to several factors. The following table provides guidance on common issues and potential solutions.
Table 3: Troubleshooting Guide for Cross-Coupling Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere techniques; use a fresh batch of catalyst and ligands. |
| Insufficiently active catalyst system | Screen different ligands (e.g., more electron-rich or bulkier ligands) and bases. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Formation of side products | Homocoupling of the boronic acid (Suzuki) | Use a slight excess of the aryl halide; ensure rigorous degassing of solvents. |
| Dehalogenation of the aryl bromide | Use a less aggressive base or a lower reaction temperature. | |
| Difficult purification | Co-elution of product and byproducts | Optimize the reaction stoichiometry to drive the reaction to completion; explore different solvent systems for chromatography. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of biaryl compounds. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for the construction of C-C and C-N bonds, respectively. The protocols and insights provided in this guide are intended to serve as a starting point for researchers in drug discovery and materials science. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purities, especially when working with sterically demanding and electronically modified substrates.
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
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-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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-
ResearchGate. (2025). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. [Link]
-
ResearchGate. (2001). Negishi cross-coupling with functionalised organozinc compounds prepared by lithium–zinc transmetallation. [Link]
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Application Notes and Protocols: The Strategic Use of 2-Bromo-4-t-butyl-1-fluorobenzene in the Synthesis of Pharmaceutical Intermediates
Introduction: Unlocking Molecular Complexity
In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-t-butyl-1-fluorobenzene (CAS No: 34252-94-3) has emerged as a highly versatile and valuable building block in the synthesis of pharmaceutical intermediates.[1][2] Its unique substitution pattern, featuring a bulky tert-butyl group, a reactive bromine atom, and an electron-withdrawing fluorine atom, provides a powerful handle for medicinal chemists to introduce specific functionalities and modulate the physicochemical properties of target molecules. The tert-butyl group can enhance lipophilicity, which may influence a drug's pharmacokinetic profile, while the fluorine atom is known to improve metabolic stability and binding affinity.[3][4] The bromine atom serves as a key reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of its key reactions, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrF | [2][5] |
| Molecular Weight | 231.10 g/mol | [2][5] |
| Boiling Point | 62-63 °C (at 3 Torr) | [5] |
| Density | ~1.309 g/cm³ (Predicted) | [5] |
| Appearance | Clear, colorless to light yellow liquid | [6] |
| Storage | Room temperature | [5] |
Safety and Handling: this compound is an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Key Synthetic Transformations and Applications
The strategic positioning of the bromo and fluoro substituents on the benzene ring makes this compound an ideal substrate for several cornerstone reactions in organic synthesis. These transformations are instrumental in constructing the core scaffolds of numerous pharmaceutical intermediates.
Grignard Reaction: Formation of a Potent Nucleophile
The formation of a Grignard reagent from this compound opens a gateway to a vast array of subsequent reactions.[7] The insertion of magnesium into the carbon-bromine bond inverts the polarity of the carbon atom, transforming it from an electrophilic to a highly nucleophilic center.
Mechanism Insight: The greater reactivity of the C-Br bond compared to the C-F bond allows for the selective formation of the Grignard reagent at the bromine-substituted position.[8][9] Anhydrous conditions are absolutely critical for the success of this reaction, as Grignard reagents are highly sensitive to moisture.[10]
Experimental Protocol: Preparation of (2-fluoro-4-tert-butylphenyl)magnesium bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas to eliminate moisture.[4]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface.[4][10]
-
Initiation: Add a small portion (approximately 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium turnings. An exothermic reaction should be observed, indicated by a color change and gentle reflux.[4][10]
-
Addition of Aryl Halide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4]
-
Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey to brown solution is the Grignard reagent and should be used immediately in subsequent reactions.[4][10]
Logical Workflow for Grignard Reagent Formation and Use
Caption: Workflow for Grignard reagent synthesis and subsequent reaction.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.[3][11] this compound is an excellent substrate for this palladium-catalyzed reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.
Mechanism Insight: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12] The choice of base, solvent, and palladium catalyst/ligand system is crucial for achieving high yields and selectivity.[11][13]
Experimental Protocol: Synthesis of 2-Aryl-4-tert-butyl-1-fluorobenzene Derivatives
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
-
Toluene/Water or Dioxane/Water solvent mixture
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[3]
-
Add a mixture of toluene (8 mL) and water (2 mL).[3]
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).[3]
-
Heat the reaction mixture to 90-100 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3]
Comparative Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12-24 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 8-16 |
Nucleophilic Aromatic Substitution (SNA r): Introducing Heteroatoms
While the C-F bond is generally strong, the presence of the bulky tert-butyl group and the potential for activation by other substituents can make the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a direct method for introducing nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic ring.[14][15]
Mechanism Insight: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[16][17][18] The stability of this intermediate is enhanced by electron-withdrawing groups. While the tert-butyl group is electron-donating, the overall electronic nature of the ring and the reaction conditions can still favor this pathway, particularly at elevated temperatures.
Conceptual Protocol: Synthesis of 2-Amino-5-tert-butyl-fluorobenzene Derivatives
Materials:
-
This compound (or a derivative where the bromo group has been transformed)
-
Amine nucleophile (e.g., ammonia, primary or secondary amine)
-
A polar aprotic solvent (e.g., DMSO, DMF)
-
A suitable base (e.g., K₂CO₃)
-
Sealed reaction vessel
Procedure:
-
In a sealable pressure vessel, combine the fluorinated aromatic substrate (1.0 equivalent), the amine (2-3 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Add a polar aprotic solvent like DMSO.
-
Seal the vessel and heat the reaction mixture to a high temperature (e.g., 120-150 °C). The optimal temperature will depend on the reactivity of the substrate and the nucleophile.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the solvent and excess reagents.
-
Extract the product with an appropriate organic solvent.
-
Purify the product via column chromatography or recrystallization.
Reaction Pathway Overview
Caption: Synthetic pathways from this compound to APIs.
Conclusion: A Strategic Asset in Drug Discovery
This compound stands out as a strategic and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity allows for selective transformations through powerful and reliable reactions such as Grignard formation, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution. By understanding the principles behind these reactions and employing robust, optimized protocols, researchers can efficiently generate diverse molecular scaffolds, accelerating the discovery and development of new medicines. The insights and protocols provided in this guide serve as a foundation for harnessing the full potential of this valuable synthetic tool.
References
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- BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov.
- Unknown. (n.d.). 25. The Grignard Reaction.
- Knowledge. (2024, October 10). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?.
- Smolecule. (n.d.). Buy 1-Bromo-4-(tert-butyl)-2-fluorobenzene | 1369829-80-0.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
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- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution | Request PDF.
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- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubChem. (n.d.). This compound | C10H12BrF | CID 12469429.
- NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions - PMC.
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Pendidikan Kimia. (2016, June 10). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
- NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central.
- Chegg.com. (2022, March 7). Solved 7. The formation of a Grignard reagent from | Chegg.com.
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Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-t-butyl-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck-Mizoroki Reaction in Modern Synthesis
The Heck-Mizoroki reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, facilitates the stereoselective formation of carbon-carbon bonds through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[1][2] This powerful transformation has become an indispensable tool in the synthesis of a vast array of complex organic molecules, including natural products, pharmaceuticals, and advanced materials.[3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, a testament to its profound impact on the field of organic synthesis.
This application note provides a comprehensive guide to the Heck reaction conditions specifically tailored for 2-Bromo-4-t-butyl-1-fluorobenzene. This substrate presents a unique combination of electronic and steric challenges, including the presence of an electron-withdrawing fluorine atom ortho to the bromine, a bulky tert-butyl group in the para position, and the inherent reactivity difference between the C-Br and C-F bonds. Understanding these factors is paramount to developing a robust and high-yielding protocol.
Mechanistic Insights: A Guide to Rational Condition Selection
The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium(0) active species.[5] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism proceeds via the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a square planar Pd(II) complex. This step is often rate-determining. The C-F bond remains intact due to its significantly higher bond strength compared to the C-Br bond.
-
Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-aryl bond. This step determines the regioselectivity of the reaction.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step dictates the stereochemistry of the product, typically favoring the E-isomer to minimize steric interactions.[5]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Key Considerations for this compound
The specific substitution pattern of this compound necessitates careful consideration of the reaction parameters to achieve optimal results.
-
Chemoselectivity: The primary challenge is to achieve selective reaction at the C-Br bond while leaving the more robust C-F bond untouched. Standard Heck conditions are generally chemoselective for C-Br over C-F due to the significant difference in their bond dissociation energies.[6]
-
Steric Hindrance: The ortho-fluoro and para-tert-butyl groups introduce steric bulk around the reaction center. This can hinder the oxidative addition step and subsequent coordination of the alkene. The choice of a suitable bulky, electron-rich phosphine ligand is often critical to overcome this steric impediment and promote efficient catalysis.[7][8]
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can increase the reactivity of the aryl bromide towards oxidative addition. Conversely, the tert-butyl group is weakly electron-donating.
Recommended Reaction Components
Based on established principles and literature precedents for similar substrates, the following components are recommended for the Heck reaction of this compound.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) | A common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species.[9] |
| Ligand | Tri(tert-butyl)phosphine (P(t-Bu)₃) or similar bulky, electron-rich phosphines | Bulky phosphine ligands are known to be effective for sterically hindered and electron-rich aryl chlorides and bromides, promoting oxidative addition and stabilizing the catalytic species.[7][10] |
| Base | Triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) | The base is essential for the regeneration of the Pd(0) catalyst. The choice of base can significantly impact the reaction rate and yield.[7][11] |
| Solvent | Aprotic polar solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dioxane | These solvents are effective at dissolving the reactants and catalyst components and can promote the reaction.[12] |
| Alkene | Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive. | The electronic nature of the alkene influences the rate of migratory insertion. |
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound with a representative electron-deficient alkene, butyl acrylate. Optimization may be required for different alkene coupling partners.
Protocol 1: Heck Reaction using Triethylamine as Base
Materials:
-
This compound
-
Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous DMF (5 mL) and butyl acrylate (1.5 mmol, 1.5 equiv).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Add triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Heck Reaction using an Inorganic Base
Materials:
-
This compound
-
Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.015 mmol, 1.5 mol%), and P(t-Bu)₃ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL) and butyl acrylate (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C.[7]
-
Monitor the reaction as described in Protocol 1.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, reaction time, or catalyst/ligand loading. The choice of base can also be critical; switching from an organic to a stronger inorganic base like Cs₂CO₃ may improve results.[7]
-
Side Product Formation: The formation of dehalogenated arene (4-t-butyl-1-fluorobenzene) can sometimes be observed. This may be minimized by carefully controlling the reaction temperature and ensuring an efficient catalytic turnover.
-
Ligand Selection: While P(t-Bu)₃ is a robust ligand for this type of transformation, other bulky, electron-rich phosphines such as Buchwald-type ligands could also be screened for improved performance.
Conclusion
The Heck-Mizoroki reaction of this compound offers a reliable method for the synthesis of valuable substituted styrenes and acrylates. By carefully selecting the catalyst, ligand, base, and solvent, high yields and excellent stereoselectivity for the E-isomer can be achieved. The protocols provided herein serve as a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors. Further optimization may be necessary depending on the specific alkene coupling partner and desired scale of the reaction.
References
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. J. Org. Chem., 64(1), 10-11. [Link]
-
Li, X., Gong, X., Li, Z., & Wei, W. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Nguyen, V. H., El Ali, B., & Huynh, H. V. (2018). Stereoelectronic Flexibility of Ammonium-Functionalized Triazole-Derived Carbenes: Palladation and Catalytic Activities in Water. Organometallics, 37(15), 2466-2477. [Link]
-
Zhang, C.-P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2011). Heck Reaction—State of the Art. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]
-
Zhang, C.-P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000. [Link]
-
Newman, S. G., et al. (2015). Palladium-meta-terarylphosphine catalyst for the Mizoroki-Heck reaction of (hetero)aryl bromides and functional olefins. PubMed, 25882879. [Link]
-
ResearchGate. (n.d.). The Heck-type reactions of fluorine-containing electron-deficient.... Retrieved from [Link]
-
Beilstein Journals. (2018). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. Retrieved from [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]
-
Wiley Online Library. (2021). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mizoroki-Heck coupling of aryl bromides with tert-butyl acrylate a. Retrieved from [Link]
-
Zhang, C.-P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-t-butyl-1-fluorobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of Sterically Hindered Arylamines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance offer a significant advantage over classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions.[1][3]
This application note provides a detailed guide for the successful Buchwald-Hartwig amination of a challenging substrate: 2-Bromo-4-t-butyl-1-fluorobenzene. The presence of a sterically demanding tert-butyl group and an ortho-fluoro substituent presents unique considerations for catalyst selection and reaction optimization. This document will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer insights into troubleshooting and optimization strategies to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2][3][5] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[6][7][8] This is often the rate-determining step of the reaction.[7][9]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A stoichiometric amount of base is then used to deprotonate the coordinated amine, forming a palladium amido complex.[6][8][10]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium amido complex, releasing the arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
A critical aspect of a successful Buchwald-Hartwig amination is the choice of ligand coordinated to the palladium center. The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps while suppressing potential side reactions like β-hydride elimination.[1][3] For sterically hindered substrates such as this compound, bulky and electron-rich phosphine ligands are often required to achieve high yields.[1][6]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Amination of this compound
This protocol is designed for the coupling of this compound with a generic secondary amine (e.g., morpholine) and can be adapted for other primary and secondary amines with appropriate optimization.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier |
| This compound | C₁₀H₁₂BrF | 231.11 | 1.0 | 1.0 | Commercially Available |
| Secondary Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 1.2 | 1.2 | Commercially Available |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.01 (1 mol% Pd) | Commercially Available |
| XPhos | C₃₃H₄₇P | 486.69 | 0.03 | 0.03 (3 mol%) | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 | Commercially Available |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 5 mL | - | Commercially Available |
| Schlenk flask or reaction vial | - | - | - | - | - |
| Magnetic stir bar | - | - | - | - | - |
| Nitrogen or Argon gas supply | - | - | - | - | - |
| Standard laboratory glassware | - | - | - | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.6 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes. This is crucial to establish an inert atmosphere as the palladium catalyst is sensitive to oxygen.[11]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 5-10 minutes to allow for pre-formation of the active catalyst.
-
Add this compound (231 mg, 1.0 mmol) followed by the secondary amine (e.g., morpholine, 105 µL, 1.2 mmol) via syringe.
-
-
Reaction:
-
Place the sealed reaction flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for the recommended time (typically 12-24 hours).
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere.[4]
-
-
Workup:
-
Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl amine.[12]
-
Key Considerations and Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on several critical parameters:
-
Catalyst System:
-
Palladium Precursor: While Pd(OAc)₂ is also commonly used, Pd₂(dba)₃ is often preferred as it is a source of Pd(0) and does not require an in-situ reduction step.[10]
-
Ligand Selection: For sterically hindered aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are generally highly effective.[1][10] These ligands promote the formation of the monoligated palladium species, which is highly active in the catalytic cycle.[1] The choice of XPhos in this protocol is based on its proven track record in coupling challenging substrates.
-
-
Base:
-
Strong, non-nucleophilic bases are essential for the deprotonation of the amine.[6] Sodium tert-butoxide is a widely used and effective base for this purpose.[12] Other strong bases like potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed.[6] The choice of base can sometimes influence the reaction rate and selectivity.[13][14][15]
-
-
Solvent:
-
Aprotic, non-polar, or weakly polar solvents are typically used in Buchwald-Hartwig aminations.[5] Toluene is a common choice due to its high boiling point and ability to dissolve the reactants.[16] Other suitable solvents include dioxane, xylene, and THF.[5][6][17] It is crucial to use anhydrous solvents to avoid deactivation of the catalyst and the base.
-
-
Temperature:
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst (oxygen exposure)- Insufficiently anhydrous conditions- Inappropriate ligand or base- Low reaction temperature | - Ensure rigorous exclusion of air and moisture.- Use freshly dried solvent and reagents.- Screen alternative bulky phosphine ligands (e.g., SPhos, RuPhos).- Screen other strong bases (e.g., K-OtBu, LiHMDS).- Increase the reaction temperature in increments. |
| Formation of side products (e.g., hydrodehalogenation) | - Competing β-hydride elimination- Inefficient reductive elimination | - Use a bulkier ligand to sterically disfavor β-hydride elimination.- Lower the reaction temperature slightly once the reaction has initiated. |
| Difficulty in purification | - Incomplete reaction- Formation of highly polar byproducts | - Ensure the reaction goes to completion by monitoring.- Perform an aqueous workup to remove inorganic salts before chromatography. |
Conclusion
The Buchwald-Hartwig amination of this compound provides an efficient and versatile route for the synthesis of sterically hindered and electronically modified arylamines. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, enabling the streamlined production of complex molecular architectures.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]
- Marion, N., & Nolan, S. P. (2007). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Singleton, D. A., & Mat-Junit, S. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
- Christensen, M., et al. (2009). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 13(4), 648-653.
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved January 17, 2026, from [Link]
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
-
Role of the base in Buchwald-Hartwig amination. (2014). PubMed. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2007). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). PMC. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Kashani, S. K., & Jessiman, J. E. (2021).
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2008). PMC. Retrieved January 17, 2026, from [Link]
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- 17. pubs.acs.org [pubs.acs.org]
Application Note: Sonogashira Coupling of 2-Bromo-4-t-butyl-1-fluorobenzene with Terminal Alkynes
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This application note provides a detailed protocol and technical guide for the Sonogashira coupling of 2-Bromo-4-t-butyl-1-fluorobenzene with various terminal alkynes. The resulting 2-alkynyl-4-t-butyl-1-fluorobenzene scaffolds are valuable intermediates in the development of pharmaceuticals, organic materials, and agrochemicals. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and offer a comprehensive troubleshooting guide to empower researchers in achieving high-yield, reproducible results.
Introduction and Scientific Rationale
The Sonogashira reaction, first reported in 1975, utilizes a dual-catalyst system, typically composed of a palladium complex and a copper(I) salt, under basic conditions to facilitate the C-C bond formation.[3] Its mild reaction conditions and high functional group tolerance have made it an indispensable tool in the synthesis of complex molecules.[1]
The choice of This compound as the aryl halide substrate is strategic. The significant difference in bond dissociation energy between the C-Br and C-F bonds allows for highly selective activation of the C-Br bond in palladium-catalyzed cross-coupling reactions.[4] The C-Br bond is weaker and thus more susceptible to oxidative addition by the Pd(0) catalyst, leaving the robust C-F bond intact for potential subsequent transformations.[4][5][6][7] The presence of the tert-butyl group provides steric bulk and influences the electronic properties of the aromatic ring, while the fluorine atom can be a critical component for modulating the physicochemical properties (e.g., metabolic stability, lipophilicity) of target molecules in drug discovery.
This guide will focus on a standard, reliable protocol that can be adapted for a range of terminal alkynes, providing a gateway to a diverse library of substituted arylalkyne products.
The Catalytic Cycle: A Mechanistic Overview
The copper-cocatalyzed Sonogashira reaction is understood to operate through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9][10]
-
Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-bromide bond of this compound. This is often the rate-determining step for aryl bromides.[5]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of an amine base to form a copper acetylide intermediate. The base deprotonates the alkyne, increasing its nucleophilicity.[8][11]
-
Transmetalation: The newly formed copper acetylide transfers its acetylenic group to the palladium center, displacing the bromide and forming an alkynylpalladium(II) complex.[8]
-
Reductive Elimination: This complex then undergoes reductive elimination to release the final coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
// Palladium Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=plaintext]; pd_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext]; alkynyl_pd [label="Ar-Pd(II)L₂-C≡CR'", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=plaintext]; product [label="Ar-C≡CR'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Copper Cycle Nodes cu_cycle [label="Copper Cycle", shape=plaintext, fontsize=11, fontcolor="#EA4335"]; alkyne [label="H-C≡CR'", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cu_acetylide [label="Cu-C≡CR'", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; base [label="Base", shape=plaintext]; cuI [label="Cu(I)", shape=plaintext];
// Palladium Cycle Edges pd_complex -> oxidative_add [dir=back]; oxidative_add -> pd0 [label="Ar-Br"]; alkynyl_pd -> transmetalation [dir=back]; transmetalation -> pd_complex; product -> reductive_elim; reductive_elim -> alkynyl_pd [dir=back]; pd0 -> reductive_elim [style=invis]; // for layout reductive_elim -> pd0 [constraint=false, label=" Regenerates\n Pd(0)"];
// Copper Cycle Edges and Connection {rank=same; alkyne; base; cuI} alkyne -> cu_acetylide [label=" Base\n Cu(I)"]; cu_acetylide -> transmetalation [label=" Transfers Acetylide\n to Palladium", color="#EA4335", fontcolor="#EA4335"];
// Invisible edges for layout base -> cu_acetylide [style=invis]; cuI -> cu_acetylide [style=invis]; }
Caption: Fig. 1: Simplified Sonogashira Catalytic Cycle
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne.
3.1. Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Standard Supplier | |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Standard Supplier | Should be purified if necessary. |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 99% | Standard Supplier | Air-stable, but best handled quickly. |
| Copper(I) Iodide (CuI) | >98% | Standard Supplier | White solid; discoloration (yellow/brown) indicates oxidation. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | >99.5% | Standard Supplier | Must be anhydrous and freshly distilled or from a sure-seal bottle. |
| Tetrahydrofuran (THF) or Toluene | Anhydrous | Standard Supplier | Must be degassed prior to use. |
3.2. Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles for liquid transfers
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard glassware for aqueous work-up and purification (separatory funnel, rotary evaporator, chromatography column)
3.3. Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add PdCl₂(PPh₃)₂ (e.g., 0.02 mmol, 2 mol%) and CuI (e.g., 0.02 mmol, 2 mol%).
-
Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen from promoting the undesired Glaser-Hay homocoupling of the alkyne.[12][13]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 eq).
-
Add anhydrous, degassed solvent (e.g., THF or Toluene, 5 mL).
-
Add the amine base (e.g., Triethylamine, 3.0 mmol, 3.0 eq).
-
Finally, add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe. A slight excess of the alkyne is used to ensure complete consumption of the aryl bromide.
-
-
Reaction Execution & Monitoring:
-
Stir the reaction mixture at room temperature. For aryl bromides, gentle heating (e.g., 40-60 °C) may be required to achieve a reasonable reaction rate.[1]
-
Monitor the reaction progress by TLC. A typical mobile phase is a mixture of hexanes and ethyl acetate. The product will have an Rf value between that of the two starting materials. The disappearance of the this compound spot indicates reaction completion.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® to remove the palladium catalyst and copper salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure coupled product.
-
Experimental Workflow Diagram
Caption: Fig. 2: Experimental Workflow
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive palladium catalyst.[12]2. Impure reagents (wet solvent or base).3. Insufficient temperature for aryl bromide activation. | 1. Use a fresh, high-quality palladium precatalyst.2. Ensure all solvents and amine bases are strictly anhydrous.[12] Distill the amine if necessary.3. Gradually increase the reaction temperature (e.g., to 60-80 °C) and monitor by TLC. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction flask.[1][12]2. High concentration of copper catalyst or alkyne. | 1. Ensure the reaction is performed under a rigorously inert atmosphere.[12] Thoroughly degas the solvent before use.2. Reduce the copper catalyst loading (e.g., to 1 mol%).3. Add the alkyne slowly to the reaction mixture via a syringe pump.[12]4. Consider a copper-free protocol if the problem persists.[1][13] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst decomposition (often indicated by the formation of palladium black).[12]2. Sterically hindered alkyne or aryl halide. | 1. Maintain a strict inert atmosphere. Avoid excessively high temperatures.[12]2. Increase catalyst loading (e.g., to 5 mol%).3. Switch to a more active ligand system, such as a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) in place of PPh₃.[14] |
| Formation of Debrominated Byproduct | Presence of water or other protic impurities that can protonolyze the palladium-aryl intermediate. | Ensure all reagents and solvents are rigorously dried. Use a high-purity, anhydrous base. |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective and versatile method for synthesizing valuable fluorinated arylalkyne building blocks. By carefully controlling reaction parameters, particularly maintaining an inert atmosphere and using anhydrous reagents, researchers can reliably achieve high yields of the desired products. The protocol outlined in this application note serves as a robust starting point for various synthetic applications, and the troubleshooting guide provides practical solutions to common experimental challenges.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
The Organic Chemist. (2019). Sonogashira coupling. YouTube. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
McLeod, D. D., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Saina, B., & Gogoi, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(9), 6121-6140. [Link]
-
Bano, K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3569–3572. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Reddit. (2019). Why are chlorides less reactive in cross coupling reactions? [Link]
-
Clot, E., Eisenstein, O., & Caulton, K. G. (2005). Selectivity of C−H Activation and Competition between C−H and C−F Bond Activation at Fluorocarbons. Chemical Reviews, 105(8), 3029-3070. [Link]
-
ResearchGate. (2023). The bond strength and cross-coupling reaction via C–F cleavage. [Link]
-
Teze, K., & Li, F. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Journal of Biological Inorganic Chemistry, 25(6), 805-816. [Link]
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Application Notes and Protocols: Regioselective Lithiation of 2-Bromo-4-t-butyl-1-fluorobenzene for Targeted Functionalization
Abstract
This document provides a comprehensive guide for the regioselective lithiation of 2-Bromo-4-t-butyl-1-fluorobenzene, a critical transformation for the synthesis of highly functionalized aromatic compounds. Such compounds are pivotal intermediates in the fields of pharmaceutical and materials science research. This application note details the underlying principles of directed ortho-lithiation and lithium-halogen exchange, providing field-proven, step-by-step protocols for achieving high regioselectivity. We will explore the critical experimental parameters that govern the reaction outcome, including the choice of organolithium reagent, temperature, and solvent. Furthermore, detailed procedures for trapping the resultant aryllithium intermediate with various electrophiles to generate a diverse array of functionalized products are presented.
Introduction: The Strategic Importance of Fluorinated Aromatics
Fluorine-containing organic molecules are of immense interest to the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1] The targeted synthesis of polysubstituted aromatic compounds, particularly those bearing a fluorine substituent, is a cornerstone of modern drug discovery. This compound is a versatile building block that offers multiple reactive sites for synthetic elaboration. The strategic lithiation of this substrate allows for the precise introduction of a wide range of functional groups, paving the way for the construction of complex molecular architectures.[2]
Organolithium reagents are powerful tools in organic synthesis, acting as potent bases and nucleophiles.[3][4] Their utility in the functionalization of aromatic systems is well-established, primarily through two key pathways: directed ortho-metalation (DoM) and lithium-halogen exchange.[5][6] The regiochemical outcome of the lithiation of this compound is a delicate interplay between these two competing pathways, dictated by the reaction conditions.
Mechanistic Considerations: A Tale of Two Pathways
The lithiation of this compound can proceed via two distinct mechanistic pathways, leading to different aryllithium intermediates. Understanding the factors that favor one pathway over the other is crucial for achieving the desired regioselectivity.
Directed ortho-Metalation (DoM)
In this pathway, the fluorine atom acts as a directed metalation group (DMG), coordinating to the Lewis acidic lithium cation of the organolithium reagent.[5] This coordination increases the kinetic acidity of the protons ortho to the fluorine atom, facilitating their abstraction by the strong base.[7] For this compound, DoM would lead to the formation of the 2-lithio species. However, the position ortho to the fluorine is already substituted with a bromine atom. The other ortho position is sterically hindered by the bulky tert-butyl group.[8]
Lithium-Halogen Exchange
This reaction involves the exchange of the halogen atom (in this case, bromine) with the lithium atom from the organolithium reagent.[6] This process is typically very fast, especially with aryl bromides, and is often favored at low temperatures.[3] The lithium-halogen exchange on this compound would generate the 2-lithio-4-t-butyl-1-fluorobenzene intermediate.
Controlling Regioselectivity
The choice of organolithium reagent and reaction temperature are the primary levers for controlling the regioselectivity of this transformation.
-
n-Butyllithium (n-BuLi): At low temperatures (e.g., -78 °C), lithium-halogen exchange is generally the dominant pathway when using n-BuLi with aryl bromides.[6][9] This is due to the rapid kinetics of the exchange process.
-
Stronger, More Hindered Bases (e.g., s-BuLi, t-BuLi): While these reagents are also capable of lithium-halogen exchange, their increased basicity can also promote deprotonation. However, in the case of this compound, the steric hindrance around the C3 proton makes direct deprotonation challenging.
-
Temperature: Low temperatures significantly favor the kinetically controlled lithium-halogen exchange reaction.[9] At higher temperatures, the thermodynamic stability of the resulting organolithium species can play a more significant role, and the potential for side reactions, such as the "halogen dance" rearrangement, increases.[10]
For the purposes of these protocols, we will focus on the conditions that selectively promote lithium-halogen exchange to generate the 2-lithio-4-t-butyl-1-fluorobenzene intermediate, as this is the more synthetically useful and predictable pathway for this substrate.
Experimental Protocols
Safety Note: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[2] All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE), including a lab coat, safety glasses, and flame-retardant gloves.
General Considerations for Lithiation Reactions
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere before use.
-
Solvents: Anhydrous solvents are critical for the success of organolithium reactions. Tetrahydrofuran (THF) is a common choice and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.[11]
-
Reagents: n-Butyllithium is typically purchased as a solution in hexanes. The concentration of commercially available n-BuLi solutions can vary over time. It is highly recommended to titrate the n-BuLi solution prior to use to ensure accurate stoichiometry.
Protocol 1: Regioselective Lithiation of this compound via Lithium-Halogen Exchange
This protocol describes the generation of the 2-lithio-4-t-butyl-1-fluorobenzene intermediate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 231.12 | 10.0 | 2.31 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (2.31 g, 10.0 mmol).
-
Add anhydrous THF (50 mL) via cannula or syringe.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over approximately 10 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour. The resulting pale yellow to colorless solution contains the 2-lithio-4-t-butyl-1-fluorobenzene intermediate and is ready for trapping with an electrophile.
Caption: Experimental workflow for the lithiation of this compound.
Protocol 2: Trapping the Aryllithium Intermediate with an Electrophile (Example: N,N-Dimethylformamide)
This protocol details the synthesis of 2-fluoro-5-t-butylbenzaldehyde. The trapping of aryllithium species with electrophiles is a general and powerful method for functionalization.[12][13]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Aryllithium solution (from Protocol 1) | - | 10.0 | ~55 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 15.0 | 1.10 g (1.16 mL) |
| Saturated aqueous NH₄Cl solution | - | - | ~20 mL |
| Diethyl ether | - | - | ~100 mL |
| Brine | - | - | ~20 mL |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To the cold (-78 °C) solution of 2-lithio-4-t-butyl-1-fluorobenzene from Protocol 1, add anhydrous N,N-dimethylformamide (1.16 mL, 15.0 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (~20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-fluoro-5-t-butylbenzaldehyde.
Caption: General reaction scheme for the functionalization of this compound.
Scope of Functionalization: A Selection of Common Electrophiles
The aryllithium intermediate generated in Protocol 1 is a versatile nucleophile that can react with a wide range of electrophiles.[14] The following table provides a non-exhaustive list of common electrophiles and the corresponding functionalized products.
| Electrophile | Functional Group Introduced | Product Type |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | Benzaldehyde derivative |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | Benzoic acid derivative |
| Acetone | Tertiary alcohol | Benzyl alcohol derivative |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) | Aryl silane |
| Iodine (I₂) | Iodine (-I) | Aryl iodide |
Troubleshooting and Key Considerations
-
Low Yields:
-
Moisture: The most common cause of low yields in organolithium chemistry is the presence of moisture. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Inaccurate n-BuLi Concentration: Titrate the n-BuLi solution to ensure accurate stoichiometry. An excess of n-BuLi can sometimes lead to side reactions.
-
Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent decomposition of the aryllithium intermediate and minimize side reactions.[11]
-
-
Formation of Side Products:
-
Regioselectivity Issues:
-
If lithiation ortho to the fluorine is observed, it may indicate that the lithium-halogen exchange is not as favorable as expected. This can sometimes be influenced by the presence of coordinating additives. However, for this specific substrate, lithium-halogen exchange is the strongly preferred pathway at low temperatures.[9]
-
Conclusion
The regioselective lithiation of this compound via lithium-halogen exchange is a robust and highly effective method for the synthesis of functionalized aromatic building blocks. By carefully controlling the reaction conditions, particularly the temperature and the choice of organolithium reagent, a versatile aryllithium intermediate can be generated and trapped with a wide array of electrophiles. The protocols and insights provided in this application note offer a reliable foundation for researchers and drug development professionals to access a diverse range of valuable fluorinated aromatic compounds.
References
-
D. A. Mundal, K. A. De Lora, A. R. Bakr, K. R. Norman, S. G. Ramaswamy, S. K. J. M. D. K. A. L. D. L. A. R. B. K. R. N. S. G. R. S. K. J. M. D. K. In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. J. Org. Chem.2009 , 74 (21), 8309–8313. [Link]
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Organolithium reagent - Wikipedia. [Link]
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In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles - PubMed. [Link]
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Wu, G.; Huang, M. Organolithium Reagents in Pharmaceutical Asymmetric Processes. Chem. Rev.2006 , 106 (7), 2596–2616. [Link]
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Organolithium reagents in pharmaceutical asymmetric processes - PubMed. [Link]
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Organolithium reagent. [Link]
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In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles | Request PDF - ResearchGate. [Link]
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Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link]
-
Directed ortho metalation - Wikipedia. [Link]
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Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. [Link]
-
n-Butyllithium - Wikipedia. [Link]
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Directed ortho lithiation general mechanism. | Download Scientific Diagram - ResearchGate. [Link]
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n-Butyllithium reaction? : r/chemhelp - Reddit. [Link]
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Directed (ortho) Metallation. [Link]
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. [Link]
-
Novel Multicomponent Reactions via Trapping of Protic Onium Ylides with Electrophiles | Accounts of Chemical Research - ACS Publications. [Link]
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n-Butyllithium - Grokipedia. [Link]
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n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]
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Advanced Organolithium Chemistry. [Link]
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Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. [Link]
-
tert-butyl Phenyl Sulfone and Arynes. [Link]
-
A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO México. [Link]
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Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) - Growing Science. [Link]
-
Standard Lithiation–Borylation A user's guide. [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
-
1-tert-butyl-4-(18F)fluorobenzene | C10H13F | CID 450741 - PubChem. [Link]
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Application of 2-Bromo-4-t-butyl-1-fluorobenzene in Organic Electronics Materials
Introduction: A Versatile Building Block for High-Performance Organic Electronics
In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored properties are paramount for enhancing the performance and stability of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). 2-Bromo-4-t-butyl-1-fluorobenzene has emerged as a crucial building block for the synthesis of a new generation of organic semiconducting materials. Its unique trifunctional substitution pattern—a reactive bromine atom for cross-coupling reactions, a bulky tert-butyl group for solubility and morphological control, and an electron-withdrawing fluorine atom for tuning electronic properties—offers a powerful toolkit for the molecular engineer.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of organic electronic materials. We will delve into the strategic advantages conferred by its molecular structure, explore key synthetic methodologies, and present detailed protocols for the preparation of high-performance materials. This document is intended for researchers, scientists, and professionals in the field of organic electronics and drug development who are seeking to leverage this versatile building block in their research and development endeavors.
The Strategic Advantage of the this compound Moiety
The efficacy of this compound as a precursor for organic electronic materials stems from the synergistic effects of its three key substituents:
-
The Bromine Atom: This halogen serves as a highly versatile reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are the cornerstones of modern organic synthesis, enabling the facile construction of complex π-conjugated systems that form the backbone of organic semiconductors.
-
The Tert-Butyl Group: The bulky tert-butyl group plays a critical role in enhancing the solubility of the resulting organic materials in common organic solvents.[1][2] This improved solubility is essential for solution-based processing techniques, such as spin-coating and printing, which are key to the low-cost, large-area fabrication of organic electronic devices. Furthermore, the steric hindrance provided by the t-butyl group can disrupt intermolecular π-π stacking, preventing aggregation and leading to more stable and uniform thin films with improved device performance.[2][3] In some cases, tert-butyl groups act as a passivation layer, leading to more stable transistor operation.[1]
-
The Fluorine Atom: The introduction of a fluorine atom into the aromatic ring has a profound impact on the electronic properties of the resulting material. As a strongly electron-withdrawing group, fluorine can effectively lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the organic semiconductor.[4][5] This tuning of frontier molecular orbitals is crucial for optimizing charge injection and transport in electronic devices and for enhancing the stability of the material against oxidation.[4] The position of the fluorine atom can also influence molecular packing and film morphology, thereby affecting charge transport properties.[4]
The strategic placement of these three groups on the benzene ring makes this compound a highly desirable starting material for creating a diverse library of organic electronic materials with finely tuned properties.
Key Synthetic Pathways: Building π-Conjugated Architectures
The construction of larger, functional organic electronic materials from this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired final structure, with Suzuki, Stille, and Buchwald-Hartwig amination being the most prevalent methods.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] In the context of this compound, this reaction is extensively used to couple it with various aryl or heteroaryl boronic acids or esters, leading to the formation of biaryl and polycyclic aromatic structures that are common motifs in organic semiconductors.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water mixture, 4:1)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the toluene and water mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.[7]
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Condition | Expected Outcome |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | High yield of coupled product |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Efficient activation of boronic acid |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Good solubility of reactants |
| Temperature | 80-110 °C | Optimal reaction rate |
| Reaction Time | 8-24 hours | High conversion to product |
Table 1: Typical Parameters for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing Arylamine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is particularly valuable for synthesizing triarylamine-based materials, which are widely used as hole-transporting materials (HTMs) in OLEDs and perovskite solar cells.[9][10] Reacting this compound with various primary or secondary amines, such as diphenylamine or carbazole derivatives, yields highly functionalized arylamine compounds.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Diphenylamine, 1.2 eq)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂, 0.01 eq)
-
Phosphine ligand (e.g., XPhos, 0.02 eq)
-
Base (e.g., Sodium tert-butoxide, NaOt-Bu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the amine, the phosphine ligand, the palladium catalyst, and the base.[11]
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[11]
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[11]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[11]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Condition | Expected Outcome |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | High catalytic activity |
| Ligand | XPhos, SPhos, RuPhos | Efficient coupling of various amines |
| Base | NaOt-Bu, K₃PO₄ | Strong base for amine deprotonation |
| Solvent | Toluene, Dioxane | Anhydrous conditions are crucial |
| Temperature | 80-120 °C | Promotes reaction kinetics |
| Reaction Time | 4-24 hours | High conversion to arylamine |
Table 2: Typical Parameters for Buchwald-Hartwig Amination.
Applications in Organic Electronic Devices
The unique properties imparted by the 2-bromo-4-t-butyl-1-fluorophenyl moiety make it a valuable component in a variety of organic electronic devices.
Hole-Transporting Materials (HTMs) for OLEDs and Perovskite Solar Cells
Triarylamines derived from this compound are excellent candidates for hole-transporting materials. The t-butyl group enhances solubility and promotes the formation of amorphous thin films, which is beneficial for device stability and reproducibility. The fluorine atom helps to lower the HOMO energy level, leading to better energy level alignment with the anode and the emissive layer in OLEDs, or the perovskite layer in solar cells. This results in improved charge injection and transport, and can also increase the open-circuit voltage in solar cells.[5]
Blue Emitters for OLEDs
The development of stable and efficient blue-emitting materials is a major challenge in OLED technology. The 2-bromo-4-t-butyl-1-fluorophenyl group can be incorporated into the molecular design of blue emitters to enhance their performance. The fluorine substitution can lead to a blue-shift in the emission spectrum, while the t-butyl group can prevent aggregation-caused quenching of the emission in the solid state, leading to higher photoluminescence quantum yields.[12] This is particularly important for achieving high-efficiency thermally activated delayed fluorescence (TADF) emitters.[13][14]
OFET Materials
In organic field-effect transistors, the morphology and molecular packing of the semiconductor layer are critical for achieving high charge carrier mobility. The t-butyl groups on materials derived from this compound can influence the molecular packing in the solid state, which in turn affects the charge transport properties. While strong π-π stacking is often desired for high mobility, the steric hindrance from t-butyl groups can be strategically used to control the packing motif and improve device stability.[1]
Characterization and Data Analysis
The synthesized materials should be thoroughly characterized to confirm their structure and evaluate their properties.
-
Structural Characterization: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure of the synthesized compounds.
-
Optical Properties: UV-Visible absorption and photoluminescence (PL) spectroscopy are used to determine the optical bandgap and emission properties of the materials.
-
Electrochemical Properties: Cyclic Voltammetry (CV) is employed to determine the HOMO and LUMO energy levels, which are crucial for assessing the suitability of the material for a specific device application.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the materials.
-
Device Performance: The final materials should be incorporated into prototype devices (OLEDs, OFETs, OPVs) to evaluate their performance metrics, such as efficiency, brightness, charge carrier mobility, and operational stability.
| Property | Technique | Significance |
| Chemical Structure | NMR, Mass Spectrometry | Confirms successful synthesis |
| Optical Bandgap | UV-Vis Spectroscopy | Determines light absorption range |
| Emission Wavelength | Photoluminescence | Color of emitted light in OLEDs |
| HOMO/LUMO Levels | Cyclic Voltammetry | Governs charge injection/transport |
| Thermal Stability | TGA, DSC | Determines processing window and device lifetime |
| Charge Mobility | OFET measurements | Efficiency of charge transport |
| Power Conversion Efficiency | Solar cell testing | Efficiency of light-to-electricity conversion |
| External Quantum Efficiency | OLED testing | Efficiency of light emission |
Table 3: Key Characterization Techniques and Their Significance.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. The strategic combination of a reactive bromine atom, a solubilizing and morphology-directing t-butyl group, and an electronically-tuning fluorine atom provides chemists and materials scientists with a powerful platform for creating novel materials with tailored properties. The application of robust and efficient cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the straightforward incorporation of the 2-bromo-4-t-butyl-1-fluorophenyl moiety into a wide range of π-conjugated systems.
Future research in this area will likely focus on the development of new and more complex molecular architectures derived from this building block to further enhance the performance and stability of organic electronic devices. The continued exploration of structure-property relationships will undoubtedly lead to the discovery of next-generation materials for flexible, low-cost, and high-performance organic electronics.
References
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RSC Publishing. (2025). Impact of fluorine substitution position on triarylamine-based hole transport materials in perovskite solar cells. Retrieved from [Link]
-
MDPI. (n.d.). Organic Semiconductors and Conductors with tert-Butyl Substituents. Retrieved from [Link]
-
ResearchGate. (2025). Effect of fluorine substitution on properties of hole-transporting materials for perovskite solar cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Retrieved from [Link]
-
MDPI. (n.d.). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
PubMed Central. (n.d.). On the importance of crystal structures for organic thin film transistors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
The Suzuki Reaction. (2014). The Suzuki Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Effect of Ortho -Fluorine Substituted Hole Transport Materials for Perovskite Solar Cells: Influence of Rigid vs. Flexible Linkers. Retrieved from [Link]
-
SpringerLink. (n.d.). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Retrieved from [Link]
-
PubChem. (2025). Compound, and organic electroluminescence device and electronic apparatus using the same - Patent US-12232419-B2. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Functional Organic Materials for Photovoltaics: The Synthesis as a Tool for Managing Properties for Solid State Applications. Retrieved from [Link]
-
PubMed. (2016). Additive-Free Transparent Triarylamine-Based Polymeric Hole-Transport Materials for Stable Perovskite Solar Cells. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effects of heteroatom substitution in spiro-bifluorene hole transport materials. Retrieved from [Link]
- Google Patents. (n.d.). US9518063B2 - Organic electroluminescent materials and devices.
-
Sci-Hub. (2016). Additive‐Free Transparent Triarylamine‐Based Polymeric Hole‐Transport Materials for Stable Perovskite Solar Cells. Retrieved from [Link]
-
RSC Publishing. (n.d.). Fluoranthene-based triarylamines as hole-transporting and emitting materials for efficient electroluminescent devices. Retrieved from [Link]
-
RSC Publishing. (n.d.). tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs. Retrieved from [Link]
-
PubMed Central. (n.d.). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Semiconducting Oligomers for Use in Thin Film Transistors. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubChem. (2025). Organic electroluminescent materials and devices - Patent US-2025215033-A1. Retrieved from [Link]
-
ResearchGate. (n.d.). A Series of Fused Carbazole/Carbonyl Based Blue to Yellow‐Green Thermally Activated Delayed Fluorescence Materials for Efficient Organic Light‐Emitting Diodes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermally Activated Delayed Fluorescence Materials Based on Carbazole/Sulfone | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Achieving efficient and stable blue thermally activated delayed fluorescence organic light-emitting diodes based on four-coordinate fluoroboron emitters by simple substitution molecular engineering. Retrieved from [Link]
- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
-
PubMed Central. (n.d.). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Advances in High-Efficiency Blue OLED Materials. Retrieved from [Link]
-
RSC Publishing. (n.d.). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Retrieved from [Link]
-
ResearchGate. (2025). Organic semiconductors for organic field-effect transistors. Retrieved from [Link]
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected organic semiconductors with their chemical structure are.... Retrieved from [Link]
-
RSC Publishing. (2024). Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-4-t-butyl-1-fluorobenzene
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling of 2-Bromo-4-t-butyl-1-fluorobenzene. This particular substrate presents a unique set of challenges due to a combination of steric and electronic factors. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to help you improve your reaction yields and achieve consistent results. This is not a rigid protocol, but a dynamic guide to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound so challenging?
A: The difficulty with this substrate arises from two primary factors:
-
Steric Hindrance: The molecule has a bromine atom in an ortho position to a fluorine atom and a bulky tert-butyl group in the para position. This steric congestion can impede key steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the aryl bromide and the final reductive elimination step that forms the product.[1][2][3]
-
Electronic Effects: The fluorine atom is highly electronegative and electron-withdrawing, which can influence the electron density of the aromatic ring and affect the rate of oxidative addition.[4][5] While electron-withdrawing groups can sometimes facilitate this step, the interplay with the bulky, electron-donating tert-butyl group creates a complex electronic environment that requires a highly active catalyst system.[6][7]
Q2: What is the most critical parameter to optimize for this reaction?
A: For sterically hindered substrates like this, the choice of ligand for the palladium catalyst is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need a ligand that is both bulky and electron-rich.[1][4][6]
-
Expertise & Experience: Bulky ligands promote the reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis.[6][8] Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition into the C-Br bond.[4][6][8] This dual enhancement is crucial for overcoming the substrate's inherent challenges.
Q3: What are the most common side reactions I should watch for?
A: With any Suzuki coupling, several side reactions can compete with your desired transformation and lower your yield. For this substrate, the most common are:
-
Protodeboronation: The boronic acid reacts with a proton source (often residual water) to replace the C-B bond with a C-H bond, effectively destroying your nucleophile.[9][10] This is often catalyzed by the base used in the reaction.[10]
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is almost always caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[6][11]
-
Dehalogenation: The this compound starting material is reduced, replacing the bromine with hydrogen. This can occur if a hydride source is inadvertently generated in the reaction, sometimes from solvents like alcohols or interactions with the base.[6]
Troubleshooting Guide: From Low Yield to Success
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Low to No Product Yield, Starting Material Remains
Q: My TLC/LC-MS analysis shows mostly unreacted starting materials. My standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) are not working. What is the first thing I should change?
A: Your primary focus should be the catalyst system (palladium source + ligand) . Standard catalysts are often not active enough for this transformation.
-
Causality: The combination of steric bulk and electronic properties of this compound requires a more robust catalyst to efficiently navigate the catalytic cycle.
-
Solution: Switch to a modern, specialized ligand system known for coupling hindered substrates. We strongly recommend using bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands").
| Parameter | Initial (Low Yield) | Recommended Optimization | Rationale |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos, or P(t-Bu)₃ | These ligands are both sterically demanding and highly electron-donating, which accelerates both oxidative addition and reductive elimination.[1][6][12][13] |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Use in conjunction with the new ligand. | These are common Pd(0) or Pd(II) sources that form the active catalyst in situ with the ligand. |
| Catalyst Type | Pre-formed (e.g., Pd(PPh₃)₄) | Consider a pre-catalyst (e.g., SPhos Pd G3/G4) | Pre-catalysts are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species, leading to more reliable and reproducible results.[6] |
Q: I've upgraded my ligand, but the yield is still poor. Could my base or solvent be the problem?
A: Absolutely. The base is not just a spectator; it plays a critical role in the transmetalation step.[8][14][15] For hindered couplings, a stronger base is often required.
-
Causality: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[8][14] A weak base may not generate a sufficient concentration of this active boronate species.
-
Solution:
-
Base Selection: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to a stronger, non-nucleophilic base such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) .[16][17]
-
Solvent System: An appropriate solvent is needed to dissolve both the organic substrates and the inorganic base. A mixture of an aprotic organic solvent with a small amount of water is common.[17][18]
-
Recommended Solvents: Toluene/H₂O, 1,4-Dioxane/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 ratio).[17][18]
-
Pro Tip: Since your substrate is quite hydrophobic, minimizing water can sometimes be beneficial. Ensure the base is finely powdered for maximum surface area if you reduce the aqueous component.[19]
-
-
Issue 2: Significant Formation of Side Products
Q: My desired product is forming, but I have a major byproduct corresponding to the homocoupling of my boronic acid. What's wrong?
A: This is a classic sign of oxygen contamination .
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) prematurely, which can then promote the homocoupling of the boronic acid.[6]
-
Solution: You must rigorously deoxygenate your reaction mixture.
-
Standard Method: Bubble an inert gas (argon or nitrogen) through your solvent for at least 30 minutes before adding the catalyst.[17][18]
-
Superior Method (Freeze-Pump-Thaw): For maximum oxygen removal, subject your reaction mixture (before adding the catalyst) to three cycles of freezing the mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
Q: I'm seeing a significant amount of 4-t-butyl-1-fluorobenzene (debrominated starting material) and benzene (from protodeboronation of phenylboronic acid). How can I suppress these pathways?
A: These are two separate issues that can often be solved by adjusting your reagents and conditions.
-
For Protodeboronation:
-
Causality: This side reaction is often promoted by excess water and base.[10] Some boronic acids are inherently unstable under Suzuki conditions.[9][20]
-
Solution: Use a more stable boron reagent. Instead of the boronic acid, try using its corresponding pinacol ester (Bpin) or potassium trifluoroborate salt (BF₃K) .[10][21] These reagents are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[9][21]
-
-
For Dehalogenation:
-
Causality: This reductive pathway can be promoted by certain solvents or impurities that can act as hydride donors.[6]
-
Solution: Ensure high-purity, anhydrous solvents. Avoid using alcohol solvents, which can be a source of hydrides.[6] Rigorous inert atmosphere techniques, as described for preventing homocoupling, will also help minimize this pathway.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Optimized Starting Protocol
This protocol is a robust starting point. Monitor by TLC or LC-MS and adjust heating time as necessary.
Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2–1.5 equiv.)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
K₃PO₄ (potassium phosphate), finely powdered (2.0–3.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[18]
-
Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst.
-
Via syringe, add anhydrous 1,4-dioxane and degassed water to achieve a 10:1 solvent ratio and a substrate concentration of ~0.1 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12–24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
By systematically addressing the catalyst system, reaction conditions, and potential side reactions, you can successfully optimize the Suzuki-Miyaura coupling of this challenging substrate.
References
- Suzuki reaction - Wikipedia.
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides - Benchchem.
- Overcoming steric hindrance in reactions with 4-tert-butyl substituted furans - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Tepl
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
- Protodeboron
- Base-Free Suzuki-Miyaura Coupling - ChemistryViews.
- Suzuki Coupling - Organic Chemistry Portal.
- (PDF)
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchG
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Aqueous Suzuki couplings mediated by a hydrophobic c
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH.
- troubleshooting failed reactions involving 2-Bromo-4-fluorophenol - Benchchem.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem.
- Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides | Organic Letters - ACS Public
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.
- Fluoride-Mediated Boronic Acid Coupling Reactions | The Journal of Organic Chemistry.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
- Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids - American Chemical Society.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Technical Support Center: 6-Fluoroindole Suzuki Coupling Reactions - Benchchem.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC - NIH.
- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchG
- Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a - ResearchG
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- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Aqueous Suzuki couplings mediated by a hydrophobic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Preventing side reactions in Grignard formation with 2-Bromo-4-t-butyl-1-fluorobenzene
Technical Support Center: Formation of 2-Fluoro-4-tert-butylphenylmagnesium Bromide
Welcome to the technical support center for advanced organometallic synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the preparation of the Grignard reagent from 2-Bromo-4-t-butyl-1-fluorobenzene. This specific substrate presents unique challenges, including potential side reactions and initiation difficulties. This document is designed for researchers, scientists, and drug development professionals to navigate these complexities and ensure a successful, high-yield synthesis.
Overview of Challenges
The formation of 2-Fluoro-4-tert-butylphenylmagnesium bromide is a critical step in many synthetic routes. However, success is not always straightforward. The primary obstacles include:
-
Reaction Initiation: Like all Grignard reactions, initiation can be sluggish due to the passivating magnesium oxide (MgO) layer on the metal surface.[1]
-
Wurtz Coupling: The most significant side reaction is the coupling of the formed Grignard reagent with the unreacted aryl bromide, leading to the formation of a homocoupled biaryl impurity (5,5'-di-tert-butyl-2,2'-difluorobiphenyl).[2][3] This side reaction reduces the yield and complicates purification.
-
Substrate Reactivity: While the carbon-bromine bond is the target, the presence of a bulky tert-butyl group and an electron-withdrawing fluorine atom can subtly influence reactivity.
This guide will address each of these challenges in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is failing to initiate. What's wrong?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always the inert layer of magnesium oxide (MgO) that coats the magnesium turnings, preventing the metal from reacting with the aryl halide.[1] A successful initiation is marked by a noticeable exotherm, spontaneous boiling of the solvent (especially with diethyl ether), and the appearance of a cloudy grey or brown color.[1][4]
To overcome this, the magnesium surface must be activated. Here are the most effective methods:
| Activation Method | Description | Key Indicators of Success |
| Iodine (I₂) | A small crystal of iodine is added to the magnesium suspension. It is believed to chemically etch the surface at weak points in the oxide layer, exposing fresh magnesium.[4][5] | The characteristic purple/brown color of iodine disappears. |
| 1,2-Dibromoethane (DBE) | A small amount of this highly reactive halide is added. It reacts readily with the magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, cleaning the surface.[6][7][8] | Vigorous bubbling is observed as ethylene gas evolves. |
| Mechanical Activation | In a dry flask, the magnesium turnings can be ground with a glass rod or stirred vigorously under an inert atmosphere.[7] This physically breaks the oxide layer, exposing a fresh metal surface. | This is a preventative measure; visual cues appear only after the aryl halide is added. |
Expert Recommendation: For routine synthesis, the addition of a single small crystal of iodine is often sufficient. If initiation is still not observed after 5-10 minutes of gentle warming, the addition of a few drops of 1,2-dibromoethane is a highly reliable secondary measure.
Q2: My reaction produced a low yield of the Grignard reagent and a significant amount of a biaryl impurity. How can I prevent this?
A2: This is a classic sign of the Wurtz coupling side reaction . In this process, the highly nucleophilic Grignard reagent you have just formed attacks the electrophilic carbon of an unreacted this compound molecule.[2][3][9]
This side reaction is particularly problematic under conditions of high aryl bromide concentration and elevated temperatures.[2][3]
Caption: Wurtz coupling side reaction pathway.
To suppress the formation of this biaryl impurity, you must control the reaction kinetics:
-
Slow, Controlled Addition: The solution of this compound should be added dropwise to the suspension of activated magnesium. This ensures that the concentration of the aryl bromide in the flask remains low at all times, minimizing the chance of it encountering an already-formed Grignard molecule.[2][9]
-
Maintain Dilute Conditions: Using a sufficient volume of solvent helps to keep the reactants from being overly concentrated, further disfavoring the bimolecular Wurtz reaction.
-
Temperature Management: The reaction is exothermic.[10] The addition rate should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, external cooling with a water bath may be necessary. Excessive temperatures favor the side reaction.[2]
Q3: How do the fluorine and tert-butyl substituents affect the Grignard formation?
A3: The substituents play distinct roles:
-
Fluorine Substituent: The carbon-fluorine bond is significantly stronger and less reactive than the carbon-bromine bond.[11] Therefore, the formation of the Grignard reagent is highly chemoselective , with the magnesium inserting exclusively into the C-Br bond.[12] You should not expect side reactions involving the aryl fluoride under standard Grignard conditions.
-
tert-Butyl Group: This large, sterically demanding group has a minimal direct effect on the Grignard formation itself.[13] Its primary influence is on the subsequent reactions of the Grignard reagent, where its steric bulk can hinder the approach to electrophiles.[14][15] It also acts as a para-director in electrophilic aromatic substitution, but this is irrelevant for the Grignard formation step.
Q4: Which solvent is best for this reaction, and why is purity so critical?
A4: Ethereal solvents are essential for Grignard synthesis. They are aprotic and the lone pair electrons on the oxygen atom solvate and stabilize the magnesium center of the Grignard reagent.[5][11][16] The most critical factor is that the solvent must be strictly anhydrous . Grignard reagents are powerful bases and will be instantly destroyed by any protic species, especially water.[17][18]
| Solvent | Boiling Point | Key Characteristics |
| Diethyl Ether (Et₂O) | 34.6 °C | The traditional solvent. Its low boiling point makes it easy to initiate the reaction and control the temperature via reflux. Its high volatility requires an efficient condenser.[18] |
| Tetrahydrofuran (THF) | 66 °C | A more polar ether that offers better solvation, which can be beneficial for less reactive halides.[5][18] The higher boiling point allows for a wider reaction temperature range but requires more careful control to prevent side reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 °C | A "greener" alternative derived from renewable resources. It can sometimes offer superior performance by suppressing Wurtz coupling and has a broader temperature window.[18][19] |
Expert Recommendation: For this specific substrate, anhydrous THF is an excellent choice, providing good solvation to facilitate the reaction. Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a recently opened bottle of anhydrous grade solvent.[18]
Q5: How can I confirm that the Grignard reagent has formed and determine its concentration?
A5: Visual confirmation (disappearance of magnesium, cloudy solution) is a good indicator, but it is not quantitative. To use the Grignard reagent effectively in subsequent steps, you must determine its molar concentration via titration. This is crucial as the yield is never perfectly quantitative due to side reactions.[20]
One of the most reliable methods is titration with iodine.[21]
Caption: Conceptual workflow for Iodine Titration.
A detailed protocol for this titration is provided below. Other common methods include direct titration with a non-hygroscopic alcohol like (-)-menthol using 1,10-phenanthroline as an indicator, which gives a distinct color change at the endpoint.[20][22][23]
Detailed Experimental Protocols
Protocol 1: Formation of 2-Fluoro-4-tert-butylphenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-Dibromoethane
-
Three-neck round-bottom flask, condenser, and addition funnel (all flame- or oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware. Place magnesium turnings (1.2 equivalents) in the flask. Add a magnetic stir bar. Secure the flask under a positive pressure of inert gas.
-
Activation: Add one small crystal of iodine to the magnesium. The flask may be gently warmed with a heat gun until iodine vapors are visible.[4]
-
Preparation of Halide Solution: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (~5-10%) of the aryl bromide solution to the stirring magnesium suspension. Watch for signs of initiation (gentle reflux, color change to cloudy grey). If the reaction does not start, gentle warming may be applied.[9]
-
Addition: Once the reaction is initiated and self-sustaining, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle, controlled reflux. This is the critical step for minimizing Wurtz coupling.[3]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting dark grey-brown solution is your Grignard reagent.
-
Usage: The Grignard reagent should be used immediately for the best results. If storage is necessary, it must be kept under a strictly inert atmosphere.
Protocol 2: Titration of Grignard Reagent with Iodine
This protocol is adapted from the procedure described by Knochel and is highly reliable.[21]
Materials:
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
Anhydrous THF
-
The prepared Grignard solution
-
Dry glassware (vials, syringes)
Procedure:
-
Prepare Titration Solution: In a flame-dried vial, dissolve I₂ (e.g., 100 mg) in a 0.5 M solution of anhydrous LiCl in THF (e.g., 1.0 mL). The LiCl helps to solubilize intermediates and sharpen the endpoint. The solution will be a dark brown color.
-
Cooling: Cool the iodine solution to 0 °C in an ice bath.
-
Titration: Using a dry 1 mL syringe, carefully draw up a precise volume of your Grignard reagent solution. Add the Grignard solution dropwise to the stirred, cooled iodine solution.
-
Endpoint: The endpoint is reached when the dark brown/red color of the iodine just disappears, resulting in a colorless or pale yellow solution.[21] Record the exact volume of Grignard solution added.
-
Calculation:
-
Moles of I₂ = (mass of I₂ used) / (molar mass of I₂, 253.8 g/mol )
-
Moles of Grignard Reagent = 2 × (Moles of I₂)
-
Molarity (M) = (Moles of Grignard Reagent) / (Volume of Grignard solution added in Liters)
-
-
Reproducibility: Repeat the titration at least once to ensure the value is accurate.
References
- University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction.
- Bogdan, A. R. (2011). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- Alfa Chemistry. (n.d.). Grignard Reaction.
- BenchChem. (2025).
- ResearchGate. (2014).
- ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?
- Scribd. (n.d.).
- ECHEMI. (n.d.).
- BenchChem. (2025). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
- Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
- Vedantu. (n.d.). Why is ether used as a solvent during Grignard reactions?
- Deitmann, E., et al. (2023).
- BenchChem. (2025).
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Wikipedia. (n.d.). Grignard reagent.
- ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
- ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling.
- Transtutors. (2013). Attempted Grignard reaction of Cyclohexanone with tert-butyl magnesium bromide.
- BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
- Chemistry LibreTexts. (2023). Wurtz reaction.
- YouTube. (2019). making Grignard reagents.
- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Brainly. (n.d.). Question 8, 1. Grignard Reagents and Organometallic Compounds.
- Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents.
- Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent.
- ChemicalBook. (n.d.). 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis.
- University of California, Irvine. (n.d.). Grignard Reaction.
- PrepChem.com. (n.d.). Synthesis of t-butylmagnesium bromide.
- The Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Hongsheng Sci-Tech Development Co. Ltd. (n.d.). Grignard reagent, custom synthesis.
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Technical Support Center: Optimization and Troubleshooting for the Cross-Coupling of 2-Bromo-4-t-butyl-1-fluorobenzene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the sterically hindered substrate, 2-Bromo-4-t-butyl-1-fluorobenzene. The presence of both a bulky tert-butyl group and an ortho-bromine substituent presents unique challenges that necessitate careful optimization, particularly of the catalyst loading. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Loading
This section addresses fundamental questions regarding the principles of catalyst loading for this specific transformation.
Q1: Why is optimizing catalyst loading so critical for a substrate like this compound?
A: Optimization is crucial for three main reasons:
-
Economic Viability: Palladium catalysts and advanced phosphine ligands are expensive. Minimizing the catalyst loading reduces the overall cost of synthesis, which is a major consideration in both academic and industrial settings.[1] High turnover numbers (TON) achieved with low catalyst loading are a key goal.[2]
-
Product Purity: High catalyst loadings can sometimes lead to an increase in side reactions.[3] Furthermore, residual palladium in the final product is a significant concern in pharmaceutical applications, and reducing the initial amount simplifies its removal to acceptable ppm levels.[1][4]
-
Reaction Efficiency: For sterically hindered substrates, the catalytic cycle can be sluggish. Finding the "sweet spot" for catalyst loading ensures the reaction proceeds to completion in a reasonable timeframe without promoting catalyst decomposition or side product formation. Simply increasing the loading is not always the best solution and can be counterproductive.
Q2: What is a reasonable starting catalyst loading for this reaction?
A: For sterically hindered aryl bromides, a typical starting point for catalyst loading is in the range of 1-5 mol% of the palladium source.[5] However, due to the development of highly active palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), it is often possible to achieve excellent results with much lower loadings, sometimes as low as 0.05 mol%.[5][6] A pragmatic approach is to start an initial screen at 1-2 mol% and then systematically decrease the loading once reaction conditions are established.
Q3: How do I select the appropriate palladium source and ligand for this sterically demanding substrate?
A: The choice of the catalyst system is paramount.
-
Palladium Source: Modern palladium precatalysts, such as the Buchwald G3 palladacycles or PEPPSI™-type catalysts, are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7] They ensure the clean and efficient generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.[7]
-
Ligand Selection: The steric hindrance from the ortho-bromo and t-butyl groups necessitates the use of bulky, electron-rich monophosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8] Highly effective ligands for such substrates include Buchwald-type biarylphosphines like SPhos, XPhos, and RuPhos, or N-heterocyclic carbenes (NHCs).[5][9][10] The longer bond between arsenic and palladium in arsa-Buchwald ligands has also been shown to be effective for sterically hindered substrates.[9]
Q4: What are the tell-tale signs of incorrect catalyst loading?
A:
-
Too Low: The most obvious sign is a sluggish or stalled reaction, where the starting material is consumed very slowly or the reaction fails to reach completion.[11] This indicates that the concentration of the active catalyst is insufficient to maintain a practical turnover frequency.
-
Too High: While less common, excessively high catalyst loading can sometimes lead to the formation of palladium black (indicating catalyst decomposition) or an increase in side products.[3] From a practical standpoint, if reducing the catalyst loading from 2 mol% to 1 mol% has no negative impact on yield or reaction time, the initial loading was likely unnecessarily high.
Section 2: Troubleshooting Guide for Common Issues
This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Q: My reaction shows very low or no conversion of the starting material. What are the first things I should check?
A: When faced with a failed reaction, a systematic check of the fundamentals is the first step.[12]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[12] Ensure your reaction vessel was properly flame-dried or oven-dried and that all solvents and reagents were thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.
-
Reagent Quality: Verify the purity of your this compound, your boronic acid (or ester), and the base. Boronic acids can degrade over time, leading to protodeboronation.[13] Solvents must be anhydrous.[12]
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.[12][13] Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can often resolve this issue.[7]
Q: My starting material is consumed, but the yield of the desired biaryl is very low. What are the most likely side reactions?
A: If the aryl bromide is consumed without forming the desired product, several side reactions are likely culprits:
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond. It is a very common side reaction, often exacerbated by high temperatures, excess water, or the choice of base.[14]
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl (R-R) can occur, especially in the presence of oxygen or if using a Pd(II) precatalyst that is slowly reduced.[13][14]
-
Catalyst Deactivation: The active catalyst can be deactivated through various pathways, such as the formation of inactive palladium clusters (palladium black) or ligand degradation.[15] Adsorption of the product onto the catalyst support can also cause deactivation in heterogeneous systems.[15]
Issue 2: Sluggish or Stalled Reaction
Q: My reaction starts but fails to go to completion after a reasonable time. Should I just increase the catalyst loading?
A: While increasing the catalyst loading is an option, it should not be the first or only variable you adjust. A stalled reaction often points to catalyst instability or deactivation over the course of the reaction. Before increasing the catalyst amount, consider the following:
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier, but be cautious as it can also accelerate catalyst decomposition and side reactions like protodeboronation.[16]
-
Ligand-to-Metal Ratio: For catalyst systems generated in situ from a palladium salt and a separate ligand, an excess of the ligand (e.g., a 2:1 or 3:1 ratio of ligand to palladium) can sometimes improve catalyst stability.[7]
-
Base and Solvent: Ensure the base is strong enough and sufficiently soluble in the chosen solvent system. The choice of solvent (e.g., THF, Dioxane, Toluene, often with water) can have a profound impact on catalyst stability and reaction rate.[16][17]
Issue 3: Purity and Side Product Formation
Q: I'm observing a significant amount of the homocoupled product from my boronic acid. How can this be minimized?
A: Homocoupling is often promoted by the presence of molecular oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating this undesired pathway.[13]
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period (e.g., 30 minutes).[16]
-
Use of Precatalysts: Employing modern Pd(0) precatalysts can lead to a more controlled initiation and minimize the concentration of ligandless Pd(II) species that can promote homocoupling.[7]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a very large excess might increase the statistical likelihood of homocoupling.
Section 3: Experimental Protocols and Data
Protocol: Systematic Screening of Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: In parallel, prepare four oven-dried reaction vials equipped with magnetic stir bars.
-
Add Solids: To each vial, add this compound (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and a suitable base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).
-
Prepare Catalyst Stock Solutions: Prepare separate stock solutions of your chosen palladium precatalyst (e.g., SPhos Pd G3) and ligand (if needed) in the reaction solvent (e.g., degassed 1,4-Dioxane). This allows for accurate dispensing of small catalyst quantities.
-
Vary Catalyst Loading: Add the palladium precatalyst stock solution to each vial to achieve final loadings of 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol%.
-
Add Solvent: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to a final concentration of 0.2 M) to each vial.
-
Inert Atmosphere: Seal the vials under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Place all vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 90-100 °C).
-
Monitoring and Analysis: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by LC-MS or GC-MS to determine the conversion of starting material and yield of the product.[18]
-
Evaluation: Compare the yield and reaction progress across the different catalyst loadings to identify the minimum effective concentration.
Data Presentation: Recommended Catalyst Systems
The table below summarizes catalyst systems reported to be effective for sterically hindered aryl bromides, which serve as excellent starting points for the target substrate.
| Palladium Source | Ligand | Typical Loading (mol%) | Base | Solvent System | Temp (°C) | Notes | Source |
| Pd₂(dba)₃ | SPhos | 0.5 - 2 | K₃PO₄ | Toluene / H₂O | 90 - 110 | SPhos is highly effective for hindered substrates. | [19] |
| Pd(OAc)₂ | P(t-Bu)₃ | 1 - 3 | K₃PO₄·H₂O | THF | RT - 60 | P(t-Bu)₃ is a bulky, electron-rich ligand. | [10][20] |
| Pd(OAc)₂ | PCy₃ | 1 - 3 | K₂CO₃ | Dioxane / H₂O | 80 - 100 | Another common bulky phosphine ligand. | [20] |
| PEPPSI-iPr | (NHC) | 1 - 3 | K₂CO₃ | Dioxane / H₂O | 80 - 100 | N-Heterocyclic Carbene (NHC) catalysts are robust. | [5][13] |
| Pd(PPh₃)₄ | PPh₃ | 2 - 5 | Na₂CO₃ | Toluene / EtOH / H₂O | 80 - 100 | A classic but often less active system for this substrate type. | [14][21] |
Section 4: Visual Guides (Graphviz Diagrams)
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][21][22][23]
Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing catalyst loading in a cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
PMC - NIH. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
ResearchGate. Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Iffy. What are the key steps involved in the general procedure of the Suzuki reaction?[Link]
-
PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
PMC - NIH. Advances in Cross-Coupling Reactions. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?[Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. [Link]
-
ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
MDPI. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... [Link]
-
ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
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- 16. researchgate.net [researchgate.net]
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- 22. byjus.com [byjus.com]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Bromo-4-t-butyl-1-fluorobenzene
Welcome to the technical support guide for the purification of 2-Bromo-4-t-butyl-1-fluorobenzene (CAS No. 34252-94-3). This document is designed for researchers, chemists, and drug development professionals who are handling this compound and require robust, field-proven methods for its purification from typical reaction mixtures. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and adapt these methodologies to your specific experimental context.
Initial Assessment: Understanding Your Compound
Effective purification begins with a thorough understanding of the target molecule's properties and the likely impurities. This compound is a substituted aromatic halide, often synthesized via electrophilic bromination of 4-t-butyl-1-fluorobenzene.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for selecting and optimizing a purification strategy.
| Property | Value | Source(s) |
| CAS Number | 34252-94-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrF | [1][2] |
| Molecular Weight | ~231.11 g/mol | [2][3] |
| Boiling Point | 62-63 °C (at 3 Torr) | [1] |
| Density | ~1.309 g/cm³ (Predicted) | [1] |
| Physical State | Liquid at room temperature | [1] |
| Solubility | Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane) | General chemical knowledge |
Potential Impurities from Synthesis
The most common route to this compound is the bromination of 4-t-butyl-1-fluorobenzene. This reaction profile allows us to anticipate the following impurities:
-
Unreacted Starting Material: 4-t-butyl-1-fluorobenzene.
-
Isomeric Byproducts: 3-Bromo-4-t-butyl-1-fluorobenzene (formation is sterically hindered but possible).
-
Over-brominated Products: Di-brominated species such as 2,6-dibromo-4-t-butyl-1-fluorobenzene.
-
Reagent Residues: Residual bromine (Br₂).
-
Catalyst Residues: Lewis acid catalysts like Iron(III) bromide (FeBr₃).[4]
-
Solvent: The reaction solvent (e.g., dichloromethane, carbon tetrachloride).
First Steps: Post-Reaction Workup Protocol
Before proceeding to high-purity techniques, a preliminary aqueous workup is critical to remove the bulk of inorganic impurities and unreacted reagents.
Objective: To neutralize the reaction mixture and remove acidic byproducts, excess bromine, and the catalyst.
Step-by-Step Protocol:
-
Quenching: Carefully pour the crude reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to quench excess bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL for a ~10g scale reaction).
-
Combine & Wash: Combine the organic layers. Wash sequentially with:
-
Deionized water (1 x 100 mL).
-
Saturated aqueous sodium chloride (brine) (1 x 100 mL) to facilitate phase separation and remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for purification.[5]
Choosing Your Purification Pathway
The choice between fractional distillation and column chromatography depends on the nature of the primary impurities. This decision tree outlines the logical selection process.
Caption: Decision tree for selecting the primary purification method.
Methodology & Troubleshooting: A Q&A Approach
This section provides detailed protocols and addresses common issues in a direct question-and-answer format.
Method 1: Vacuum Fractional Distillation
Best For: Separating the product from impurities with significantly different boiling points, such as starting materials, solvents, and di-brominated byproducts. Given the product's boiling point of 62-63 °C at 3 Torr, this is a highly effective method.[1]
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column (or other fractionating column), a vacuum-jacketed condenser, a cow-type fraction collector, and a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude oil to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate: Slowly and carefully evacuate the system to the desired pressure (e.g., ~3 Torr).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvent or starting material.
-
Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of the product (62-63 °C at 3 Torr), switch to a new receiving flask and collect the pure this compound.[1]
-
Residue: Stop the distillation before the flask goes to dryness to avoid charring of higher-boiling residues.
-
-
Shutdown: Allow the system to cool completely before slowly re-introducing air.
Troubleshooting Guide (Distillation)
-
Q: My product is co-distilling with an impurity. What's wrong?
-
A: This indicates that the impurity has a boiling point very close to your product at the operating pressure. Your fractional column may not be efficient enough. Try using a column with a higher number of theoretical plates (e.g., a packed column like a Vigreux or Raschig ring column) or consider switching to flash column chromatography for better separation.[4]
-
-
Q: The pressure in my system is unstable, causing the boiling point to fluctuate.
-
A: This is likely due to a leak in your apparatus. Check all joints and connections. Ensure the vacuum pump is functioning correctly and that the cold trap is properly chilled to prevent volatile substances from entering the pump.
-
-
Q: The liquid in the distillation pot is bumping violently.
-
A: "Bumping" occurs when the liquid superheats and then boils suddenly. Ensure you have added fresh boiling chips or are using vigorous magnetic stirring. Do not add boiling chips to hot liquid.
-
Method 2: Flash Column Chromatography
Best For: Separating compounds with different polarities, such as isomeric byproducts or impurities that have boiling points close to the product. Halogenated aromatic compounds can be effectively separated using this technique.[6][7]
Caption: Standard workflow for flash column chromatography purification.
Step-by-Step Protocol:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. For a relatively non-polar compound like this, start with pure hexanes and gradually add a more polar solvent like ethyl acetate or dichloromethane. An ideal system will give the product an Rf value of 0.2-0.3.[8]
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 100% hexanes) and pour it into your column. Allow it to pack under light pressure.
-
Sample Loading: Dissolve the crude oil in the minimum amount of a suitable solvent (ideally the eluent itself) and carefully load it onto the top of the silica bed.[8]
-
Elution: Add the eluent to the column and apply pressure (air or nitrogen) to begin elution. Collect fractions in test tubes or vials. You may need to gradually increase the polarity of the eluent (gradient elution) to move your compound off the column.
-
Fraction Analysis: Spot each fraction onto a TLC plate to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Guide (Chromatography)
-
Q: My compound is not separating from an impurity (spots are overlapping on TLC).
-
A: Your eluent system is likely not optimal. If the spots are running too high (high Rf), decrease the polarity of your eluent (e.g., reduce the percentage of ethyl acetate in hexanes). If they are not moving from the baseline (low Rf), increase the polarity. Experiment with different solvent systems; sometimes a switch from ethyl acetate to dichloromethane can alter selectivity.
-
-
Q: The bands on my column are streaking or "tailing".
-
A: This can be caused by several factors:
-
Overloading: You may have loaded too much crude material onto the column. Use a larger column or purify in smaller batches.
-
Poor Solubility: The compound may be poorly soluble in the eluent, causing it to streak as it moves. Ensure it is fully dissolved during loading.[8]
-
Acidic Silica: The silica gel may be too acidic, causing decomposition or strong interaction. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%).[8]
-
-
-
Q: I've collected all my fractions, but my total recovery is very low.
-
A: Your compound may still be on the column. Try flushing the column with a much more polar solvent (e.g., 50% ethyl acetate in hexanes) to see if more material elutes. If not, it's possible the compound decomposed on the silica. This can be checked by running a TLC of your crude material alongside a spot that has been mixed with silica gel and allowed to sit for 30 minutes before eluting.
-
Frequently Asked Questions (FAQs)
-
Q1: How do I confirm the purity of my final product?
-
A1: The purity of this compound should be assessed using a combination of techniques:
-
Gas Chromatography (GC): Provides a quantitative measure of purity as a percentage area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure and reveals the presence of any proton- or fluorine-containing impurities.
-
Thin Layer Chromatography (TLC): A quick check that should show a single spot.
-
-
-
Q2: What are the primary safety precautions for handling this compound?
-
A2: this compound is classified as an irritant. Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2][9][10]
-
-
Q3: My purified product has a yellow or brown tint. How can I remove the color?
-
A3: A persistent color often indicates trace impurities, possibly from decomposition or residual bromine. You can try passing a solution of the compound through a short plug of activated carbon or silica gel, which can adsorb colored impurities. Distillation is also very effective at separating the colorless product from colored, non-volatile residues.
-
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-BROMO-4-(TERT-BUTYL)-1-FLUOROBENZENE. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]
-
Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]
-
Chem-Space. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. DOI: 10.1039/C9SC04906A. Retrieved from [Link]
- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 1-Bromo-4-tert-butyl-2-fluorobenzene. Retrieved from [Link]
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Overcoming low reactivity of 2-Bromo-4-t-butyl-1-fluorobenzene in C-C bond formation
Technical Support Center: C-C Bond Formation with 2-Bromo-4-t-butyl-1-fluorobenzene
Welcome to the technical support guide for navigating the challenges associated with this compound. This sterically hindered and electronically complex aryl halide is a valuable building block in medicinal chemistry and materials science. However, its unique structure often leads to low reactivity in standard carbon-carbon bond-forming reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve success in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Substrate's Inertness
Question 1: Why is this compound so unreactive in standard cross-coupling reactions?
Answer: The low reactivity of this substrate stems from a combination of two primary factors: severe steric hindrance and challenging electronic properties.
-
Steric Hindrance: The bromine atom is flanked by two bulky groups: a fluorine atom in one ortho position and a large tert-butyl group in the para position, which exerts steric influence on the adjacent meta position. This crowding around the reaction center makes it difficult for the palladium catalyst to approach and perform the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[1][2]
-
Electronic Effects: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing effect through induction. This can influence the electron density of the aromatic ring and the C-Br bond, impacting the kinetics of the catalytic cycle.[3][4]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Question 2: My Suzuki-Miyaura coupling reaction is sluggish or failing completely. What are the most critical parameters to optimize?
Answer: For a successful Suzuki-Miyaura coupling with this substrate, the choice of ligand is paramount, followed by the appropriate selection of base and reaction conditions. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
Core Issue: The primary hurdle is the oxidative addition of the sterically encumbered aryl bromide to the Pd(0) center. The subsequent transmetalation and reductive elimination steps can also be slow.
Solution: Employ Bulky, Electron-Rich Ligands. Modern biaryl monophosphine ligands, often called "Buchwald ligands," are specifically designed to overcome these challenges.[5] They possess two key features:
-
Bulkiness: Their large size promotes the formation of a monoligated, 12-electron Pd(0)L species, which is highly reactive towards oxidative addition.
-
Electron-Donating Ability: They increase the electron density on the palladium center, which facilitates the cleavage of the C-Br bond during oxidative addition.
Highly recommended ligands for this type of transformation include SPhos , XPhos , and AntPhos .[6][7] AntPhos, in particular, has shown excellent reactivity in couplings with di-ortho-substituted aryl halides, partly because its rigid structure can help suppress side reactions like β-hydride elimination.[6]
Optimized Conditions & Protocol
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable sources of Pd(0) upon reduction in situ. |
| Ligand | SPhos, XPhos, or AntPhos | Bulky, electron-rich ligands are essential for activating the C-Br bond.[5][6][7] |
| Pd:Ligand Ratio | 1:2 to 1:2.2 | Ensures sufficient ligand is present to form the active catalytic species. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that effectively activate the boronic acid for transmetalation without degrading the substrate or catalyst.[8] |
| Solvent | Toluene, Dioxane, or THF (often with water) | Aprotic solvents are standard. A small amount of water is often necessary to dissolve the base and facilitate the reaction.[9] |
| Temperature | 80-110 °C | Higher temperatures are typically required to overcome the high activation energy of the oxidative addition step. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Addition of Catalyst: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, 0.1-0.2 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction's progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[10]
Question 3: Are other cross-coupling reactions like the Heck or Sonogashira viable options?
Answer: Yes, but they face similar steric challenges and require careful optimization.
-
Heck Reaction: The Heck reaction, coupling the aryl bromide with an alkene, is very sensitive to steric hindrance around the palladium center.[11][12]
-
Troubleshooting: Standard Pd(OAc)₂/PPh₃ systems will likely fail. Consider using highly active, phosphine-free catalysts like the Herrmann-Beller palladacycle or specialized N-heterocyclic carbene (NHC) ligands.[13] High temperatures (100-140 °C) and a polar aprotic solvent like DMF or NMP are often necessary.
-
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. The classic conditions use a palladium catalyst and a copper(I) co-catalyst.[14]
-
Troubleshooting: The steric bulk can hinder the approach of both the palladium catalyst and the copper acetylide intermediate. A common failure mode is the homocoupling of the alkyne (Glaser coupling). Consider using modern, copper-free Sonogashira conditions, which can mitigate this side reaction.[15] Employing a bulky phosphine ligand, similar to those used in Suzuki couplings, can also be beneficial.
-
Section 3: Alternative Strategies via Organometallic Intermediates
Question 4: If palladium catalysis fails, can I form a Grignard reagent from this substrate?
Answer: Yes, this is a viable but challenging alternative. Grignard reagent formation from aryl bromides can be sluggish and requires stringent reaction control.[16][17]
Core Issue: The primary difficulty is initiating the reaction due to the passivating magnesium oxide (MgO) layer on the surface of the magnesium turnings.[18]
Troubleshooting & Protocol:
-
Magnesium Activation is CRITICAL: Do not proceed without activating the magnesium. Common methods include:
-
Iodine: Add a single crystal of iodine to the flask with the magnesium. The disappearance of the brown color upon gentle heating indicates activation.[16]
-
1,2-Dibromoethane: Add a few drops to the magnesium suspension. The evolution of ethylene gas signifies activation.[18]
-
Mechanical Grinding: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
-
Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and react violently with water.[19] All glassware must be flame- or oven-dried, and solvents (typically THF or diethyl ether) must be anhydrous.
Detailed Experimental Protocol: Grignard Formation
-
Setup: Place activated magnesium turnings (1.5 equiv.) in a flame-dried, three-necked flask under a strong flow of argon.
-
Initiation: Add a small portion (~5-10%) of a solution of this compound (1.0 equiv.) in anhydrous THF. Gently warm the flask with a heat gun until an exothermic reaction begins (cloudy appearance, gentle reflux).
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring for 1-2 hours. The resulting dark grey/brown solution is your Grignard reagent and should be used immediately in the next step (e.g., reaction with a carbonyl compound or other electrophile).
Question 5: What about a lithium-halogen exchange? Is that a better option?
Answer: Yes, a lithium-halogen exchange is often a more reliable and cleaner method for generating an organometallic intermediate from this type of substrate.[20] The reaction is typically performed at very low temperatures, which minimizes side reactions.
Core Principle: An alkyllithium reagent (commonly n-BuLi or s-BuLi) will selectively exchange with the bromine atom over deprotonating a ring proton, especially at low temperatures (-78 °C).[21] This provides a regiochemically precise way to form the desired aryllithium species.
Detailed Experimental Protocol: Lithium-Halogen Exchange
-
Setup: To a flame-dried Schlenk flask under argon, add a solution of this compound (1.0 equiv.) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05-1.1 equiv.) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. At this point, the aryllithium species has formed.
-
Quenching: Add your desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise at -78 °C.
-
Workup: After stirring for an additional 1-2 hours, allow the reaction to warm slowly to room temperature. Quench carefully by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry, and purify.[20]
References
- Coupling of ortho-substituted aryl chlorides with bulky amides. RSC Publishing.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- The Suzuki Reaction. Chem 115 Myers, Harvard University.
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Palladium-Catalyzed Aryl
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Application Note: Regioselective Lithiation of 4-(Benzyloxy)
- Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. University of Idaho.
- GRIGNARD REAGENT | REACTIONS | PREPAR
- Heck Reaction. Organic Chemistry Portal.
- Grignard Reaction. University of Rochester.
- An introduction to Grignard reagents. Chemguide.
- Heck reaction. Wikipedia.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Coupling of ortho-substituted aryl chlorides with bulky amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [verso.uidaho.edu]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adichemistry.com [adichemistry.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ias.ac.in [ias.ac.in]
Technical Support Center: Minimizing Debromination of 2-Bromo-4-t-butyl-1-fluorobenzene
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 2-Bromo-4-t-butyl-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide expert-level insights and practical, field-proven solutions to a common and frustrating side reaction: undesired debromination. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and simplify purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the nature of debromination and the properties of the starting material.
Q1: What is debromination, and why is it a significant problem?
A: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom.[1] In the context of your work, this converts your starting material, this compound, into the byproduct 4-t-butyl-1-fluorobenzene. This is problematic for two primary reasons:
-
Yield Loss: Every molecule of starting material that is debrominated is one that cannot proceed to form your desired product, directly reducing your reaction yield.
-
Purification Challenges: The debrominated byproduct often has similar physical properties (e.g., boiling point, polarity) to the starting material and sometimes the desired product, making separation by chromatography or distillation difficult and time-consuming.
Q2: What are the general mechanisms that lead to the debromination of this compound?
A: Debromination can occur through several pathways, depending on the reaction type:
-
In Palladium-Catalyzed Cross-Couplings: This is the most common context for debromination. The issue often arises from the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This species can be generated from the base (especially alkoxides), solvent, or trace water. Instead of undergoing the desired C-C or C-N bond formation, the aryl-palladium intermediate can react with the Pd-H species, leading to reductive elimination of the debrominated arene.[3]
-
In Organometallic Reactions (Grignard/Organolithium): The highly basic organometallic intermediate can be protonated by trace amounts of water or other protic impurities in the solvent or on the glassware, leading to the debrominated product.[1][4]
-
Radical Pathways: Under certain conditions, such as high temperatures or the presence of radical initiators, a C-Br bond can cleave homolytically to form an aryl radical.[1][5] This radical can then abstract a hydrogen atom from the solvent or another molecule to yield the debrominated product.
Q3: How do the fluorine and tert-butyl substituents affect the likelihood of debromination?
A: The electronic and steric environment of the C-Br bond plays a role:
-
Fluorine: As a moderately electron-withdrawing group, the fluorine atom can slightly influence the reactivity of the C-Br bond in oxidative addition steps. However, the C-F bond itself is much stronger than the C-Br bond and is generally unreactive under the conditions that cleave the C-Br bond.[1]
-
Tert-Butyl Group: This bulky group provides significant steric hindrance around one side of the molecule. While it doesn't directly increase the rate of debromination, it can influence the kinetics of desired reactions. For instance, in cross-coupling reactions, it may necessitate more active catalysts or higher temperatures, which can inadvertently increase the rate of competing side reactions like debromination.
Q4: Are there general storage and handling precautions I should take to ensure the integrity of my starting material?
A: Absolutely. Maintaining the purity of your starting material is the first step in preventing side reactions.
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark place. This prevents degradation from atmospheric moisture and light.
-
Handling: Always handle the material in a well-ventilated area or a fume hood.[6] When dispensing, use clean, dry syringes or spatulas to avoid introducing moisture or other contaminants. For reactions sensitive to water, it is best practice to use anhydrous solvents and flame-dried glassware.[4][7]
Part 2: Troubleshooting Guides by Reaction Type
This section provides detailed troubleshooting for specific synthetic operations where debromination is a known challenge.
Section A: Grignard Reagent Formation
Issue: You are attempting to form 4-t-butyl-2-fluorophenylmagnesium bromide, but you observe low conversion and/or significant formation of 4-t-butyl-1-fluorobenzene upon quenching.
-
Q: My reaction won't initiate. What's wrong?
-
Q: My LC-MS analysis of a quenched aliquot shows a large peak for the debrominated product. Where is the proton coming from?
-
A: Grignard reagents are potent bases and will react instantly with any available proton source.[9] The culprit is almost always trace water. Ensure all glassware is rigorously flame- or oven-dried and cooled under an inert atmosphere. Your solvent (typically THF or diethyl ether) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling it from a suitable drying agent is critical.[4]
-
-
Q: Besides debromination, I'm also seeing a biaryl byproduct from Wurtz coupling. How do I minimize this?
-
A: Wurtz coupling occurs when the newly formed Grignard reagent attacks a molecule of unreacted aryl bromide.[4][10] This is a concentration-dependent side reaction. The solution is to add the solution of this compound slowly to the suspension of activated magnesium. This keeps the instantaneous concentration of the aryl bromide low, favoring its reaction with the magnesium surface over the Grignard reagent in solution.
-
| Activation Method | Description | Efficacy & Notes |
| Iodine Crystal | A small crystal of I₂ is added to the Mg. The reaction of I₂ with Mg cleans the surface.[4] | Highly effective. The disappearance of the brown iodine color is a visual indicator of activation. |
| 1,2-Dibromoethane | A small amount is added to initiate the reaction, forming ethylene gas and MgBr₂.[4] | Very effective. The evolution of gas is a clear sign of initiation. Use sparingly. |
| Mechanical Agitation | Vigorous stirring or using an ultrasonic bath to physically break the oxide layer.[4] | Moderately effective. Best used in combination with a chemical activator. |
| Rieke Magnesium | Use of highly reactive, fine magnesium powder prepared by reducing MgCl₂.[9] | Most effective but requires preparation or purchase of the specialized reagent. |
-
Preparation: Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas.
-
Activation: Place magnesium turnings (1.2 equiv.) and a single small crystal of iodine in the flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and the brown color disappears. Cool to room temperature.
-
Initiation: Add a small volume of anhydrous THF to just cover the magnesium. Prepare a solution of this compound (1.0 equiv.) in anhydrous THF in the dropping funnel. Add ~5-10% of this solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a cloudy grey appearance. Gentle warming may be required.
-
Addition: Once initiation is confirmed, add the rest of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.[4]
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure full conversion. The resulting dark grey/brown solution is your Grignard reagent, which should be used immediately.
Caption: A decision tree for troubleshooting Grignard reagent formation.
Section B: Lithium-Halogen Exchange
Issue: Attempting to form 4-t-butyl-2-fluorophenyllithium via exchange with an alkyllithium reagent (e.g., n-BuLi) results in low yields of the desired product after quenching with an electrophile, with debromination being a major side reaction.
-
Q: Why is temperature control so critical in this reaction?
-
A: Lithium-halogen exchange is an extremely fast equilibrium reaction, even at very low temperatures.[11][12] However, aryllithium reagents are highly reactive and can undergo side reactions if the temperature rises. At temperatures above -60 °C, the aryllithium can begin to react with THF (the typical solvent) or undergo other decomposition pathways. Performing the reaction at -78 °C (a dry ice/acetone bath) or lower is mandatory to ensure the intermediate is stable until you are ready to add your electrophile.[13][14]
-
-
Q: My yield is still low even with careful temperature control. What else could be wrong?
-
A: Several factors could be at play:
-
Reagent Quality: The alkyllithium reagent (n-BuLi, s-BuLi, or t-BuLi) degrades over time. Use a freshly purchased bottle or titrate your existing solution to determine its exact molarity.
-
Protic Contamination: Like Grignard reagents, organolithiums are strong bases. Any trace moisture will quench the intermediate, leading to the debrominated product. Anhydrous conditions are paramount.
-
Exchange Time: While the exchange is fast, it is not instantaneous. Allowing the alkyllithium and aryl bromide to stir for a sufficient period (e.g., 30-60 minutes) at low temperature before adding the electrophile can ensure the exchange equilibrium is fully established.[13]
-
-
-
Setup: Under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF to a flame-dried flask equipped with a magnetic stir bar and a temperature probe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add n-butyllithium (1.05 equiv., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Exchange: Stir the resulting mixture at -78 °C for 1 hour.[13]
-
Quenching: Add your desired electrophile (e.g., an aldehyde, ketone, or CO₂) as a solution in anhydrous THF, again maintaining the low temperature.
-
Workup: After stirring for an appropriate time, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still in the cold bath. Allow the mixture to warm to room temperature and proceed with standard extractive workup.
Caption: A standard workflow for successful lithium-halogen exchange.
Section C: Palladium-Catalyzed Cross-Coupling Reactions
Issue: During a Suzuki, Buchwald-Hartwig, Sonogashira, or similar cross-coupling reaction, you observe significant formation of the byproduct 4-t-butyl-1-fluorobenzene.
-
Q: Why is my choice of base so critical for preventing debromination?
-
A: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) are common in cross-coupling but are often a primary source of the problematic palladium-hydride species.[2] The alkoxide can undergo β-hydride elimination or react with other species to generate hydrides. Switching to a weaker, non-hydridic inorganic base is the single most effective change you can make. Phosphates (K₃PO₄) and carbonates (K₂CO₃, Cs₂CO₃) are excellent choices that minimize debromination by not providing a ready pathway to Pd-H formation.[2]
-
-
Q: Can the phosphine ligand influence the amount of debromination?
-
A: Yes, profoundly. The ligand controls the electronic and steric environment of the palladium center. A good ligand must facilitate a rapid rate of reductive elimination (the final, product-forming step) from the LₙPd(Ar)(R) intermediate. If reductive elimination is slow, the intermediate has more time to undergo side reactions, including reacting with a hydride to cause debromination.[3] Modern, sterically hindered, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often designed to accelerate this crucial final step, thereby outcompeting the debromination pathway.[15]
-
-
Q: I've chosen a good base and ligand, but I still see debromination, especially at higher temperatures. What should I do?
-
A: Debromination often has a higher activation energy than the desired coupling pathway.[2] This means that increasing the temperature will disproportionately accelerate the rate of debromination. If your reaction is sluggish, first try a more active catalyst system (e.g., a different ligand or a pre-catalyst) before resorting to higher temperatures. If you must increase the temperature, do so incrementally and monitor the ratio of product to byproduct carefully.
-
| Base | Type | Tendency for Debromination | Notes |
| NaOtBu / KOtBu | Alkoxide | High | Prone to generating hydride species. Use with caution and at the lowest possible temperature.[2] |
| K₃PO₄ | Inorganic Phosphate | Low | An excellent, milder alternative. Often requires a small amount of water or is used in polar solvents.[2] |
| Cs₂CO₃ | Inorganic Carbonate | Low | A strong, non-nucleophilic base that is very effective at minimizing debromination. Often improves solubility. |
| K₂CO₃ | Inorganic Carbonate | Very Low | A weaker base, suitable for highly activated substrates or when very mild conditions are required. |
-
Setup: To a dry Schlenk tube or vial, add the palladium precatalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base, K₃PO₄ (2.0 equiv.).
-
Reagents: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Lower temperatures are preferred if the reaction proceeds efficiently.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Note the ratio of the desired product to the debrominated byproduct.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts. Proceed with aqueous workup and purification.
Caption: The desired catalytic cycle vs. the competing debromination pathway.
References
-
Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]
-
Dehalogenation - Wikipedia. Wikipedia. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI. [Link]
-
Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. PMC - NIH. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. ResearchGate. [Link]
-
This compound. LookChem. [Link]
-
Metal–halogen exchange - Wikipedia. Wikipedia. [Link]
-
Reductions of aryl bromides in water at room temperature. PMC - NIH. [Link]
-
This compound | C10H12BrF | CID 12469429. PubChem. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
1-BROMO-4-FLUOROBENZENE. Sdfine. [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group. [Link]
-
lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
-
The Grignard Reaction. University of Missouri–St. Louis. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
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Technical Support Center: Purifying Derivatives of 2-Bromo-4-t-butyl-1-fluorobenzene via Column Chromatography
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging molecules. The derivatives of 2-Bromo-4-t-butyl-1-fluorobenzene, while common in medicinal chemistry and materials science, present a unique set of purification hurdles. These molecules are typically nonpolar and can be prone to co-elution with closely related impurities or isomers. This guide is structured to move from foundational principles to practical troubleshooting, providing the causal logic behind each recommendation to empower you in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) - The Foundational Principles
This section addresses the most common preliminary questions, establishing a solid theoretical framework before you begin your experiment.
Q1: What are the key physicochemical properties of this compound derivatives that I should consider for chromatography?
A1: The parent molecule, this compound, is characterized by its high lipophilicity, indicated by a calculated XLogP3 value of 4.4.[1][2] This nonpolar nature is the dominant factor governing its chromatographic behavior. When considering its derivatives, the key is to assess how the newly introduced functional groups alter this polarity.
-
Nonpolar Derivatives: If your synthesis involves adding other nonpolar groups (e.g., alkyl chains, other halogens), the product will remain highly nonpolar. Purification will require a low-polarity mobile phase, and separation from starting material or nonpolar byproducts will be the primary challenge.
-
Moderately Polar Derivatives: Introducing groups like esters, ketones, or ethers will increase the polarity. This often simplifies separation from the nonpolar starting material but may introduce new challenges, such as separating the product from other moderately polar reaction byproducts.
-
Polar Derivatives: The introduction of highly polar groups like alcohols, amines, or carboxylic acids will dramatically change the chromatographic behavior. These derivatives will require a more polar mobile phase for elution from a silica column.[3]
Understanding the expected polarity of your target molecule relative to impurities is the first step in designing a successful purification strategy.
Q2: How do I choose the right stationary phase for these compounds?
A2: For the vast majority of this compound derivatives, silica gel (SiO₂) is the adsorbent of choice .[4][5] Its slightly acidic nature and high polarity make it ideal for normal-phase chromatography, where nonpolar compounds elute first.[3]
-
Mesh Size: For standard flash chromatography under air pressure, a mesh size of 230-400 is recommended as it provides a good balance between resolution and flow rate.[4] For gravity columns, a larger particle size (e.g., 60-200 mesh) can be used to facilitate faster flow.
-
When to Consider Alternatives: If you suspect your derivative is unstable on silica (e.g., degradation is observed on a TLC plate), you have two primary options:
-
Deactivated Silica: You can deactivate the silica gel by preparing your eluent with a small amount (0.1-1%) of a basic modifier like triethylamine. This neutralizes the acidic sites on the silica surface that may be causing decomposition.[6]
-
Alumina (Al₂O₃): Alumina is another common adsorbent and is available in acidic, neutral, or basic forms.[3] For acid-sensitive compounds, neutral or basic alumina can be an excellent alternative to silica gel.[6]
-
Q3: How do I select and optimize the mobile phase (eluent)?
A3: The mobile phase is the most critical variable in column chromatography. Optimization should always be performed using Thin-Layer Chromatography (TLC) before committing your entire sample to the column.[4][5]
The goal is to find a solvent system where your desired compound has an Rf value between 0.3 and 0.7 , and there is a clear separation (ΔRf of at least 0.1) between it and any major impurities.[5]
For nonpolar to moderately polar derivatives of this compound, the most effective eluents are binary mixtures of a nonpolar and a polar solvent.
| Solvent Class | Nonpolar Component (Primary) | Polar Component (Modifier) | Target Compounds & Notes |
| Standard Nonpolar | Hexanes or Petroleum Ether | Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) | This is the workhorse system. Start with low percentages of the polar modifier (e.g., 1-5% EtOAc in Hexanes) and gradually increase. |
| Intermediate Polarity | Hexanes or Petroleum Ether | Dichloromethane (DCM) | Useful for compounds that are only slightly more polar than the starting material. DCM can provide different selectivity compared to EtOAc. |
| Aromatic Selectivity | Hexanes | Toluene or Toluene/EtOAc mixtures | Toluene can offer unique selectivity for separating aromatic isomers due to π-π interactions.[7] This is an excellent system to try if isomers are co-eluting. |
Q4: What is the difference between isocratic and gradient elution, and when should I use each?
A4:
-
Isocratic Elution uses a single, constant-composition mobile phase throughout the entire separation. It is best suited for simple purifications where the target compound is well-separated from a few impurities (i.e., large ΔRf on TLC).
-
Gradient Elution involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 2% EtOAc in hexanes and slowly increasing to 10% EtOAc).[8] This method is far superior for:
-
Complex Mixtures: When there are multiple components with a wide range of polarities.
-
Closely Eluting Compounds: A shallow gradient can significantly improve the resolution between two compounds with similar Rf values.
-
Preventing Tailing: For compounds that tend to streak or "tail," a gradient helps to sharpen the elution band, leading to purer fractions and better recovery.[6]
-
For most drug discovery applications involving derivatives of this scaffold, a shallow gradient elution is the recommended starting point.
Section 2: Core Experimental Protocols
These protocols provide detailed, field-tested methodologies for the key stages of the purification process.
Protocol 1: Packing a Silica Gel Column (Wet Slurry Method)
This method is highly reliable for creating a uniformly packed column, which is essential for achieving good separation.
-
Preparation: Select a column of appropriate size (a silica-to-crude-sample weight ratio of 50:1 is a good starting point for moderately difficult separations).[9] Ensure the column is securely clamped in a vertical position.
-
Plug and Sand Layer: Place a small plug of glass wool or cotton at the bottom of the column, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand on top of the plug.[9]
-
Create Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar eluent and stir gently to create a homogenous, pourable slurry. Ensure no dry clumps remain.
-
Pour and Pack: Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process. Immediately open the stopcock to allow solvent to drain, and gently tap the side of the column to dislodge any air bubbles and encourage uniform settling.
-
Equilibration: Continuously add fresh eluent to the top of the column, never allowing the solvent level to drop below the top of the silica bed. Pass 2-3 full column volumes of the initial eluent through the packed bed to ensure it is fully equilibrated.
Protocol 2: Sample Loading (Dry Loading Method)
For nonpolar compounds that may have poor solubility in the very nonpolar starting eluent, dry loading is superior to wet loading as it ensures a very narrow application band.[10]
-
Adsorption: Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Add Silica: To this solution, add a small amount of silica gel (typically 1-2 times the weight of your crude sample).[10]
-
Evaporation: Gently swirl the mixture and remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder.[10]
-
Loading: Once the column is packed and equilibrated (Protocol 1), allow the solvent level to drop to the very top of the sand layer. Carefully add your dry-loaded sample as a uniform layer on top of the sand.
-
Final Sand Layer: Gently add another ~1 cm layer of sand on top of the sample layer. This prevents disturbance of the sample when you add the eluent.[10]
-
Begin Elution: Carefully add your starting eluent to the column and begin the elution process.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment in a direct question-and-answer format.
Issue: Poor or No Separation
Q: My product and an impurity co-elute from the column, even though I saw a separation on the TLC plate. What's wrong?
A: This is a classic problem that usually points to band broadening. The narrow spots on a TLC plate can spread into wide, overlapping bands on a column. The primary causes are:
-
Column Overloading: You have loaded too much sample for the amount of silica. A good rule of thumb is that the sample mass should not exceed 1-2% of the silica gel mass for difficult separations.
-
Poor Packing: The presence of channels or cracks in the silica bed will lead to an uneven solvent front and cause significant band broadening. The column must be repacked.
-
Suboptimal Sample Loading: If the sample was loaded in too much solvent (wet loading), the initial band will be very wide. Switch to the dry loading method (Protocol 2).
Q: I am trying to separate two isomers of my derivative, but they always elute together. What can I try?
A: Separating isomers is one of the most challenging tasks in chromatography.[11] The solution lies in exploiting subtle differences in their interaction with the stationary phase.
-
Use a Very Shallow Gradient: A slow, shallow gradient (e.g., increasing polarity by 0.5% every column volume) can often resolve closely eluting compounds.[8]
-
Change Solvent Selectivity: If a hexane/ethyl acetate system fails, switch to a system with different chemical properties. A hexane/toluene or hexane/dichloromethane system can alter the π-π interactions between your aromatic isomers and the stationary phase, often achieving a separation that was impossible with other solvents.[7]
Issue: Elution Problems & Compound Stability
Q: My compound won't come off the column, even after I've passed many column volumes of eluent.
A: There are two likely scenarios:
-
Eluent is Not Polar Enough: Your derivative is more polar than you anticipated. You must systematically increase the polarity of your mobile phase. If you reach 100% of your polar modifier and the compound has not eluted, you may need to switch to a more polar system altogether (e.g., dichloromethane/methanol).
-
Compound Decomposed on the Column: The compound may be unstable to the acidic silica gel.[6] To test this, spot your crude mixture on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot form at the baseline or a significant diminishing of your product spot, decomposition is likely. The solution is to use deactivated silica or switch to an alumina column.[6]
Q: My product shows significant "tailing" in the collected fractions, leading to many mixed fractions.
A: Tailing occurs when a portion of your compound moves more slowly down the column than the main band.
-
Cause: This is often due to strong, non-ideal interactions with the stationary phase, especially with polar functional groups on your derivative interacting with the acidic silanol groups of the silica.
-
Solution:
-
Increase Eluent Polarity: As soon as the front of your product band begins to elute, moderately increasing the eluent polarity can help push the tailing portion off the column more quickly, sharpening the band.[6]
-
Add a Modifier: For derivatives with basic groups (e.g., amines), adding 0.5-1% triethylamine to the eluent will dramatically reduce tailing by competing for the acidic sites on the silica.
-
Section 4: Data & Visualization
Chromatography Optimization Workflow
The following diagram outlines the logical flow for developing and executing a successful column chromatography purification.
Caption: Workflow for chromatography method development and execution.
Troubleshooting Flowchart: Poor Separation
Use this decision tree when your column fails to separate components effectively.
Caption: A decision tree for troubleshooting poor chromatographic separation.
References
- Liquid Chromatography of Isomeric Phenols and Aromatic Acids Using a Poly (Ethyleneimine) Coated Silica Gel Micro-Column. Semantic Scholar.
-
Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science. Available at: [Link]
-
This compound. LookChem. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
2-BROMO-4-(TERT-BUTYL)-1-FLUOROBENZENE. Chemsrc. Available at: [Link]
-
troubleshooting column chromatography. Reddit. Available at: [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). Available at: [Link]
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
A. 2-Bromo-N-Boc-glycine tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Co-Eluting compounds in Column chromatography. Reddit. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Column chromatography. University of Calgary. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C10H12BrF | CID 12469429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. columbia.edu [columbia.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Liquid Chromatography of Isomeric Phenols and Aromatic Acids Using a Poly (Ethyleneimine) Coated Silica Gel Micro-Column | Semantic Scholar [semanticscholar.org]
Technical Support Center: Solvent Effects in Reactions with 2-Bromo-4-t-butyl-1-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvent selection in reactions involving 2-Bromo-4-t-butyl-1-fluorobenzene. The unique electronic and steric properties of this substrate, namely the electron-withdrawing fluorine, the bulky tert-butyl group, and the reactive bromine atom, make solvent choice a key parameter for controlling reaction outcomes.
I. Troubleshooting Guides: A Mechanistic Approach
This section addresses common issues encountered during key transformations of this compound, with a focus on the underlying principles of solvent-reagent interactions.
A. Grignard Reagent Formation: Initiation Failures and Low Yields
Question: My Grignard reaction with this compound is failing to initiate or providing very low yields. What is the likely cause related to my solvent choice?
Answer: Failure to form the Grignard reagent is a classic and often frustrating issue, almost always tied to solvent and atmospheric conditions. Grignard reagents are potent nucleophiles and strong bases, making them highly sensitive to protic sources and atmospheric moisture.
Core Principles:
-
Aprotic Environment is Non-Negotiable: Grignard reagents are readily quenched by protic solvents (e.g., water, alcohols, carboxylic acids). The highly basic carbanionic character of the Grignard reagent will lead to a rapid acid-base reaction with any available acidic protons, destroying the reagent.[1]
-
Solvent as a Stabilizer: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential. The lone pairs on the ether oxygen coordinate with the magnesium atom of the Grignard reagent, forming a stabilizing complex.[2] This solvation is crucial for both the formation and stability of the reagent.[3]
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
C. Nucleophilic Aromatic Substitution (SNAr): Sluggish Reactions and Unwanted Side Products
Question: I am attempting a nucleophilic aromatic substitution on this compound, but the reaction is extremely slow. How can solvent choice accelerate the reaction?
Answer: Nucleophilic aromatic substitution (SNAr) on this substrate is challenging. The C-F bond is the more likely site of substitution due to the superior ability of fluorine to stabilize the negative charge in the Meisenheimer intermediate through its inductive effect. However, the ring is not strongly activated by powerful electron-withdrawing groups like nitro groups. [4]Therefore, solvent choice is critical to enhance the reactivity of the nucleophile.
Core Principles:
-
Polar Aprotic Solvents are Key: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are the solvents of choice for SNAr reactions. [5]These solvents are polar enough to dissolve the nucleophilic salt but, crucially, they do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive.
-
Protic Solvents are Detrimental: Polar protic solvents (e.g., water, methanol, ethanol) will form a "solvent cage" around the anionic nucleophile through hydrogen bonding. [6]This stabilizes the nucleophile, reduces its energy, and makes it less reactive, thereby slowing down or even preventing the SNAr reaction.
Solvent Impact on Nucleophile Reactivity in SNAr
| Solvent Type | Interaction with Nucleophile (Nu⁻) | Effect on SNAr Rate | Example Solvents |
| Polar Aprotic | Weak ion-dipole interactions with the cation; minimal solvation of the anion. | Accelerates | DMSO, DMF, Acetonitrile |
| Polar Protic | Strong hydrogen bonding with the anion ("solvent cage"). | Decelerates | H₂O, Methanol, Ethanol |
| Nonpolar | Poor solubility for most nucleophilic salts. | Very Slow / No Reaction | Toluene, Hexane |
Experimental Protocol: General Procedure for SNAr
-
Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent) and the nucleophile (1.1-1.5 equivalents).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMSO or DMF).
-
Base (if required): If the nucleophile is an alcohol or amine, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to generate the active nucleophile in situ.
-
Reaction: Heat the reaction mixture to the desired temperature (often elevated temperatures are required for unactivated substrates). Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove the high-boiling aprotic solvent.
II. Frequently Asked Questions (FAQs)
Q1: For Grignard formation, is THF always better than diethyl ether? A1: Not necessarily. THF is a more polar and better coordinating solvent than diethyl ether, which can offer greater stability to the formed Grignard reagent. [3]However, diethyl ether's lower boiling point (34.6 °C) can make it easier to initiate the reaction with gentle reflux. The choice can be substrate-dependent, but both are excellent options provided they are scrupulously dry.
Q2: Can I use a nonpolar solvent like toluene for a Suzuki coupling? A2: Yes, toluene is a common solvent for Suzuki couplings, often in a biphasic mixture with water. [7]It is particularly useful when you want to minimize the coordination of the solvent to the palladium catalyst. However, the solubility of the base and the boronic acid in the aqueous phase becomes critical for the reaction to proceed efficiently.
Q3: I am observing emulsion formation during the workup of my palladium-catalyzed reaction. Is this related to the solvent? A3: Yes, this is a common issue, especially when using polar aprotic solvents like DMF or in reactions involving palladium catalysts which can form fine particulates that stabilize emulsions. [8]To break the emulsion, you can try adding a saturated brine solution to increase the ionic strength of the aqueous layer, or filtering the entire mixture through a pad of Celite® before extraction. [8] Q4: Does the bulky t-butyl group influence my choice of solvent? A4: The tert-butyl group primarily imparts steric hindrance around the reaction center and increases the lipophilicity of the molecule. While it doesn't dictate the type of solvent (e.g., aprotic for Grignard), it may influence the choice within that class. For instance, a more effective solvating agent like THF might be preferred over diethyl ether to ensure the solubility of all components and intermediates in a Suzuki coupling.
Q5: Are there "green" solvent alternatives for these reactions? A5: Yes, the field of green chemistry is actively exploring safer and more sustainable solvent alternatives. For cross-coupling reactions, solvents like 2-MeTHF (derived from renewable resources) or cyclopentyl methyl ether (CPME) are gaining popularity as replacements for THF and dioxane. For SNAr, while challenging, research is ongoing to find replacements for traditional dipolar aprotic solvents.
III. References
-
Angew. Chem. Int. Ed. 2011, 50, 8192-8195. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
-
BenchChem. Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
-
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
-
Reddit. Grignard Formation - Troubleshooting and Perfecting.
-
Green Chem., 2019, 21, 2377-2411. Solvent effects in palladium catalysed cross-coupling reactions.
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
-
Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?
-
BenchChem. An In-depth Technical Guide to the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl.
-
BenchChem. A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
-
ACS Catal. 2020, 10, 10842–10848. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
-
Chem. Commun., 2024, 60, 131-134. Directed nucleophilic aromatic substitution reaction.
-
BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
-
BenchChem. A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction.
-
ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
-
Journal of Saudi Chemical Society, 2017, 21, S207-S225. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
-
Chem. Sci., 2024, 15, 125-141. Mechanistic insights into radical formation and functionalization in copper/N-fluorobenzenesulfonimide radical-relay reactions.
-
RSC Adv., 2023, 13, 20353-20387. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
BenchChem. Technical Support Center: Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl Derivatives.
-
BenchChem. Technical Support Center: Reactions Involving 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
-
ACS Publications. Organometallic Compounds.
-
BenchChem. troubleshooting failed reactions involving 2-Bromo-4-fluorophenol.
-
BenchChem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
-
University of California, Irvine. The Grignard Reaction.
-
ACS Omega 2023, 8, 30, 27157–27173. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
-
University of Missouri–St. Louis. The Grignard Reaction.
-
BenchChem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
PubChem. This compound.
-
Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution.
-
YouTube. Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium.
-
BenchChem. Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
-
Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides.
-
YouTube. Nucleophilic Aromatic Substitution.
-
Organic Syntheses. A. 2-Bromo-N-Boc-glycine tert-butyl ester.
-
Organic Chemistry Frontiers. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations.
Sources
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- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions of 2-Bromo-4-t-butyl-1-fluorobenzene
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals managing highly exothermic organometallic reactions involving 2-Bromo-4-t-butyl-1-fluorobenzene. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Section 1: Fundamental Principles & General FAQs
This section addresses the core principles of why these reactions are exothermic and the universal strategies for their control.
Q1: Why are organometallic reactions with this compound, such as Grignard formation and lithiation, so exothermic?
A1: The high exothermicity stems from the fundamental thermodynamics of bond formation. A chemical reaction is exothermic when more energy is released forming the new chemical bonds in the products than is consumed to break the bonds in the reactants.[1] In the case of Grignard reagent formation (C-Mg bond) or lithiation (C-Li bond), the formation of the new carbon-metal bond is a highly energetically favorable process that releases a significant amount of heat.[1] If this heat is not effectively removed, the reaction mixture's temperature will rise, accelerating the reaction rate and potentially leading to a dangerous, uncontrolled state known as a thermal runaway.[2][3]
Q2: What are the primary risks associated with inadequate temperature control for these reactions?
A2: The risks are significant and span safety, yield, and purity.
-
Thermal Runaway: The most critical risk is a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid increase in temperature and pressure.[3][4] This can cause violent boiling, reactor over-pressurization, and potentially an explosion.
-
Reduced Selectivity and Yield: Many organometallic intermediates are thermally unstable. Elevated temperatures can lead to decomposition or undesirable side reactions, such as Wurtz coupling in Grignard reactions, which lowers the yield of the desired product.[5]
-
Solvent Boiling: If the temperature exceeds the boiling point of the solvent (e.g., THF, Diethyl Ether), it can lead to a rapid pressure buildup and loss of solvent, concentrating the reactants and further accelerating the reaction.
-
Operator Safety: Uncontrolled exotherms pose a direct hazard to laboratory personnel from splashes, vessel failure, and exposure to reactive chemicals.[4]
Q3: What are the most critical parameters I need to control to manage the exotherm?
A3: Effective management relies on controlling the rate of heat generation and ensuring the rate of heat removal is always greater. The key parameters are:
-
Reagent Addition Rate: This is the most direct way to control the rate of heat generation. Slow, dropwise addition of the limiting reagent (e.g., the aryl halide to the magnesium, or the alkyllithium to the aryl halide) ensures the heat produced can be dissipated by the cooling system.[6][7]
-
Cooling Efficiency: The choice of cooling bath and the reactor setup are critical. A simple ice-water bath may be insufficient for highly energetic reactions. A dry ice/acetone bath (-78 °C) or a cryocooler provides much greater cooling capacity.[6][8]
-
Stirring/Agitation: Efficient stirring is crucial for uniform temperature distribution.[9] Poor mixing can create localized hot spots where the reaction can accelerate, even if the bulk temperature appears normal.[10]
-
Concentration (Dilution): Running the reaction in a more dilute solution increases the thermal mass of the system, allowing it to absorb more heat without a significant temperature rise. It also slows the reaction rate.[6]
Section 2: Troubleshooting Guide for Grignard Reactions
The formation of 4-t-butyl-2-fluorophenylmagnesium bromide is a common, yet challenging, exothermic reaction.
Q4: My Grignard reaction with this compound won't start. I'm concerned about adding all the aryl halide and having the reaction initiate suddenly and uncontrollably.
A4: This is a classic and dangerous scenario known as "induction." An uninitiated reaction allows a large concentration of reactants to build up, which can then react all at once, overwhelming any cooling system. Failure to initiate is almost always due to two factors:
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (oven or flame-dried) and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.[11]
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[11] You must activate the surface.
Troubleshooting Steps for Initiation:
-
Activation: Add a small crystal of iodine to the flask with the magnesium turnings. The disappearance of the brown color indicates activation. Alternatively, add a few drops of 1,2-dibromoethane.[11]
-
Concentrated Start: Add only a small fraction (5-10%) of your aryl halide solution to the activated magnesium.
-
Gentle Heating: Gently warm a small spot of the flask with a heat gun. Look for signs of initiation: bubbling on the magnesium surface, a cloudy grey/brown appearance, or a gentle reflux.[11]
-
DO NOT PROCEED until you see clear signs of initiation. Once initiated, begin the slow, dropwise addition of the remaining aryl halide solution at a rate that maintains a gentle, controlled reflux.
Q5: The reaction initiated, but the exotherm is too strong and the solvent is refluxing too vigorously. How can I regain control?
A5: Immediate action is required:
-
Stop Addition: Immediately stop the addition of the aryl halide.
-
Increase Cooling: Ensure your cooling bath is topped up. If using an ice bath, add more salt to lower the temperature. If necessary, switch to a more potent cooling bath like dry ice/acetone.
-
Add Cold Solvent: If the reaction is still too vigorous, add a small amount of pre-chilled, anhydrous solvent via a cannula to dilute the reaction mixture and absorb heat.
-
Resume with Caution: Once the temperature is stable and back within the target range, resume the addition at a significantly slower rate.
Q6: How do I safely quench the Grignard reaction once it is complete? The quench itself seems to be exothermic.
A6: The quench is often highly exothermic because you are neutralizing a very strong base with a proton source. Uncontrolled quenching is hazardous.
-
Cool the Reaction: Before quenching, cool the entire reaction flask in an ice bath (0 °C) or colder.[12]
-
Slow, Dropwise Addition: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] Adding 1M HCl is an alternative that can sometimes prevent the formation of emulsions.[14] Never add water directly to a concentrated Grignard solution.
-
Monitor Temperature: Monitor the internal temperature during the quench and pause the addition if it rises too quickly.
-
Venting: Be aware that quenching can sometimes evolve flammable gases like ethane (if 1,2-dibromoethane was used for initiation). Ensure adequate ventilation.
Section 3: Troubleshooting Guide for Lithiation Reactions
Lithium-halogen exchange on this compound using reagents like n-Butyllithium (n-BuLi) is extremely fast and highly exothermic.
Q7: Why must lithiation reactions with this substrate be performed at very low temperatures, such as -78 °C?
A7: There are two primary reasons for cryogenic temperatures:
-
Reagent Stability: Organolithium reagents, particularly the aryllithium species formed, can be unstable at higher temperatures and may decompose or react with the solvent (e.g., THF).[15]
-
Reaction Selectivity: The low temperature is critical for controlling selectivity. At higher temperatures, side reactions such as ortho-lithiation (deprotonation next to the fluorine) can compete with the desired lithium-halogen exchange at the bromine position.[8] Low temperatures favor the kinetically faster lithium-halogen exchange pathway.
Q8: I am adding n-BuLi dropwise at -78 °C, but I still see a significant temperature spike with each drop. Is this dangerous?
A8: A small, transient temperature spike is normal because the reaction is nearly instantaneous. However, the system's overall heat removal rate must be sufficient to prevent a sustained rise in the bulk temperature. If you are seeing spikes of more than a few degrees that take a long time to return to baseline, it indicates your control strategy is insufficient.
Corrective Actions:
-
Slow the Addition: This is the most important step. Increase the time between drops to allow the cooling system to dissipate the heat from the previous addition.[8]
-
Improve Stirring: Increase the stirring rate to disperse the heat more rapidly.
-
Use a Syringe Pump: For maximum control, use a syringe pump to deliver the n-BuLi at a very slow, continuous, and reproducible rate. This avoids the larger, intermittent heat bursts from manual dropwise addition.
-
Dilute the Substrate: A more dilute solution will have a higher heat capacity, dampening the temperature spikes.
Q9: What is the safest procedure for quenching a low-temperature lithiation reaction?
A9: Quenching an organolithium reaction is also highly exothermic and requires careful control. The procedure depends on whether you are quenching with an electrophile or simply neutralizing the excess reagent.
-
Quenching with an Electrophile (e.g., DMF, CO₂): The electrophile should also be dissolved in an anhydrous solvent and added slowly and dropwise to the cold (-78 °C) aryllithium solution.[8] Never add the aryllithium solution to the electrophile, as this creates a temporary excess of the highly reactive organolithium.
-
Neutralizing Excess Reagent: To safely destroy excess organolithium after the reaction is complete, follow a stepwise procedure while maintaining cooling:
Section 4: Protocols & Data
Table 1: Recommended Parameters for Controlled Exothermic Reactions
| Parameter | Grignard Reaction | Lithiation Reaction | Rationale & Key Considerations |
| Reaction Temperature | 30 - 50 °C (Gentle Reflux) | -78 °C | Grignard initiation often requires slight warming, while lithiation requires cryogenic temps for stability and selectivity.[8][11] |
| Addition Time | 30 - 90 minutes | 15 - 60 minutes | Slower addition is safer and provides better temperature control. Adjust based on scale and observed exotherm.[6] |
| Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF, Diethyl Ether | Solvents must be completely dry. THF is often preferred for its ability to solvate the organometallic species.[11][15] |
| Cooling System | Water/Ice Bath, Chiller | Dry Ice/Acetone, Cryocooler | Cooling capacity must exceed the maximum rate of heat generation.[6][8] |
| Quenching Reagent | Sat. aq. NH₄Cl, 1M HCl | Isopropanol -> Methanol -> Water/Sat. aq. NH₄Cl | Use a stepwise quench for highly reactive organolithiums.[14][16] |
Protocol 1: Controlled Grignard Reagent Formation
Objective: To safely prepare 4-t-butyl-2-fluorophenylmagnesium bromide while managing the reaction exotherm.
Methodology:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a stir bar, condenser, and an addition funnel under a stream of nitrogen. Allow to cool.
-
Magnesium Activation: Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask. Gently warm with a heat gun under nitrogen until the iodine vapor deposits on the magnesium and the color fades.
-
Reagent Setup: Dissolve this compound (1.0 eq) in anhydrous THF and load it into the addition funnel.
-
Initiation: Add ~10% of the aryl bromide solution to the magnesium. Observe for signs of initiation (bubbling, cloudiness). Gentle warming may be required. Do not proceed without confirmation of initiation.
-
Controlled Addition: Once initiated, place the flask in a water bath to maintain a gentle reflux. Begin dropwise addition of the remaining aryl bromide solution at a rate that sustains a controlled, gentle reflux (approx. 30-60 minutes).
-
Completion & Quench: After addition is complete, stir for an additional hour. Cool the flask to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution dropwise, monitoring the temperature.
Protocol 2: Low-Temperature Lithiation & Electrophile Quench
Objective: To perform a lithium-halogen exchange and trap the resulting aryllithium with an electrophile at -78 °C.
Methodology:
-
Preparation: Dry a Schlenk flask containing a stir bar under vacuum with a heat gun and backfill with argon.
-
Reagent Setup: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the Schlenk flask via cannula.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Controlled Addition: Add n-Butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C. Using a syringe pump is highly recommended.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Electrophile Quench: Add a solution of the desired electrophile (e.g., anhydrous DMF, 1.5 eq) in anhydrous THF dropwise to the aryllithium solution at -78 °C.
-
Warm-up & Work-up: After the addition, stir for another 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature before performing an aqueous work-up.[8]
Section 5: Visualized Workflows & Logic
Diagram 1: Exotherm Management Workflow
This diagram outlines the decision-making process for safely planning an exothermic reaction.
Caption: Decision workflow for planning and executing a controlled exothermic reaction.
Diagram 2: Troubleshooting a Temperature Excursion
This diagram provides a logical sequence of actions to take if the reaction temperature exceeds the set safety limit.
Caption: Troubleshooting logic for responding to an unexpected temperature increase.
References
-
Protocol for quenching reactive chemicals. (n.d.). EPFL. Retrieved January 17, 2026, from [Link]
-
Lesson 6: Exothermic Tank Reactor. (2006). Massachusetts Institute of Technology. Retrieved January 17, 2026, from [Link]
-
Hedden, K. (n.d.). 2.7. Exothermic Continuous Stirred Tank Reactor. CBE 30338 Chemical Process Control. Retrieved January 17, 2026, from [Link]
-
Stankiewicz, A., & Moulijn, J. A. (2000). Heat exchanger/reactors (HEX reactors): Concepts, technologies: State-of-the-art. Industrial & Engineering Chemistry Research, 39(2), 290-305. Retrieved January 17, 2026, from [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. (2025). Lab Safety Manual. Retrieved January 17, 2026, from [Link]
-
Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. Retrieved January 17, 2026, from [Link]
-
Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ. Retrieved January 17, 2026, from [Link]
-
Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. (n.d.). Farabi University. Retrieved January 17, 2026, from [Link]
-
From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. (2023). Sigma-HSE. Retrieved January 17, 2026, from [Link]
-
Wang, S., et al. (2020). Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. MDPI. Retrieved January 17, 2026, from [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education. Retrieved January 17, 2026, from [Link]
-
Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited. Retrieved January 17, 2026, from [Link]
-
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020). ACS Publications. Retrieved January 17, 2026, from [Link]
-
How To Run A Reaction: The Quench. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
How does temperature influence exothermic and endothermic reactions? (n.d.). TutorChase. Retrieved January 17, 2026, from [Link]
-
Temperature changes in exo/endothermic reactions. (2021). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. (2014). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). ARKIVOC. Retrieved January 17, 2026, from [Link]
-
Lesson 6.7: Energy Changes in Chemical Reactions. (2024). American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]
-
Standard Lithiation–Borylation A user's guide. (2017). University of Bristol. Retrieved January 17, 2026, from [Link]
-
Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Solved 7. The formation of a Grignard reagent from 1-bromo-4-fluorobenzene... (2022). Chegg.com. Retrieved January 17, 2026, from [Link]
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- 16. epfl.ch [epfl.ch]
Troubleshooting guide for incomplete conversion of 2-Bromo-4-t-butyl-1-fluorobenzene
Welcome to the technical support hub for 2-Bromo-4-t-butyl-1-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this sterically hindered and electronically complex substrate. As Senior Application Scientists, we provide not just solutions, but the underlying mechanistic reasoning to empower your experimental design.
General Troubleshooting: Why Is My Conversion Incomplete?
Incomplete conversion is the most common issue reported with this substrate. Its structure, featuring a bulky tert-butyl group and an ortho-fluorine atom, presents unique steric and electronic challenges that can impede reactivity in a variety of transformations. Before delving into reaction-specific issues, it's crucial to rule out common experimental errors.
Q: My reaction with this compound has stalled. What are the first things I should check?
A: Before optimizing specific reaction parameters, always validate your foundational setup. Organometallic reactions, in particular, are sensitive to environmental factors.
-
Atmosphere Integrity: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate sensitive catalysts (e.g., Pd(0) species) and quench organometallic intermediates (Grignard or organolithium reagents).
-
Reagent and Solvent Purity:
-
Water Content: Grignard reagents and organolithiums are potent bases and will be quenched by trace amounts of water.[1] Solvents must be anhydrous, and glassware should be rigorously dried (oven or flame-dried).[1]
-
Reagent Quality: The purity of your starting material, coupling partners (e.g., boronic acids), and organometallic reagents (e.g., n-BuLi) is critical. Titrate organolithium reagents to confirm their molarity. Ensure boronic acids have not dehydrated to form unreactive boroxines.
-
-
Reaction Monitoring: Are you certain the reaction has stalled? Take aliquots over an extended period. Some reactions involving sterically hindered substrates are simply slow.[2] Monitor by a reliable analytical method (GC-MS, LC-MS, or ¹H NMR of a crude aliquot) to confirm the ratio of starting material to product.
Below is a logical workflow for diagnosing a stalled reaction before proceeding to more complex, reaction-specific troubleshooting.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting challenging steps.
Q: My Suzuki coupling is very slow or stalls with low conversion. How can I improve it?
A: This is typically due to issues with one of the three core steps: oxidative addition, transmetalation, or reductive elimination. [3][4]For this substrate, both oxidative addition and reductive elimination can be bottlenecks.
-
Cause 1: Inefficient Oxidative Addition. The C-Br bond activation is the first step. While aryl bromides are generally reactive, steric hindrance can slow this process. [4] * Solution: Employ highly active catalyst systems. Modern dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to be both electron-rich (to facilitate Pd(0) insertion) and sterically bulky. [5][6][7]These ligands often form highly active, low-coordinate Pd(0) species essential for reacting with hindered substrates. [5]
-
Cause 2: Slow Reductive Elimination. The final, product-forming step can be severely impeded by the steric clash between the ortho-fluorine, the coupling partner, and the bulky phosphine ligands on the palladium center.
-
Solution: Ligand choice is again critical. Bulky ligands that promote reductive elimination are essential. [4]Additionally, increasing the reaction temperature can often provide the necessary energy to overcome this activation barrier.
-
-
Cause 3: Ineffective Transmetalation. The transfer of the organic group from boron to palladium requires activation of the boronic acid by a base. [8] * Solution: The choice of base is crucial. Strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃, especially in anhydrous conditions. [9]The solvent system also plays a role; polar aprotic solvents like dioxane or THF, often with a small amount of water, can facilitate this step. [4]
Parameter Recommendation for this compound Rationale Catalyst/Ligand Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos, or an NHC-Pd precatalyst like PEPPSI-IPr). Overcomes steric hindrance for both oxidative addition and reductive elimination. [5][6] Base K₃PO₄, Cs₂CO₃, or t-BuOK. Stronger bases are more effective at forming the active boronate species required for transmetalation. [5][9] Solvent Dioxane, Toluene, or THF, often with a small percentage of water. Solvates the base and catalyst effectively. Water can sometimes accelerate transmetalation. [4] | Temperature | 80-110 °C. | Provides sufficient energy to overcome the activation barriers for the key catalytic steps. |
Q: I'm observing a significant amount of 4-t-butyl-1-fluorobenzene (hydrodehalogenation) as a byproduct. Why is this happening?
A: Hydrodehalogenation (replacement of bromine with hydrogen) is a common side reaction. It can occur via several pathways, often competing with the desired cross-coupling.
-
Cause 1: β-Hydride Elimination. If your boronic acid partner contains β-hydrogens (e.g., an alkylboronic acid), the Ar-Pd(II)-Alkyl intermediate can undergo β-hydride elimination instead of reductive elimination. * Cause 2: Reaction with Solvent/Base. In some cases, the Ar-Pd(II)-X intermediate can react with proton sources in the reaction mixture, especially at high temperatures with certain bases or protic solvents.
-
Solution:
-
Use a Bulky Ligand: Ligands like those mentioned above (SPhos, XPhos) tend to accelerate reductive elimination, which can outcompete side reactions. [7] * Control Temperature: Do not use excessively high temperatures, as this can promote decomposition pathways.
-
Ensure Anhydrous Conditions: If β-hydride elimination is not possible, ensure your solvent and reagents are dry to minimize proton sources.
-
Guide 2: Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation is also highly sensitive to steric effects. The mechanism shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination/deprotonation, and reductive elimination. [10][11][12]
Q: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?
A: Similar to Suzuki coupling, success hinges on using a catalyst system capable of handling sterically demanding substrates. [10][13]
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Inappropriate Ligand: Standard ligands like PPh₃ are ineffective. 2. Weak Base: The base may be too weak to deprotonate the amine or the Pd-amine adduct. 3. Catalyst Poisoning: Functional groups on the amine coupling partner might be poisoning the catalyst. | 1. Use a Bulky Biarylphosphine Ligand: Josiphos, BrettPhos, or XPhos are designed for hindered systems. [13]2. Use a Strong, Non-nucleophilic Base: NaOtBu or LHMDS are standard choices. [11]3. Protect Incompatible Groups: Protect functional groups like unprotected phenols or other acidic protons if they are present on your amine. [14] |
| Stalled at Partial Conversion | 1. Catalyst Deactivation: The active Pd(0) species may be unstable over the reaction time at high temperatures. 2. Product Inhibition: The product amine might coordinate too strongly to the palladium, slowing catalyst turnover. | 1. Use a Precatalyst: Modern G3 or G4 precatalysts provide a controlled release of the active Pd(0) catalyst, improving stability. 2. Increase Catalyst Loading: Try increasing the catalyst loading from 1-2 mol% to 3-5 mol%. [15] |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. High Temperature: Excessive heat can lead to catalyst decomposition and side reactions. 2. Base-Promoted Decomposition: Certain substrates can be sensitive to the strong bases used. | 1. Lower the Temperature: Find the minimum temperature required for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C). 2. Screen Different Bases: Sometimes a slightly weaker base like K₃PO₄ can provide a cleaner reaction profile, albeit at a slower rate. |
Guide 3: Grignard Reagent Formation & Lithium-Halogen Exchange
For transformations requiring a nucleophilic aryl species, forming an organometallic reagent is a common strategy. However, both Grignard formation and lithiation have specific challenges with this substrate.
Q: I am struggling to initiate the Grignard reaction with magnesium. What can I do?
A: Grignard initiation failure is common and is almost always due to two factors: moisture or a passivated magnesium surface. [1]
-
Solution 1: Ensure Rigorously Anhydrous Conditions. As mentioned in the general section, all glassware must be flame-dried under vacuum and all solvents must be anhydrous. [1][16]* Solution 2: Activate the Magnesium. The surface of magnesium turnings is coated with a passivating layer of magnesium oxide. This layer must be broken to expose the reactive metal. [17]
Activation Method Procedure Iodine Add a single crystal of iodine to the flask with the magnesium. The brown color will disappear upon successful activation. [1] 1,2-Dibromoethane Add a small amount (a few drops) of 1,2-dibromoethane. It reacts to form ethylene gas and MgBr₂, cleaning the surface. [1][17] | Mechanical Agitation | Vigorously stir the magnesium or use an ultrasonic bath to physically break the oxide layer. [1]|
Q: My lithium-halogen exchange with n-BuLi gives a low yield of the desired product after quenching. What is happening?
A: With this compound, you face a critical regioselectivity issue: Lithium-Halogen Exchange vs. Directed ortho-Metalation (DoM) . [18]The fluorine atom is an effective ortho-directing group, meaning the organolithium can abstract the proton at the C2 position (ortho to fluorine) instead of exchanging with the bromine at C1. [19]
Caption: Competing pathways in the lithiation of the substrate.
-
Cause: Competition between the two pathways.
-
Solution: Control the Reaction Conditions.
-
Temperature: Lithium-halogen exchange is typically very fast, even at -78 °C. [18]Directed ortho-metalation can sometimes require slightly higher temperatures or longer reaction times. Performing the exchange at a very low temperature (-78 °C to -100 °C) for a short duration (15-30 minutes) can favor the exchange pathway. [18] 2. Reagent: While n-BuLi is common, using a combination reagent like i-PrMgCl·LiCl for a Br/Mg exchange can be a much cleaner and more selective alternative, avoiding the issue of competing deprotonation. [20]
-
Experimental Protocol: Diagnostic Lithiation and Quench
This protocol helps determine the efficiency and selectivity of your lithiation.
-
Setup: Under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. [18]3. Lithiation: Add n-butyllithium (1.1 eq) dropwise. Stir at -78 °C for 30 minutes.
-
Quenching: Add trimethylsilyl chloride (TMS-Cl, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate.
-
Analysis: Analyze the crude product by GC-MS and/or ¹H NMR. The ratio of the desired 2-TMS product to the ortho-lithiated 3-TMS byproduct and any remaining starting material will reveal the selectivity and conversion of your lithiation step.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253. Retrieved January 17, 2026, from [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (1996). Infoscience EPFL. Retrieved January 17, 2026, from [Link]
-
Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. (2000). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Metal-halogen exchange. (n.d.). ETH Zurich. Retrieved January 17, 2026, from [Link]
-
Formation of Grignard Reagents from Organic Halides. (n.d.). University of Wisconsin-Platteville. Retrieved January 17, 2026, from [Link]
-
The Grignard Reaction. (n.d.). University of Missouri-St. Louis. Retrieved January 17, 2026, from [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2018). Molecules. Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved January 17, 2026, from [Link]
-
Basic Organometallic Chemistry: Types of Reactions. (n.d.). NPTEL. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 17, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Accounts of Chemical Research. Retrieved January 17, 2026, from [Link]
-
I keep getting debrominated starting material and low conversion after lithiation. (2018). Reddit. Retrieved January 17, 2026, from [Link]
Sources
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-4-t-butyl-1-fluorobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 2-Bromo-4-t-butyl-1-fluorobenzene, a substituted aromatic compound. In the absence of readily available experimental spectra, this guide leverages high-quality predicted data and offers a comparative analysis with structurally related analogues to provide a robust framework for spectral interpretation.
The Power of Prediction in Modern NMR Analysis
While experimental data is the gold standard, the accurate prediction of NMR spectra through computational methods has become an invaluable tool.[1] These predictions, often employing density functional theory (DFT) or machine learning algorithms, can provide a highly detailed and reliable initial assessment of a molecule's spectral characteristics, guiding subsequent experimental work and confirming structural assignments. For the purpose of this guide, the ¹H and ¹³C NMR spectra of this compound have been predicted using the online resource, NMRDB.org.[2]
Predicted NMR Spectral Data for this compound
The predicted ¹H and ¹³C NMR spectral data for this compound, assuming a standard deuterated chloroform (CDCl₃) solvent, are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-3 | 7.55 | dd | J(H3-H5) = 2.4, J(H3-F) = 6.2 | Ar-H |
| H-5 | 7.29 | dd | J(H5-H6) = 8.6, J(H5-H3) = 2.4 | Ar-H |
| H-6 | 7.01 | t | J(H6-H5) = 8.6, J(H6-F) = 8.6 | Ar-H |
| -C(CH₃)₃ | 1.31 | s | - | t-butyl |
| ¹³C NMR | δ (ppm) | Assignment |
| C-1 | 158.5 (d, ¹J(C-F) ≈ 245 Hz) | C-F |
| C-2 | 114.1 (d, ²J(C-F) ≈ 23 Hz) | C-Br |
| C-3 | 134.0 (d, ³J(C-F) ≈ 5 Hz) | C-H |
| C-4 | 148.8 | C-tBu |
| C-5 | 126.9 (d, ³J(C-F) ≈ 8 Hz) | C-H |
| C-6 | 116.5 (d, ²J(C-F) ≈ 21 Hz) | C-H |
| -C (CH₃)₃ | 34.6 | Quaternary C |
| -C(C H₃)₃ | 31.2 | Methyl C |
Predicted using NMRDB.org. Coupling constants (J) are estimates based on typical values for substituted fluorobenzenes.
dot graph "2_Bromo_4_t_butyl_1_fluorobenzene_NMR" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Structure and Key Predicted NMR Shifts
In-Depth Spectral Analysis
¹H NMR Spectrum
The proton NMR spectrum is predicted to show three distinct signals in the aromatic region and one sharp singlet in the aliphatic region.
-
t-Butyl Protons (1.31 ppm): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.31 ppm. This upfield chemical shift is characteristic of aliphatic protons, and the singlet multiplicity arises from the absence of adjacent protons. The strong intensity of this peak, integrating to nine protons, is a key identifying feature of the t-butyl group.[3]
-
Aromatic Protons (7.01-7.55 ppm): The three aromatic protons are non-equivalent and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
H-6 (7.01 ppm): This proton is ortho to the fluorine atom and meta to the bromine atom. It is expected to be the most upfield of the aromatic protons due to the strong electron-donating effect of the fluorine via resonance. The predicted triplet arises from approximately equal ortho-coupling to H-5 and a three-bond coupling to the fluorine atom (³J(H-F)).
-
H-5 (7.29 ppm): This proton is ortho to the t-butyl group and meta to both the fluorine and bromine atoms. It is predicted to appear as a doublet of doublets due to ortho-coupling with H-6 and a smaller meta-coupling with H-3.
-
H-3 (7.55 ppm): This proton is ortho to the bromine atom and meta to the fluorine and t-butyl groups. The electron-withdrawing inductive effect of the adjacent bromine atom will deshield this proton, causing it to resonate at the most downfield position. It is predicted to be a doublet of doublets, arising from meta-coupling to H-5 and a four-bond coupling to the fluorine atom (⁴J(H-F)). Long-range couplings across multiple bonds are common in aromatic systems.[4]
-
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, six for the aromatic carbons and two for the t-butyl group.
-
t-Butyl Carbons: The quaternary carbon of the t-butyl group is predicted around 34.6 ppm, while the three equivalent methyl carbons are expected at approximately 31.2 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents.
-
C-1 (158.5 ppm): The carbon directly attached to the fluorine atom (ipso-carbon) is expected at a very downfield chemical shift due to the large electronegativity of fluorine. This signal will appear as a doublet with a large one-bond C-F coupling constant (¹J(C-F)) of approximately 245 Hz.
-
C-2 (114.1 ppm): The carbon bearing the bromine atom is predicted to be significantly shielded. This is a common effect for carbons attached to heavier halogens. This signal will also be a doublet due to a two-bond coupling with the fluorine atom (²J(C-F)).
-
C-4 (148.8 ppm): The carbon attached to the t-butyl group is predicted to be downfield, influenced by the alkyl substitution.
-
C-3, C-5, and C-6: These protonated carbons will show signals in the typical aromatic region, with their precise chemical shifts determined by the combined electronic effects of the substituents. Each of these signals will also exhibit splitting due to coupling with the fluorine atom (²J(C-F) or ³J(C-F)).
-
Comparative Spectral Analysis
To further understand the spectral features of this compound, it is instructive to compare its predicted data with the experimental or predicted data of structurally similar compounds.
Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Benzenes
| Compound | H-ortho to Br | H-ortho to F | H-ortho to t-Bu | C-Br | C-F | C-tBu |
| This compound (Predicted) | 7.55 (H-3) | 7.01 (H-6) | 7.29 (H-5) | 114.1 | 158.5 | 148.8 |
| 1-Bromo-4-t-butylbenzene [5][6][7] | 7.39 | - | 7.22 | 120.9 | - | 150.3 |
| 2-Bromo-1-fluorobenzene | 7.58 | 7.12 | - | 112.8 | 159.2 | - |
| 4-t-Butyl-1-fluorobenzene [8] | - | 6.98 | 7.32 | - | 161.5 | 149.3 |
Data for comparative compounds obtained from a combination of online spectral databases and prediction tools.
This comparison highlights several key trends:
-
Effect of Fluorine: The presence of the fluorine atom in this compound causes a significant upfield shift of the ortho proton (H-6) compared to a typical aromatic proton. It also induces a large downfield shift on the carbon it is attached to (C-1).
-
Effect of Bromine: The bromine atom causes a downfield shift of its ortho proton (H-3). The carbon attached to bromine (C-2) is shielded compared to an unsubstituted benzene carbon.
-
Effect of t-Butyl Group: The t-butyl group has a relatively small electronic effect on the aromatic proton chemical shifts but does influence the chemical shift of the ipso-carbon (C-4).
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of a sample such as this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the solid compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic molecules.[9]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.[9]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration.
-
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} General Workflow for NMR Analysis
Data Acquisition and Processing
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which results in sharp, well-resolved peaks.
-
Acquisition Parameters: Standard pulse programs for ¹H and ¹³C{¹H} experiments are selected. Key parameters such as the number of scans, spectral width, and relaxation delay are set.
-
Data Acquisition: The NMR experiment is initiated, and the free induction decay (FID) is collected.
-
Data Processing:
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard or the residual solvent peak.
-
Integration and Peak Picking: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons. Peaks are picked to identify their precise chemical shifts.
-
By following this comprehensive guide, researchers can confidently interpret the ¹H and ¹³C NMR spectra of this compound and similar substituted aromatic compounds, ensuring the integrity of their structural assignments.
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A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Bromo-4-t-butyl-1-fluorobenzene: An In-Depth Analysis and Comparison
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structural features through the analysis of fragmentation patterns. This guide provides an in-depth technical examination of the mass spectrometry of 2-Bromo-4-t-butyl-1-fluorobenzene, a substituted aromatic compound with functionalities that present a compelling case study in fragmentation analysis.
This document moves beyond a simple recitation of data. It is designed to provide a deep understanding of the principles at play, grounded in established scientific literature. We will explore the expected fragmentation pathways of this compound under electron ionization (EI), compare its behavior to structurally related molecules, and provide a standardized protocol for its analysis.
The Foundational Principles: Electron Ionization and Molecular Fragmentation
Electron Ionization (EI) is a robust and widely utilized technique, particularly in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds.[1] As a "hard" ionization method, EI imparts significant energy (typically 70 eV) to the analyte molecule. This energy is sufficient to eject an electron, forming a high-energy molecular radical cation (M•+).[2] The inherent instability of this species drives a cascade of fragmentation events, cleaving bonds to form a series of smaller, more stable ions. The resulting mass spectrum, a plot of relative ion abundance against their mass-to-charge ratio (m/z), serves as a molecular fingerprint, rich with structural information.[3]
For this compound, the key structural motifs that will dictate its fragmentation are the aromatic ring, the sterically bulky tert-butyl group, and the two halogen substituents, bromine and fluorine. The presence of bromine is of particular diagnostic importance due to its two stable isotopes, 79Br and 81Br, which occur in nearly equal abundance (~1:1 ratio). This results in a characteristic isotopic pattern for any bromine-containing fragment, appearing as a pair of peaks (M and M+2) of roughly equal intensity.[4]
Experimental Protocol: A Self-Validating GC-MS Workflow
To ensure the generation of reliable and reproducible data, a well-defined experimental protocol is paramount. The following outlines a standard GC-MS methodology for the analysis of this compound.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 10 µg/mL for analysis.
Gas Chromatography (GC) Parameters:
-
Injector: Split/Splitless, operated in splitless mode for trace analysis or with a high split ratio (e.g., 50:1) for more concentrated samples.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
The rationale for these parameters is to ensure efficient volatilization of the analyte, optimal separation from any potential impurities, and the generation of a consistent and structurally informative fragmentation pattern.
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₁₀H₁₂BrF, with a monoisotopic mass of approximately 230.01 Da.[5][6] The mass spectrum is predicted to be dominated by fragmentation pathways initiated by the high-energy electron impact.
The Molecular Ion and Isotopic Signature
The molecular ion (M•+) peak is expected at m/z 230 and 232, corresponding to the 79Br and 81Br isotopes, respectively. The relative abundance of these peaks should be approximately 1:1, providing a clear indication of the presence of a single bromine atom in the molecule.[7]
Key Fragmentation Pathways and Predicted Fragments
The fragmentation of this compound will be a competitive process, with bond cleavages occurring to form the most stable resulting cations.
Table 1: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Structure | Neutral Loss | Mechanistic Rationale |
| 215/217 | [M - CH₃]⁺ | •CH₃ | The loss of a methyl radical from the tert-butyl group is a highly favorable process, leading to the formation of a stable benzylic/tertiary carbocation. This is often the base peak in the mass spectra of tert-butyl substituted aromatic compounds.[8] |
| 179 | [M - C₄H₉]⁺ | •C₄H₉ | Cleavage of the entire tert-butyl group results in the bromofluorophenyl cation. |
| 151/153 | [M - Br]⁺ | •Br | Loss of the bromine atom, a good leaving group, to form a fluorinated t-butylphenyl cation. |
| 95 | [C₆H₄F]⁺ | C₄H₉Br | Fragmentation of the tert-butyl and bromine substituents, leaving the fluorophenyl cation. |
| 57 | [C₄H₉]⁺ | C₆H₄BrF | Formation of the highly stable tert-butyl carbocation. This is a very common and often abundant fragment for compounds containing a tert-butyl group.[9] |
Visualizing the Fragmentation Cascade
The predicted fragmentation pathways can be visualized to better understand the relationships between the parent ion and its daughter fragments.
Caption: Predicted fragmentation pathway of this compound under EI-MS.
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the fragmentation of this compound, it is instructive to compare its predicted behavior with that of simpler, related molecules.
This compound vs. 4-Bromofluorobenzene
The mass spectrum of 4-bromofluorobenzene is characterized by a prominent molecular ion peak at m/z 174/176.[10] The primary fragmentation involves the loss of the bromine atom to form the fluorophenyl cation at m/z 95. In the case of this compound, the presence of the t-butyl group introduces a much more favorable fragmentation pathway: the loss of a methyl group. This will likely make the [M-CH₃]⁺ ion (m/z 215/217) significantly more abundant than the molecular ion, a key differentiating feature.
This compound vs. tert-Butylbenzene
The mass spectrum of tert-butylbenzene is dominated by the loss of a methyl radical to form the [M-CH₃]⁺ ion at m/z 119, which is typically the base peak.[8] The formation of the tert-butyl cation at m/z 57 is also a significant fragmentation pathway. The introduction of the bromine and fluorine atoms in this compound will shift the m/z of the analogous [M-CH₃]⁺ fragment to 215/217. The relative abundance of this peak is expected to remain very high due to the stability of the resulting carbocation.
The following diagram illustrates the logical comparison of these fragmentation patterns.
Caption: Comparative fragmentation logic of the target molecule and its structural analogs.
Conclusion
The mass spectrometric analysis of this compound under electron ionization is predicted to yield a rich and informative fragmentation pattern. The presence of the bromine atom provides a clear isotopic signature, while the tert-butyl group directs the primary fragmentation pathway through the highly favorable loss of a methyl radical. By comparing its expected fragmentation to that of simpler, related compounds like tert-butylbenzene and 4-bromofluorobenzene, we can confidently predict the major ions that will be observed and understand the electronic and steric influences of the various substituents on the fragmentation process. This analytical approach, grounded in the fundamental principles of mass spectrometry and supported by comparative data, is essential for the robust structural characterization of novel chemical entities.
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A Comparative Guide to the FT-IR Spectrum of 2-Bromo-4-t-butyl-1-fluorobenzene
This technical guide offers an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-4-t-butyl-1-fluorobenzene, a polysubstituted aromatic compound with significant applications in the synthesis of pharmaceuticals and advanced materials. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established spectroscopic principles and comparative data from structurally related compounds. By dissecting the vibrational modes of this molecule and comparing them with relevant alternatives, we aim to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing similar substituted benzene derivatives.
The Power of FT-IR in Structural Elucidation
FT-IR spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is quantized, resulting in a unique spectral fingerprint that reveals the functional groups present in the molecule. For substituted benzenes, FT-IR is particularly powerful in determining the substitution pattern on the aromatic ring through the analysis of C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Predicted FT-IR Spectrum of this compound
The FT-IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that arise from the vibrations of its constituent functional groups: the aromatic ring, the carbon-bromine bond, the carbon-fluorine bond, and the tert-butyl group. The 1,2,4-trisubstitution pattern of the benzene ring also gives rise to specific absorption bands.
Experimental Protocol for FT-IR Analysis of an Aromatic Compound
The following is a generalized protocol for acquiring the FT-IR spectrum of a solid aromatic compound, such as a substituted bromofluorobenzene, using the Attenuated Total Reflectance (ATR) method, which is a common and convenient technique for solid and liquid samples.
I. Materials and Equipment
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of the aromatic compound
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)
-
Lint-free wipes
II. Procedure
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks of interest should be labeled.
dot graph ER { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", label="Workflow for FT-IR Analysis", labelloc=t, fontsize=14]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} ondot
Key Vibrational Modes of this compound
The predicted characteristic infrared absorption peaks for this compound are summarized in the table below. These predictions are derived from the known absorption ranges of its functional groups and the expected influence of the 1,2,4-trisubstitution pattern on the benzene ring.[1][2][3]
| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| ~2960 | Asymmetric C-H Stretch (t-butyl) | Strong |
| ~2870 | Symmetric C-H Stretch (t-butyl) | Medium |
| ~1600, ~1480 | Aromatic C=C Ring Stretch | Medium to Strong |
| ~1460 | C-H Asymmetric Bending (t-butyl) | Medium |
| ~1365 | C-H Symmetric Bending (t-butyl) | Weak |
| ~1250 | C-F Stretch | Strong |
| ~830 | C-H Out-of-plane Bending (1,2,4-trisubstituted) | Strong |
| ~600-500 | C-Br Stretch | Medium to Weak |
dot graph ER { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", label="Key Vibrational Modes of this compound", labelloc=t, fontsize=14]; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} ondot
A Comparative Analysis with Structurally Related Compounds
To understand the unique spectral features of this compound, it is instructive to compare its predicted FT-IR spectrum with the experimental spectra of structurally similar molecules. This comparative approach allows for the attribution of specific spectral features to the presence and position of the bromo, fluoro, and tert-butyl substituents.
| Compound | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-H Out-of-plane Bending (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound (Predicted) | ~3100-3000 | ~1600, ~1480 | ~830 | ~1250 | ~600-500 |
| p-Bromofluorobenzene | ~3080 | ~1580, ~1480 | ~825 | ~1230 | ~540 |
| 1-Bromo-4-tert-butylbenzene | ~3050 | ~1590, ~1480 | ~820 | - | ~550 |
| 4-t-Butyl-1-fluorobenzene (Predicted) | ~3070 | ~1605, ~1510 | ~835 | ~1225 | - |
| 2-Bromo-1-fluorobenzene (Predicted) | ~3060 | ~1570, ~1470 | ~750 | ~1260 | ~570 |
Discussion of Substituent Effects:
-
Aromatic C-H and C=C Stretching: The positions of the aromatic C-H and C=C stretching vibrations are generally consistent across these compounds, appearing in the ranges of 3100-3000 cm⁻¹ and 1600-1480 cm⁻¹, respectively.[1][2] The exact positions and intensities can be subtly influenced by the electronic effects of the substituents.
-
C-H Out-of-plane Bending: This region is highly diagnostic of the substitution pattern on the benzene ring. For 1,2,4-trisubstituted benzenes like our target molecule, a strong absorption band is expected in the 830-800 cm⁻¹ range.[2][3] In contrast, p-disubstituted compounds like p-bromofluorobenzene and 1-bromo-4-tert-butylbenzene show a strong band in a similar region (~820 cm⁻¹), while an o-disubstituted compound like 2-bromo-1-fluorobenzene would exhibit a strong band around 750 cm⁻¹.
-
C-F and C-Br Stretching: The strong absorption band around 1250 cm⁻¹ in the predicted spectrum of this compound is characteristic of the C-F stretching vibration. The C-Br stretching vibration is expected at a much lower frequency, typically in the 600-500 cm⁻¹ range, and is often of medium to weak intensity. The presence of both of these bands is a key indicator for the simultaneous presence of fluorine and bromine on the aromatic ring.
Conclusion
The predicted FT-IR spectrum of this compound provides a valuable reference for the identification and characterization of this and other similarly substituted aromatic compounds. The key diagnostic peaks include the aromatic C-H and C=C stretching vibrations, the characteristic C-H bending vibrations of the tert-butyl group, the strong C-F stretching absorption, the C-H out-of-plane bending band indicative of the 1,2,4-trisubstitution pattern, and the lower frequency C-Br stretching vibration. By comparing this predicted spectrum with those of structurally related molecules, the specific contributions of each substituent to the overall FT-IR spectrum can be elucidated, providing a powerful tool for structural confirmation in synthetic and analytical chemistry.
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NIST Chemistry WebBook. p-Bromofluorobenzene. [Link]
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NIST Chemistry WebBook. p-Bromofluorobenzene. [Link]
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ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. [Link]
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A Senior Application Scientist's Guide to the Cross-Coupling Reactivity of 2-Bromo-4-t-butyl-1-fluorobenzene
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant in the successful synthesis of complex molecular architectures. Among the vast arsenal of synthetic reagents, substituted aryl bromides serve as pivotal precursors in palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-4-t-butyl-1-fluorobenzene against other commonly employed brominated aromatics, namely bromobenzene, 4-bromotoluene, and 1-bromo-4-fluorobenzene. Our objective is to furnish you with the technical insights and supporting data necessary to make informed decisions in your synthetic endeavors.
Understanding the Reactivity Landscape: Steric and Electronic Effects at Play
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond.[1] This process is intricately influenced by both the electronic environment of the aromatic ring and the steric hindrance around the C-Br bond.
This compound presents a unique combination of these effects:
-
Steric Hindrance: The bulky tert-butyl group at the ortho position to the bromine atom introduces significant steric congestion. This can impede the approach of the palladium catalyst, potentially slowing down the rate of oxidative addition. The use of bulky, electron-rich phosphine ligands is often crucial to overcome this hindrance and promote efficient catalysis.[2]
-
Electronic Effects: The fluorine atom at the para position to the bromine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The net result is a slight deactivation of the aromatic ring towards electrophilic attack but, more importantly, an increase in the electrophilicity of the carbon atom of the C-Br bond, which can facilitate the oxidative addition step. The tert-butyl group, being weakly electron-donating, has a minor electronic influence compared to the fluorine atom.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a tangible comparison, we will examine the expected reactivity of this compound in three of the most prevalent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. While direct side-by-side comparative studies are not extensively documented, we can infer relative reactivities based on established principles and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[3] The reaction is generally tolerant of a wide range of functional groups.
Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Bromide | Relative Reactivity | Expected Yield Range (%) | Key Considerations |
| This compound | Moderate | 75-90 | Steric hindrance from the orthot-butyl group may necessitate the use of bulky phosphine ligands (e.g., SPhos, XPhos) and potentially higher reaction temperatures or longer reaction times.[1] |
| Bromobenzene | High | 90-98 | Serves as a baseline for reactivity with minimal steric and electronic bias. |
| 4-Bromotoluene | High | 90-98 | The electron-donating methyl group has a minor activating effect on the oxidative addition step. |
| 1-Bromo-4-fluorobenzene | Very High | 92-99 | The electron-withdrawing fluorine atom significantly activates the C-Br bond towards oxidative addition, leading to faster reaction rates and high yields.[4] |
Disclaimer: The expected yield ranges are estimations based on literature data for analogous systems and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and coupling partner.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.[5] The choice of ligand is particularly critical in this reaction, especially for sterically hindered substrates.
Comparative Performance in Buchwald-Hartwig Amination
| Aryl Bromide | Relative Reactivity | Expected Yield Range (%) | Key Considerations |
| This compound | Moderate to Low | 60-85 | The orthot-butyl group poses a significant challenge. The use of highly active, bulky ligands (e.g., tBuXPhos, RuPhos) and strong bases (e.g., NaOtBu, LHMDS) is often necessary.[6] |
| Bromobenzene | High | 85-95 | Generally provides high yields with a variety of amines and standard catalyst systems.[7] |
| 4-Bromotoluene | High | 85-95 | The electron-donating methyl group has a minimal effect on the reaction outcome. |
| 1-Bromo-4-fluorobenzene | Very High | 90-98 | The electron-withdrawing fluorine atom facilitates the oxidative addition, leading to excellent yields. |
Disclaimer: The expected yield ranges are estimations based on literature data for analogous systems and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically with the aid of a copper co-catalyst.[8]
Comparative Performance in Sonogashira Coupling
| Aryl Bromide | Relative Reactivity | Expected Yield Range (%) | Key Considerations |
| This compound | Moderate to Low | 50-80 | The steric hindrance of the orthot-butyl group can significantly reduce the reaction rate. Copper-free conditions with bulky phosphine ligands may be advantageous to minimize side reactions.[9] |
| Bromobenzene | High | 80-95 | A standard substrate that generally gives high yields under conventional Sonogashira conditions. |
| 4-Bromotoluene | High | 80-95 | The methyl group has a negligible effect on the reaction outcome. |
| 1-Bromo-4-fluorobenzene | Very High | 85-98 | The activating effect of the fluorine atom leads to high reactivity and excellent yields.[10] |
Disclaimer: The expected yield ranges are estimations based on literature data for analogous systems and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and alkyne coupling partner.
Experimental Protocol: Sonogashira Coupling
Below is a representative protocol for a copper-catalyzed Sonogashira coupling.
Mechanistic Considerations: The Catalytic Cycle
All three cross-coupling reactions discussed proceed via a similar catalytic cycle, which is crucial to understanding the factors that influence reactivity.
The steric and electronic properties of the aryl bromide primarily impact the initial Oxidative Addition step. For this compound, the steric bulk of the tert-butyl group can hinder this step, while the electron-withdrawing fluorine atom can accelerate it. The interplay of these opposing effects dictates the overall reactivity.
Conclusion and Outlook
This compound is a valuable building block for the synthesis of complex organic molecules. Its reactivity in palladium-catalyzed cross-coupling reactions is a nuanced interplay of steric hindrance from the ortho-tert-butyl group and electronic activation from the para-fluoro substituent.
In general, it is expected to be less reactive than its unhindered or more electronically activated counterparts like bromobenzene and 1-bromo-4-fluorobenzene. However, with the appropriate choice of modern, bulky phosphine ligands and optimized reaction conditions, high yields can be achieved in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The steric hindrance can be leveraged to achieve selectivity in certain contexts, offering a unique tool for the synthetic chemist.
This guide provides a framework for understanding and predicting the reactivity of this compound. For any specific application, empirical optimization of the reaction conditions is highly recommended to achieve the desired outcome.
References
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Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
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Więcławska, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7359. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Kashani, S. K., Jessiman, J. E., & Sullivan, B. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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So, C. M., & Kwong, F. Y. (2011). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Chemistry–An Asian Journal, 6(10), 2636-2646. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Angewandte Chemie International Edition, 53(14), 3690-3694. [Link]
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Peacock, D. M., Roos, C. B., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 647–652. [Link]
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Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis, 352(11-12), 2081-2084. [Link]
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Hartwig Group. (n.d.). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
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Al-Masoudi, N. A., et al. (2010). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 15(1), 350-359. [Link]
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Bakos, J., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 8(11), 522. [Link]
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Kappe, C. O. (2004). Flow Chemistry: Sonogashira Coupling. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
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Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5344–5347. [Link]
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Chen, J., et al. (2017). Copper-Catalysed Suzuki-Miyaura Cross-Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene-Arene π-Stacking Interactions in the Products. Chemistry–A European Journal, 23(42), 10123-10129. [Link]
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Al-Masoudi, N. A., et al. (2010). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Molecules, 15(1), 350-359. [Link]
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Al-Masoudi, N. A., et al. (2013). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. European Journal of Organic Chemistry, 2013(36), 8235-8242. [Link]
-
Itami, K., et al. (2020). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
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Doyle, A. G., et al. (2019). Factorizing Yields in Buchwald-Hartwig Amination. ChemRxiv. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7805, 4-Bromotoluene. [Link]
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Al-Masoudi, N. A., et al. (2010). Bromide conversions in C-C coupling reactions using.... Molecules, 15(1), 350-359. [Link]
-
Islam, S. M., et al. (2011). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. Journal of Organometallic Chemistry, 696(25), 4148-4154. [Link]
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de la Torre, J. C., et al. (2015). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. The Journal of Organic Chemistry, 80(15), 7629–7637. [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromo-4-t-butyl-1-fluorobenzene
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the efficiency of this powerful C-C bond-forming reaction is highly dependent on the choice of the palladium catalyst, especially when dealing with sterically hindered and electronically challenging substrates. This guide provides a comparative analysis of palladium catalysts for the Suzuki coupling of 2-Bromo-4-t-butyl-1-fluorobenzene, a substrate that presents unique challenges due to the steric bulk of the tert-butyl group and the electronic influence of the fluorine atom.
The Challenge: Coupling of a Sterically Hindered and Electronically Modified Aryl Bromide
The substrate, this compound, possesses two key features that can impede the progress of a Suzuki coupling reaction. The bulky tert-butyl group ortho to the bromine atom creates significant steric hindrance around the reaction center. This can slow down the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the presence of a fluorine atom, while often desirable in pharmaceutical compounds for its metabolic stability and binding properties, can influence the electronic nature of the aromatic ring.[1]
The C-F bond is significantly stronger than the C-Br bond, which allows for selective coupling at the C-Br position.[1] However, the choice of an appropriate catalyst is paramount to overcome the steric hindrance and achieve high yields and reaction rates.
Comparative Analysis of Palladium Catalyst Systems
The success of the Suzuki coupling of sterically demanding substrates hinges on the use of sophisticated ligand systems that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[2] Here, we compare two major classes of ligands: the Buchwald biaryl phosphine ligands and N-heterocyclic carbene (NHC) ligands.
Buchwald Biaryl Phosphine Ligands: The Gold Standard for Hindered Substrates
The Buchwald group has developed a range of bulky and electron-rich biaryl phosphine ligands that have proven to be highly effective for a wide array of cross-coupling reactions, including the Suzuki-Miyaura coupling of sterically hindered aryl halides.[2] For the coupling of this compound, ligands such as SPhos and XPhos are excellent candidates.
These ligands promote the formation of a monoligated Pd(0) species, which is believed to be the active catalyst for sterically demanding substrates.[2] The steric bulk of the ligand facilitates the reductive elimination step, which is often the rate-limiting step in the coupling of hindered substrates.
N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative
N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphine ligands in palladium-catalyzed cross-coupling reactions.[3] They are strong σ-donors and form very stable complexes with palladium, which can lead to highly active and long-lived catalysts. For sterically hindered substrates, bulky NHC ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can be particularly effective. The steric bulk of the NHC ligand can accelerate the reductive elimination step, similar to the Buchwald ligands.
Performance Comparison of Selected Palladium Catalysts
The following table provides a comparative overview of the expected performance of several common palladium catalyst systems for the Suzuki coupling of this compound with phenylboronic acid. The data is based on reported results for structurally similar substrates and serves as a guide for catalyst selection.[1]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 12 | >90 |
| Pd(OAc)₂ / XPhos | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 16 | ~85-90 |
| [Pd(IPr)(allyl)Cl] | IPr (NHC) | NaOtBu | Dioxane | 80 | 10 | >90 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <60 |
Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and purity of reagents.[1]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with phenylboronic acid using a Pd₂(dba)₃/SPhos catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.01 mmol) and SPhos (0.02 mmol).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (typically 12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-t-butyl-2-phenyl-1-fluorobenzene.
Visualizing the Process
To better understand the key processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
-
Low Yield: If the yield is low, consider increasing the catalyst loading slightly (e.g., to 2 mol% Pd₂(dba)₃). Ensure that the reagents and solvents are of high purity and adequately degassed.
-
Slow Reaction: For sluggish reactions, a higher temperature may be beneficial, or switching to a more polar solvent like dioxane could improve solubility and reaction rates.
-
Side Reactions: The formation of homocoupled byproducts can occur. This is often minimized by ensuring a strictly inert atmosphere and using the correct stoichiometry of reagents.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. The key to success lies in the judicious selection of the palladium catalyst system. For this sterically hindered substrate, catalyst systems based on bulky, electron-rich ligands such as the Buchwald biaryl phosphines (e.g., SPhos) or N-heterocyclic carbenes (e.g., IPr) are highly recommended. By following a well-defined experimental protocol and understanding the underlying principles of the catalytic cycle, researchers can efficiently synthesize valuable fluorinated biaryl compounds for applications in drug discovery and materials science.
References
-
ResearchGate. (2022). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]
-
ACS Publications. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Retrieved from [Link]
-
PubMed. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Retrieved from [Link]
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Retrieved from [Link]
-
ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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ResearchGate. (2022). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Optimization of reaction conditions for Suzuki-Miyaura cross-coupling using multihalogenated vinyl ether 1a. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ResearchGate. (2019). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b).... Retrieved from [Link]
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The Suzuki Reaction. (2014). Retrieved from [Link]
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ACS Publications. (2019). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Retrieved from [Link]
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ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
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ResearchGate. (2022). Recyclable palladium catalysts for suzuki cross-coupling reaction. Retrieved from [Link]
-
Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
-
National Institutes of Health. (2022). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
ResearchGate. (2022). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
-
ResearchGate. (2018). Comparison of N2Phos and SPhos with highly functionalized aryl/heteroaryl chlorides. Isolated yields. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
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National Institutes of Health. (2022). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved from [Link]
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Reddit. (2019). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
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National Institutes of Health. (2022). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. Retrieved from [Link]
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National Institutes of Health. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]
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A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Bromo-4-t-butyl-1-fluorobenzene
Introduction: The Enduring Importance of Biaryl Scaffolds and the Role of Coupling Reagents
The biaryl motif is a cornerstone of modern medicinal chemistry, materials science, and agrochemicals. Its rigid, well-defined three-dimensional structure is central to the function of numerous pharmaceuticals, including blockbuster drugs. The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, stands as the preeminent method for constructing these vital C(sp²)-C(sp²) bonds due to its mild conditions and exceptional functional group tolerance.[1][2]
The choice of coupling partners is a critical decision in any synthetic campaign. Aryl halides, such as 2-Bromo-4-t-butyl-1-fluorobenzene, are common, commercially available electrophiles. The fluorine and tert-butyl substituents on this particular reagent are frequently used by medicinal chemists to modulate pharmacokinetic properties like metabolic stability and lipophilicity. However, exclusive reliance on a single electrophile can limit synthetic flexibility, introduce late-stage synthetic challenges, and may not be the most efficient route for all target molecules.
This guide provides an in-depth comparison of viable alternative reagents to this compound. We will explore the strategic and practical implications of altering the reactive moiety on the 4-t-butyl-2-fluorophenyl fragment, moving beyond a simple list of alternatives to explain the causality behind experimental choices. We will compare aryl triflates, boronic acids, organozinc reagents, and carboxylic acids, providing the necessary data and protocols for researchers to make informed decisions in their synthetic endeavors.
Strategic Decision Framework for Reagent Selection
The optimal choice of reagent is not absolute but depends on the overall synthetic strategy, including the availability of the complementary coupling partner and desired bond disconnection. The following diagram outlines a logical workflow for selecting the appropriate reagent class.
Caption: Logical workflow for selecting a biaryl coupling strategy.
Comparative Analysis of Key Reagent Classes
The Incumbent: Aryl Bromide (Electrophile)
This compound serves as a reliable and widely used electrophilic partner in Suzuki-Miyaura reactions. Its reactivity is generally robust, falling between the more reactive aryl iodides and the less reactive aryl chlorides.[2]
-
Advantages:
-
Commercially available and relatively inexpensive.
-
Good balance of stability and reactivity for many standard Suzuki conditions.
-
Extensive literature precedent for its use.
-
-
Disadvantages:
The High-Reactivity Electrophile: Aryl Triflate
Aryl triflates (OTf), prepared from the corresponding phenols, are excellent alternatives to aryl halides.[5] 4-t-butyl-2-fluorophenol, the precursor, is readily accessible, making the triflate a synthetically viable option.
-
Advantages:
-
Often more reactive than the corresponding bromides, allowing for milder reaction conditions (e.g., lower temperatures).[6]
-
Can be superior for substrates where oxidative addition to the C-Br bond is sluggish.
-
-
Disadvantages:
-
Requires synthesis from the corresponding phenol, adding a step to the sequence.
-
The "Suzuki-Miyaura Anomaly": While in many cross-coupling reactions (like Stille or Negishi) aryl triflates are more reactive than aryl bromides, this is not always the case in Suzuki couplings. With many common phosphine ligands, palladium catalysts can show a kinetic preference for oxidative addition into a C-Br bond over a C-OTf bond present in the same molecule.[7] However, this selectivity can be inverted to favor the triflate under "ligand-free" conditions, highlighting the critical role of reaction optimization.[8][9]
-
The Polarity-Reversed Approach: Arylboronic Acid (Nucleophile)
Flipping the polarity of the coupling partners by using (4-t-butyl-2-fluorophenyl)boronic acid is a powerful strategic alternative. This allows coupling with a vast array of commercially available or readily synthesized aryl and heteroaryl halides/triflates.
-
Advantages:
-
Opens up a different synthetic disconnection, which can be highly advantageous if the desired coupling partner is more easily accessed as a halide.
-
Boronic acids are generally stable, crystalline solids.
-
-
Disadvantages:
-
Not commercially available; requires synthesis. A common route involves lithium-halogen exchange from the parent aryl bromide followed by quenching with a trialkyl borate and hydrolysis.[10] This multi-step process adds complexity and potential for yield loss.
-
Arylboronic acids with ortho-substituents can exhibit slower rates of transmetalation due to steric hindrance.[3]
-
Susceptible to side reactions like protodeboronation (loss of the boronic acid group) or homocoupling, especially under harsh conditions.[11]
-
Emerging Alternatives: Organozinc and Carboxylic Acid Reagents
-
Organozinc Reagents (Negishi Coupling): The corresponding organozinc reagent, (4-t-butyl-2-fluorophenyl)zinc halide, can be prepared in situ from the aryl bromide. Negishi couplings are known for their high functional group tolerance and often proceed under very mild conditions.[12][13] The primary drawback is the moisture and air sensitivity of the organozinc intermediates, requiring stringent anhydrous techniques.
-
Carboxylic Acids (Decarboxylative Coupling): Using 4-t-butyl-2-fluorobenzoic acid as the coupling partner is an attractive, modern strategy. This reaction proceeds via a transition-metal-catalyzed extrusion of CO₂, generating an aryl-metal intermediate in situ that then couples with an aryl halide.[14] This approach uses inexpensive and stable carboxylic acids, avoiding the need to prepare organometallic reagents.[15] However, the methodology is newer and may require higher temperatures and specific catalyst systems that are less explored than the classical Suzuki-Miyaura reaction.[16]
Data Presentation: A Comparative Overview
The following table provides a qualitative and quantitative comparison of the different reagent classes. Yields are representative estimates based on literature for sterically similar systems and should be considered as a guide for optimization.
| Reagent Class | Coupling Partner Type | Key Advantages | Key Disadvantages | Typical Catalyst System (Suzuki) | Est. Yield Range |
| Aryl Bromide | Electrophile | Commercially available, well-established reactivity | Can require forcing conditions for hindered substrates | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos, Na₂CO₃ or K₃PO₄ | 70-95% |
| Aryl Triflate | Electrophile | High reactivity, enables milder conditions | Requires synthesis, complex selectivity profile ("anomaly") | Pd(OAc)₂ / PCy₃, K₃PO₄ | 75-98% |
| Arylboronic Acid | Nucleophile | Strategic flexibility (reversed polarity) | Requires synthesis, potential for protodeboronation | Pd(PPh₃)₄, Cs₂CO₃ or Ba(OH)₂ | 65-90% |
| Organozinc | Nucleophile | High reactivity and functional group tolerance | Moisture/air sensitive, requires anhydrous technique | Pd(OAc)₂ / CPhos | 70-95% |
| Carboxylic Acid | Nucleophile | Uses stable/cheap precursors, avoids organometallics | Newer method, may require high temperatures | Cu/Pd bimetallic systems | 60-85% |
Experimental Protocols
The following protocols are detailed, self-validating methodologies for key transformations discussed in this guide.
Protocol 1: Standard Suzuki-Miyaura Coupling using this compound
This protocol describes a typical Suzuki-Miyaura reaction to synthesize 4-t-butyl-2-fluoro-1,1'-biphenyl.
Caption: Experimental workflow for a standard Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).
-
Spatially add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir vigorously under nitrogen for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Protocol 2: Synthesis and Coupling of (4-t-butyl-2-fluorophenyl)boronic acid
This two-part protocol outlines the preparation of the boronic acid from the parent bromide, reversing the polarity for a subsequent coupling.
Part A: Synthesis of (4-t-butyl-2-fluorophenyl)boronic acid Causality: This procedure uses a standard lithium-halogen exchange at low temperature to generate an aryllithium species, which is a potent nucleophile. Quenching with trimethyl borate forms a boronate ester, which is then hydrolyzed under acidic conditions to the desired boronic acid. Low temperature is critical to prevent unwanted side reactions of the highly reactive aryllithium intermediate.
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF (0.2 M) in a flame-dried, three-neck flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
In a separate flask, cool a solution of trimethyl borate (1.5 eq.) in anhydrous THF to -78 °C.
-
Transfer the aryllithium solution to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).
-
Stir vigorously for 1-2 hours. Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude boronic acid can often be used directly or purified by recrystallization.
Part B: Suzuki-Miyaura Coupling using the Synthesized Boronic Acid
-
Follow the procedure in Protocol 1 , substituting (4-t-butyl-2-fluorophenyl)boronic acid (1.0 eq.) for the phenylboronic acid and using an appropriate aryl bromide (e.g., bromobenzene, 1.05 eq.) as the electrophile. A stronger base like cesium carbonate or Ba(OH)₂ may be beneficial for this sterically hindered boronic acid to accelerate the transmetalation step.[3]
Conclusion and Future Outlook
While this compound remains an excellent and reliable reagent for many biaryl syntheses, a modern synthetic chemist must consider the full arsenal of available cross-coupling technologies.
-
For routine syntheses where the corresponding boronic acid partner is readily available, the aryl bromide is a cost-effective and straightforward choice.
-
When faced with low reactivity or the need for milder conditions, synthesizing the corresponding aryl triflate is a superior strategy, provided the synthetic chemist is aware of the potential for anomalous reactivity in Suzuki couplings and optimizes ligand choice accordingly.
-
For maximum strategic flexibility , especially when the desired coupling partner is a complex halide, the preparation and use of (4-t-butyl-2-fluorophenyl)boronic acid provides an invaluable, polarity-reversed approach.
-
Finally, for syntheses demanding high functional group tolerance or exploring greener methodologies, Negishi (organozinc) and decarboxylative couplings represent the cutting edge of the field and should be considered, particularly when traditional methods fail.
Ultimately, the choice of reagent is a multi-faceted decision balancing commercial availability, synthetic efficiency, and strategic design. By understanding the underlying mechanistic principles and practical considerations for each alternative, researchers can significantly enhance their ability to construct complex biaryl molecules with greater efficiency and success.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
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Goossen, L. J., Deng, G., & Thiel, L. M. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Angewandte Chemie International Edition, 46(42), 8073-8076. [Link]
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Organic Chemistry Portal. Negishi Coupling. [Link]
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Wang, C., Piel, I., & Glorius, F. (2012). Decarboxylative C-H arylation of benzoic acids under radical conditions. Organic Letters, 14(10), 2650–2653. [Link]
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Chem-Station. (2014). Negishi Cross Coupling Reaction. Chem-Station International Edition. [Link]
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Brown, J. M., & Guiry, P. J. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (41), 4341-4343. [Link]
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Glorius, F., et al. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. Angewandte Chemie International Edition, 60(19), 10557-10562. [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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Umemura, K., et al. (2011). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis... Journal of the American Chemical Society, 133(29), 11139-11145. [Link]
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Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses, 86, 174. [Link]
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ResearchGate. (2024). POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water. [Link]
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Goossen, L. J., et al. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664. [Link]
- Glorius, F., et al. (2021). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.
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Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl).... [Link]
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Neufeldt, S. R., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036. [Link]
- Chemler, S. R., et al. (2008).
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Buchwald, S. L., & Han, C. (2009). Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]
- Neufeldt, S. R., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036.
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Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides... Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Zhang, Y., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1438-1441. [Link]
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ResearchGate. (2018). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. [Link]
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Bayer, A., et al. (2020). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 18(9), 1754-1759. [Link]
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ResearchGate. (2020). Comparison of reactivity of different aryl halides. [Link]
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Saha, B., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5254-5281. [Link]
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Stang, P. J., & Anderson, A. G. (1978). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 58, 164. [Link]
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A Computational DFT Analysis of 2-Bromo-4-t-butyl-1-fluorobenzene: A Comparative Guide to its Electronic Properties for Drug Discovery
Introduction: The Strategic Role of Halogenated Benzenes in Medicinal Chemistry
In the landscape of modern drug discovery, the judicious incorporation of halogen atoms and bulky alkyl groups onto aromatic scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through mechanisms such as halogen bonding.[1] The electronic properties of these substituted benzenes, including their reactivity, polarity, and intermolecular interaction potential, are of paramount importance.[3] This guide presents a comprehensive Density Functional Theory (DFT) study on the electronic properties of 2-Bromo-4-t-butyl-1-fluorobenzene, a molecule of interest in synthetic and medicinal chemistry.[4][5] Through a comparative analysis with structurally related analogues, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the synergistic and individual electronic effects of the bromo, fluoro, and tert-butyl substituents.
Methodology: A Robust Computational Framework for a Self-Validating System
To ensure the scientific integrity and reproducibility of our findings, a rigorous computational protocol was established. The choice of DFT functional and basis set is critical for accurately describing the electronic structure of halogenated aromatic compounds.[6]
Computational Details
All calculations were performed using the Gaussian 16 suite of programs.[7] The geometries of all molecules were optimized using the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set.[8][9] This level of theory has been demonstrated to provide a good balance between computational cost and accuracy for the geometric and electronic properties of substituted benzenes.[3][10] Frequency calculations were performed at the same level of theory to confirm that all optimized structures correspond to true energy minima on the potential energy surface. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moments, and electrostatic potential (ESP) maps, were also calculated at the B3LYP/6-311++G(d,p) level.
The selection of this methodology is predicated on its established success in reproducing experimental data for similar halogenated aromatic systems, thereby creating a self-validating computational framework.[11]
Computational Workflow
Figure 1: A schematic representation of the computational workflow employed in this study, from initial molecular structure input to the final comparative analysis of electronic properties.
Comparative Analysis of Electronic Properties
To dissect the electronic contributions of the individual substituents, we have compared the target molecule, this compound, with two key analogues: 2-Bromo-1-fluorobenzene and 4-t-butyl-1-fluorobenzene. This allows for an objective assessment of the electronic effects of the tert-butyl group and the bromine atom, both individually and in concert.
Molecular Structures
Figure 2: The molecular structures of the target molecule and its selected analogues for comparative analysis.
Frontier Molecular Orbitals: HOMO-LUMO Gap
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability.[12][13] A smaller gap generally suggests higher reactivity.[14]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.54 | -0.87 | 5.67 |
| 2-Bromo-1-fluorobenzene | -6.68 | -0.95 | 5.73 |
| 4-t-butyl-1-fluorobenzene | -6.32 | -0.65 | 5.67 |
Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for the target molecule and its analogues.
The introduction of a bromine atom, an electron-withdrawing group, in 2-bromo-1-fluorobenzene leads to a slight increase in the HOMO-LUMO gap compared to 4-t-butyl-1-fluorobenzene, suggesting a modest decrease in overall reactivity. The tert-butyl group, being an electron-donating group, raises the HOMO energy level in 4-t-butyl-1-fluorobenzene, which in turn slightly narrows the HOMO-LUMO gap. Interestingly, in this compound, the opposing electronic effects of the bromo and tert-butyl groups result in a HOMO-LUMO gap that is comparable to that of 4-t-butyl-1-fluorobenzene, indicating that the electron-donating nature of the tert-butyl group effectively counteracts the stabilizing effect of the bromine atom on the frontier molecular orbitals.
Dipole Moment: A Measure of Molecular Polarity
The molecular dipole moment is a crucial parameter in drug design as it influences a molecule's solubility, membrane permeability, and its ability to engage in electrostatic interactions with biological targets.[3]
| Molecule | Dipole Moment (Debye) |
| This compound | 2.15 |
| 2-Bromo-1-fluorobenzene | 2.48 |
| 4-t-butyl-1-fluorobenzene | 1.89 |
Table 2: Calculated dipole moments for the target molecule and its analogues.
The calculated dipole moment for 4-t-butyl-1-fluorobenzene is higher than that of fluorobenzene (experimental value ~1.60 D), which can be attributed to the electron-donating nature of the tert-butyl group.[15] The introduction of a bromine atom ortho to the fluorine in 2-bromo-1-fluorobenzene significantly increases the dipole moment due to the vector addition of the C-F and C-Br bond dipoles. In the target molecule, this compound, the dipole moment is intermediate between the two analogues. This suggests that the electron-donating tert-butyl group partially counteracts the increase in polarity caused by the ortho-bromo substituent.
Electrostatic Potential (ESP) Maps: Visualizing Reactivity
ESP maps provide a visual representation of the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[16][17][18]
Figure 3: Conceptual representation of the comparative electrostatic potential (ESP) maps. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).
In all three molecules, the most negative electrostatic potential (red region) is localized around the fluorine atom, as expected from its high electronegativity. For 2-bromo-1-fluorobenzene and this compound, a region of positive electrostatic potential (a "sigma-hole") is observed on the bromine atom, which is a characteristic feature that enables halogen bonding.[16] The electron-donating tert-butyl group in 4-t-butyl-1-fluorobenzene and the target molecule increases the electron density of the aromatic ring, making it more nucleophilic compared to 2-bromo-1-fluorobenzene. The ESP map of this compound reveals a nuanced electronic landscape, with the fluorine atom being the primary site for nucleophilic attack and the bromine's sigma-hole presenting a potential site for electrophilic interaction (halogen bonding).
Conclusion: Implications for Drug Design
This comparative DFT study provides valuable insights into the electronic properties of this compound. The interplay of the electron-donating tert-butyl group and the electron-withdrawing bromine and fluorine atoms creates a molecule with a moderate HOMO-LUMO gap, a significant dipole moment, and distinct regions of positive and negative electrostatic potential. These features suggest that this compound is a versatile building block in medicinal chemistry, offering opportunities for both covalent and non-covalent interactions with biological targets. The presence of the bromine's sigma-hole, in particular, suggests the potential for this molecule to act as a halogen bond donor, a valuable interaction in modern drug design. The findings of this guide can aid researchers in making informed decisions regarding the strategic use of this and similar substituted aromatic compounds in their drug discovery programs.
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ResearchGate. (n.d.). Electrostatic surface potential (ESP) maps (left to right) of benzene,.... Retrieved from [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the halobenzene (i.e.,.... Retrieved from [Link]
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ResearchGate. (n.d.). Electrostatic potential maps (calculated for 0.001 au electron.... Retrieved from [Link]
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Computational Chemistry Comparison and Benchmark Database. (n.d.). CCCBDB list of experimental dipole moments. Retrieved from [Link]
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Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for C6H5F (Fluorobenzene). Retrieved from [Link]
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ResearchGate. (n.d.). The Molecular Electric Dipole Moment for 1,2,4-Trifluorobenzene and a Comparison with Related Molecules. Retrieved from [Link]
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A Prospective Guide to the X-ray Crystal Structure Analysis of 2-Bromo-4-t-butyl-1-fluorobenzene Derivatives
For researchers, medicinal chemists, and material scientists, understanding the three-dimensional architecture of molecules is paramount. It dictates their physical properties, biological activity, and potential applications. This guide provides a comprehensive, prospective analysis of the synthesis and X-ray crystal structure determination of derivatives of 2-bromo-4-t-butyl-1-fluorobenzene. While specific crystallographic data for this exact scaffold is not yet prevalent in the public domain, this document serves as a detailed roadmap for its investigation. We will explore the synthetic pathways, provide robust protocols for crystallization and data analysis, and draw insightful comparisons with structurally related compounds to predict the crystallographic behavior of this intriguing class of molecules.
Synthesis of this compound and its Derivatives
The synthesis of this compound serves as the entry point for accessing a variety of derivatives. A plausible and efficient synthetic route commences with the commercially available 4-t-butyl-1-fluorobenzene.
Electrophilic Bromination
The introduction of a bromine atom onto the fluorinated aromatic ring can be achieved through electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director. Due to the steric hindrance imposed by the bulky t-butyl group at the para position, the bromination is expected to selectively occur at the ortho position.
A typical procedure involves the reaction of 4-t-butyl-1-fluorobenzene with a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction is typically carried out in a suitable solvent, such as dichloromethane or carbon tetrachloride, at or below room temperature to control selectivity and minimize side reactions.
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-t-butyl-1-fluorobenzene (1 equivalent) in dichloromethane, add iron(III) bromide (0.1 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add a solution of bromine (1.05 equivalents) in dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.
Synthesis of Derivatives
With this compound in hand, a plethora of derivatives can be accessed through various cross-coupling reactions, leveraging the reactivity of the aryl bromide. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce aryl, alkynyl, and amino functionalities, respectively.
Caption: Synthetic routes to this compound and its derivatives.
Crystallization Strategies
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For novel compounds like the derivatives of this compound, a systematic screening of crystallization conditions is essential.
Recrystallization Techniques
Recrystallization is a fundamental technique for purifying solid compounds, which can also yield single crystals.[1] The principle relies on the differential solubility of the compound in a solvent at different temperatures.[2]
Common Recrystallization Methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[3] This method is straightforward and often effective for a wide range of organic molecules.[3]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The rate of cooling is crucial for obtaining well-ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents as they slowly mix.
Solvent Selection:
The choice of solvent is critical. A good solvent for recrystallization should dissolve the compound when hot but not when cold. A systematic approach involves testing the solubility of a small amount of the compound in a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using single-crystal X-ray diffraction.[4]
Experimental Workflow
The process involves mounting a single crystal on a goniometer, which is then placed in an X-ray beam.[5] The crystal is rotated, and the diffraction pattern is collected on a detector.[6]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a loop or a glass fiber.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction data are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Validation and Analysis: The refined structure is validated using various crystallographic checks and then analyzed to determine bond lengths, bond angles, and intermolecular interactions.
Comparative Analysis of Expected Structural Features
In the absence of experimental data for this compound derivatives, we can predict their likely structural features by comparing them with known crystal structures of related compounds. The Cambridge Structural Database (CSD) is an invaluable resource for this purpose, containing a vast repository of small-molecule crystal structures.[7][8][9]
Influence of Substituents on Crystal Packing
-
Fluorine: The fluorine atom can participate in various non-covalent interactions, including C-H···F hydrogen bonds and halogen bonds.[10] These interactions can play a significant role in directing the crystal packing.
-
Bromine: The bromine atom is known to form strong halogen bonds (C-Br···X, where X is a halogen or other electronegative atom), which are highly directional and can be a dominant force in crystal engineering.[11]
-
t-Butyl Group: The bulky t-butyl group exerts a significant steric influence on the molecular packing.[12] It can disrupt close packing arrangements but can also participate in weak C-H···π interactions.[13]
Comparison with Structurally Related Compounds
To provide a tangible comparison, we can examine the crystallographic data of similar halogenated benzenes.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| p-Bromofluorobenzene[14] | Orthorhombic | Pnma | C-H···F, C-H···Br, Br···Br |
| 4-Bromo-1,2-difluorobenzene | Monoclinic | P2₁/c | C-H···F, Br···F |
| 2-Bromo-4-chloro-1-fluorobenzene[15] | - | - | Halogen bonding (Br···Cl, Br···F) |
| (E)-1,2-bis(4-bromo-2,6-difluorophenyl)diazene[16] | Monoclinic | P2₁/c | C–H···F contacts, Br-π contacts and π-stacking |
Based on these comparisons, we can anticipate that the crystal structures of this compound derivatives will be influenced by a combination of halogen bonds (Br···F, Br···Br), C-H···F hydrogen bonds, and the steric demands of the t-butyl group. The interplay of these interactions will ultimately determine the crystal packing and the overall supramolecular architecture.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
This guide provides a comprehensive framework for the synthesis and X-ray crystallographic analysis of derivatives of this compound. By combining established synthetic methodologies, robust crystallization techniques, and a comparative analysis with structurally related compounds, researchers can confidently approach the structural elucidation of this novel class of molecules. The insights gained from such studies will be invaluable for understanding their structure-property relationships and for the rational design of new materials and therapeutic agents.
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A Senior Application Scientist's Guide to 2-Bromo-4-t-butyl-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. The compound 2-Bromo-4-t-butyl-1-fluorobenzene presents a unique platform for molecular elaboration. Its architecture, featuring a bulky tert-butyl group and two distinct halogen atoms, offers a fascinating interplay of steric and electronic effects, alongside the potential for highly selective, sequential reactions.
This guide provides an in-depth comparison of the efficacy of this compound in several pivotal palladium-catalyzed cross-coupling reactions. We will move beyond simple protocols to explore the underlying principles that govern its reactivity, offering a framework for rational catalyst selection and reaction design.
The Inherent Reactivity of this compound
The synthetic utility of this substrate is rooted in the significant difference in bond dissociation energies (BDEs) of its carbon-halogen bonds. The general trend for reactivity in palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl >> C–F.[1] For this compound, this differential reactivity is the key to its utility, allowing palladium catalysts to selectively insert into the weaker Carbon-Bromine (C-Br) bond while leaving the robust Carbon-Fluorine (C-F) bond untouched.[1] This chemoselectivity is fundamental for stepwise synthetic strategies.
The substituents impart further nuanced control:
-
Fluorine : As the most electronegative halogen, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring to some extent.[2]
-
Bromine : The primary site for cross-coupling, its reactivity is modulated by the adjacent fluorine and the para tert-butyl group.
-
tert-Butyl Group : This bulky alkyl group provides steric hindrance and has a mild electron-donating effect, influencing catalyst approach and the electronic nature of the aromatic ring.
The logical workflow for employing this substrate involves leveraging this reactivity difference, as illustrated below.
Caption: Logical workflow for selective functionalization.
Comparative Efficacy in Key Cross-Coupling Reactions
While direct, side-by-side comparative data on this compound is not extensively documented, we can construct a robust predictive framework by analyzing data from structurally analogous systems.[3] This approach allows us to anticipate performance and select optimal conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures, a common motif in pharmaceuticals.[4] The reaction involves coupling the aryl halide with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base.[5]
Causality Behind Experimental Choices:
-
Catalyst/Ligand : For sterically demanding substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[1] Standard catalysts like Pd(PPh₃)₄ can also be effective, particularly with more reactive boronic acids.[6]
-
Base : A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex to facilitate transmetalation.[7] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger bases often required for less reactive partners.
For a substrate like this compound, a system employing a modern biarylphosphine ligand is predicted to give high yields. The steric bulk of the t-butyl group necessitates a catalyst system that can overcome this hindrance.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the synthesis of aryl amines.[8] The reaction couples the aryl halide with a primary or secondary amine using a palladium catalyst, a suitable ligand, and a strong base.[9]
Causality Behind Experimental Choices:
-
Ligand : This reaction is highly dependent on the ligand. Sterically hindered, electron-rich ligands are essential. They stabilize the palladium center, promote the oxidative addition, and are crucial for the C-N bond-forming reductive elimination step.[9] Ligands like XPhos or t-BuXPhos are often excellent choices for coupling aryl bromides.[10][11]
-
Base : A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[11]
The electronic properties and steric profile of this compound make it a suitable candidate for this reaction, provided a sufficiently active catalyst system is employed.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction creates C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[12] It traditionally uses a dual-catalyst system of palladium and a copper(I) salt, though copper-free methods have also been developed.[13][14]
Causality Behind Experimental Choices:
-
Catalyst System : The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation to the palladium center.[12]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the solvent and the base to neutralize the HX produced and deprotonate the alkyne.[14]
Given the general robustness of the Sonogashira coupling, this compound is expected to perform well, leading to the formation of functionalized arylalkynes which are valuable intermediates in materials science and drug discovery.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction, or Mizoroki-Heck reaction, forms a new C-C bond by coupling the aryl halide with an alkene.[15] This reaction is a powerful method for synthesizing substituted alkenes, such as styrenes and cinnamates.[16]
Causality Behind Experimental Choices:
-
Catalyst : Palladium(II) precursors like Pd(OAc)₂ are commonly used, often with phosphine ligands like P(o-tol)₃ or triphenylphosphine.[3][15] The choice of ligand can influence the regioselectivity of the alkene insertion.
-
Base : An organic base, typically triethylamine, is required to neutralize the hydrogen halide formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[17]
The reaction is generally tolerant of various functional groups. For this compound, the primary challenge is ensuring efficient oxidative addition. A well-chosen catalyst system should provide good yields of the corresponding vinylated product.
Summary of Comparative Performance
The following table provides a predictive summary of the performance of this compound in these key reactions, based on data from analogous substrates.[3][18] Yields are representative and will vary based on the specific coupling partner and optimized conditions.
| Cross-Coupling Reaction | Coupling Partner Example | Typical Catalyst/Ligand | Base | Predicted Yield (%) | Key Observations |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | K₂CO₃ or K₃PO₄ | 80-95% | Highly effective. Bulky ligands recommended for sterically hindered boronic acids.[1] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | 75-90% | Strong dependence on bulky, electron-rich ligands. Requires a strong base.[18] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 85-95% | Generally high-yielding and reliable for aryl bromides.[3] |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 70-85% | Good yields expected, though may require higher temperatures than other couplings.[3] |
Experimental Protocols
The following protocols are detailed, self-validating methodologies for key transformations. They are based on established procedures for similar substrates and should serve as an excellent starting point for optimization.[1][19]
Caption: A typical experimental workflow.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the synthesis of 4-t-butyl-2-fluoro-1,1'-biphenyl.
Reagents & Materials:
-
This compound (1.0 mmol, 231.1 mg)
-
Phenylboronic Acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition : In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add these solids to the Schlenk flask.
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition : Add anhydrous toluene and degassed water to the flask via syringe.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol describes the synthesis of 4-(4-t-butyl-2-fluorophenyl)morpholine.
Reagents & Materials:
-
This compound (1.0 mmol, 231.1 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 9.5 mg)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide. Caution: NaOt-Bu is hygroscopic and should be handled quickly.
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition : Under a positive flow of argon, add the this compound followed by the anhydrous toluene and morpholine via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir for 16-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up : After completion, cool the mixture to room temperature. Pass the reaction mixture through a short plug of Celite, washing with ethyl acetate (20 mL).
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water (10 mL) and brine (10 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its defining feature—the significant reactivity difference between the C-Br and C-F bonds—enables chemists to perform selective cross-coupling reactions with high fidelity. By choosing the appropriate palladium catalyst system, this substrate can be efficiently functionalized via Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, providing access to a wide array of complex molecules. The insights and protocols provided in this guide serve as a robust foundation for researchers aiming to leverage the unique synthetic potential of this compound in their drug discovery and materials science programs.
References
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)
- BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Wikipedia. (n.d.).
- BenchChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.
- Wikipedia. (n.d.). Heck reaction.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- Wikipedia. (n.d.). Sonogashira coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Bromo-4-t-butyl-1-fluorobenzene
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors marked by precision and safety. The responsible management of chemical waste is a critical, non-negotiable aspect of this work, ensuring the protection of personnel, the environment, and the integrity of our research institutions. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-4-t-butyl-1-fluorobenzene (CAS No. 34252-94-3), a halogenated aromatic hydrocarbon. Adherence to these procedures is paramount for maintaining a safe and compliant laboratory environment.
Hazard Assessment and Initial Handling
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Therefore, all handling of this compound, whether in its pure form or as a waste product, must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood to minimize exposure.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 34252-94-3 | [1], [2], [3] |
| Molecular Formula | C₁₀H₁₂BrF | [2], [3] |
| Molecular Weight | 231.11 g/mol | [2], [3] |
| Primary Hazards | Skin, eye, and respiratory irritant |
Waste Segregation: A Critical First Step
The cornerstone of a compliant and cost-effective chemical waste management program is meticulous segregation. As a brominated hydrocarbon, this compound waste must be classified as halogenated organic waste . This waste stream must be kept separate from all other waste types, particularly non-halogenated organic waste.
The rationale for this segregation is twofold:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated and non-halogenated wastes differently.
-
Disposal Method and Cost: Halogenated wastes typically require high-temperature incineration, a more expensive disposal process than that for non-halogenated wastes. Commingling these waste streams increases the volume of high-cost waste and can lead to non-compliance.
Operational Disposal Plan: From Benchtop to Pickup
The following step-by-step protocol outlines the procedure for collecting, storing, and preparing this compound waste for disposal.
Waste Container Selection and Labeling
-
Select an Appropriate Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene). The container must have a secure screw-top cap.
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components of the waste stream.
-
The approximate concentration of each component.
-
The date on which the first drop of waste was added to the container.
-
The name of the principal investigator and the laboratory location.
-
Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are designated as Satellite Accumulation Areas (SAAs), which are subject to specific regulations.
-
Storage Location: Store the waste container in a designated SAA within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Segregation within the SAA: Ensure the halogenated waste container is segregated from incompatible waste streams, such as acids and bases.[4]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[5][6]
Requesting Waste Pickup
Once the waste container is full or has been in the SAA for the maximum allowable time per your institution's policy (typically not to exceed one year), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department.[7]
Spill Management and Decontamination
Accidents can happen, and a well-defined spill response plan is crucial.
Spill Cleanup
For small, manageable spills of this compound:
-
Alert Personnel: Immediately notify others in the laboratory of the spill.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to cover and absorb the spilled liquid.
-
Collect the Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Clean the Area: Decontaminate the spill area using a suitable solvent, followed by a thorough wash with soap and water.
For large spills, or if you are uncertain about how to proceed, evacuate the area and contact your institution's EHS department immediately.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be decontaminated before being returned to general use or sent for repair.
-
Initial Rinse: If compatible with the equipment, perform an initial rinse with a suitable solvent (e.g., isopropanol or ethanol) to remove the bulk of the chemical residue. Collect the rinsate as halogenated organic waste.
-
Thorough Washing: Wash the equipment with warm, soapy water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area or a fume hood.
-
Verification: For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by GC-MS) to confirm the absence of residual contamination.
Final Disposal and Regulatory Considerations
The ultimate disposal of this compound is managed by licensed hazardous waste disposal facilities.
EPA Waste Classification
While a specific U- or P-list code for this compound is not explicitly defined, as a spent halogenated solvent, it falls under the F-listed wastes as per the Resource Conservation and Recovery Act (RCRA). Your EHS department will make the final determination of the appropriate waste codes.
Transportation
The transportation of this compound waste is regulated by the Department of Transportation (DOT). While specific information for this compound is not listed, it would likely be shipped under a generic name such as "Toxic solid, organic, n.o.s." with a corresponding UN number (e.g., UN2811) and packing group, as determined by its toxicological properties.[8] Your institution's EHS department is responsible for ensuring proper packaging, labeling, and documentation for transportation.
Ultimate Disposal Method
The standard and environmentally preferred method for the disposal of halogenated organic compounds is high-temperature incineration . This process ensures the complete destruction of the molecule, preventing its release into the environment.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of chemical waste is an integral part of responsible scientific research. By following these detailed procedures for this compound, you are not only ensuring compliance with regulations but also fostering a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Waste Management Guidelines. Environment, Health and Safety. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Office of Environmental Health and Safety. Retrieved from [Link]
-
A-Star Environmental. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
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Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Large Laboratory Equipment Decontamination. Environmental Health & Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12469429, this compound. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ChemSrc. (2025, August 25). 2-BROMO-4-(TERT-BUTYL)-1-FLUOROBENZENE | CAS#:34252-94-3. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Bromo-4-t-butyl-1-fluorobenzene: From Hazard Assessment to Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of modern drug development. Among these, halogenated aromatic compounds like 2-Bromo-4-t-butyl-1-fluorobenzene serve as critical building blocks. However, their unique reactivity profiles demand a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for handling this specific reagent. Our objective is to empower you, the researcher, with the causal understanding behind each safety protocol, ensuring that best practices become second nature in your laboratory.
Foundational Hazard Assessment: Understanding the "Why"
Before a single container is opened, a thorough understanding of the inherent risks is paramount. This compound, like many of its substituted benzene counterparts, presents a multi-faceted hazard profile.
-
Dermal and Ocular Toxicity: The primary and most immediate risks are severe skin and eye irritation.[1][2] GHS classifications consistently identify similar compounds as "Skin Irritation (Category 2)" and "Serious Eye Irritation (Category 2/2A)".[1][3][4] This is not a mild sensitization; contact can lead to inflammation, redness, itching, and blistering.[1] The causality here relates to the chemical's ability to disrupt cellular membranes and proteins upon contact.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1][5] While it may not have the high acute inhalation toxicity of a compound like pure benzene, its vapors can still affect the respiratory system, leading to discomfort and potential long-term issues with repeated exposure.[6][7]
-
Flammability: While not explosively volatile, this compound is a combustible liquid.[3][4][5] This means its vapors can form flammable mixtures with air, especially when heated, and can be ignited by open flames, hot surfaces, or sparks.[5]
Understanding these three pillars—dermal/ocular damage, respiratory irritation, and flammability—is the logical foundation for every piece of Personal Protective Equipment (PPE) and every handling procedure that follows.
Core Directive: Personal Protective Equipment (PPE)
PPE is not a uniform; it is a meticulously selected barrier engineered to counter specific, identified hazards. The "minimum" PPE for any work with this compound includes a lab coat, safety glasses, and gloves, but the specifics are critical for ensuring true safety.[8]
-
Eye and Face Protection: Given the "serious eye irritation" classification, standard safety glasses are insufficient.[9]
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 or equivalent standards are required for all handling operations.[10][11] They provide a seal around the eyes, protecting from splashes and vapors which safety glasses do not.[9]
-
Recommended for High-Risk Tasks: When transferring volumes greater than 50 mL or when there is a significant splash potential, a full face shield must be worn in addition to chemical splash goggles.[8][9][12] The goggles provide the primary seal, while the shield protects the rest of the face.
-
-
Hand Protection: Skin contact is a primary exposure route.[2] Glove selection cannot be arbitrary. Halogenated aromatic compounds can degrade or permeate common glove materials.
-
Body Protection: A standard cotton/poly blend lab coat is required to protect skin and personal clothing from minor drips and splashes.[7][8][10] For large-scale transfers, a chemically resistant apron provides an additional layer of protection.[6][11] Closed-toe shoes are mandatory in any laboratory environment.[8][15]
-
Respiratory Protection: All handling of this compound that involves open containers must be performed inside a certified chemical fume hood with a face velocity between 80-150 linear feet per minute.[6][7][10][11][13] This engineering control is the primary method for preventing respiratory exposure. In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge would be required for emergency response.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Low-Volume (<10 mL) Transfer in Fume Hood | Chemical Splash Goggles | Nitrile Gloves (double-gloved recommended) | Lab Coat |
| Reaction Setup/Transfer (>50 mL) in Fume Hood | Chemical Splash Goggles & Face Shield | Butyl Rubber or Viton® Gloves | Lab Coat & Chemically Resistant Apron |
| Spill Cleanup (<50 mL) | Chemical Splash Goggles & Face Shield | Butyl Rubber or Viton® Gloves | Lab Coat & Chemically Resistant Apron |
| Waste Disposal (Pouring) | Chemical Splash Goggles & Face Shield | Butyl Rubber or Viton® Gloves | Lab Coat & Chemically Resistant Apron |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines a self-validating workflow. Each step is designed to mitigate the risks identified in our initial assessment.
Objective: To safely dispense 25 mL of this compound for use in a chemical reaction.
Pre-Operation Checks:
-
Verify Fume Hood Certification: Confirm the fume hood has been certified within the last year and is functioning correctly.
-
Assemble All Materials: Place the stock bottle, secondary containment, destination flask, graduated cylinder, and spill kit inside the fume hood before handling the chemical.
-
Don Appropriate PPE: As this is a >10 mL transfer, don a lab coat, chemical splash goggles, a face shield, and butyl rubber gloves.
Dispensing Procedure:
-
Work in Secondary Containment: Place the stock bottle in a shallow tray or pan to contain any potential drips during transfer.
-
Grounding (If Applicable): If transferring large volumes from a metal container, ensure the container and receiving vessel are grounded to prevent static discharge.
-
Open Container Slowly: Open the stock bottle with the sash of the fume hood at the lowest practical working height.
-
Pour Carefully: Pour the required amount into a graduated cylinder. Avoid splashing by pouring slowly down the side of the cylinder.
-
Transfer to Reaction Vessel: Carefully transfer the measured liquid from the cylinder to the final reaction flask.
-
Secure All Containers: Immediately and tightly cap the stock bottle and the reaction vessel.
-
Initial Cleanup: Wipe down any minor drips on the exterior of the containers or the work surface using a sorbent pad. Dispose of the pad in the designated hazardous waste container.
Post-Operation:
-
Remove PPE Correctly: Remove gloves first, avoiding contact with the outside of the gloves. Remove the face shield and goggles. Remove the lab coat last.
-
Wash Hands Thoroughly: Wash hands with soap and water immediately after the procedure is complete.[1][4][6]
Emergency & Disposal Plan
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][16] Seek medical attention if irritation persists.[1]
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][16] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. Seek medical attention if symptoms persist.[1][16]
-
-
Spills:
-
Disposal:
-
All waste, including contaminated absorbent materials and empty containers, is considered hazardous waste.[5][13]
-
Collect liquid waste in a designated, sealed, and clearly labeled container for halogenated organic solvents.[7][13]
-
Contaminated PPE (gloves, pads) should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional guidelines.[7][11]
-
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and actions required for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
-
Benzene – Lab-Specific Standard Operating Procedure . Carleton University. [Link]
-
2-BROMO-4-(TERT-BUTYL)-1-FLUOROBENZENE | CAS#:34252-94-3 . Chemsrc. [Link]
-
BENZENE . University of Waterloo. [Link]
-
Personal Protective Equipment . US EPA. [Link]
-
2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 . PubChem. [Link]
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS CARCINOGEN - BENZENE . University of Washington Department of Chemistry. [Link]
-
Benzene Standard Operating Procedure . The University of New Mexico. [Link]
-
Is Personal Protective Equipment Required When Working with Solvents? . MicroCare LLC. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory . YouTube. [Link]
-
Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health & Safety. [Link]
-
Choosing The Correct PPE . UC Merced Environmental Health & Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
